tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-7-14(11-16)6-4-8-15-10-14/h15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKVVQZKWMSQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677310 | |
| Record name | tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954240-14-3 | |
| Record name | tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Architectural Significance of Spirocycles in Drug Discovery
An In-Depth Technical Guide to the Synthesis of Diazaspiro[5.5]undecane Scaffolds
In the landscape of modern medicinal chemistry, there is a pronounced shift towards molecules with greater three-dimensional complexity. The rationale is clear: sp³-rich, conformationally rigid structures are more likely to engage with the intricate topographies of biological targets with high specificity and potency. Among these structures, spirocycles—bicyclic systems joined by a single, shared carbon atom—are of paramount importance. The 2,8-diazaspiro[5.5]undecane core, and its isomers, represent a privileged scaffold. Its rigid framework serves as a non-planar anchor for projecting pharmacophoric elements into three-dimensional space, enabling novel interactions with protein binding sites. The inclusion of two nitrogen atoms provides versatile handles for chemical modification and for establishing key hydrogen bonding or salt-bridge interactions. The title compound, tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate, is a mono-protected derivative, making it an exceptionally useful building block for fragment-based drug design and library synthesis, allowing for selective functionalization at the unprotected nitrogen atom.
This guide provides a comprehensive overview of a robust and elegant synthetic strategy for constructing a closely related diazaspiro[5.5]undecane core, offering field-proven insights into the causality behind the experimental choices and methodologies.
Core Synthetic Strategy: A Bidirectional Approach from the Chiral Pool
While multiple routes to diazaspiro[5.5]undecanes exist, including tandem Michael additions, a particularly powerful and stereocontrolled method is the "bidirectional" synthesis.[1][2] This strategy leverages a single, readily available chiral starting material to construct both rings of the spirocycle simultaneously. The protocol detailed below is based on an efficient synthesis of the related 1,7-diazaspiro[5.5]undecane isomer, which serves as an authoritative template for this class of compounds. The core principles are directly translatable and showcase a state-of-the-art approach to complex amine synthesis.
The overall synthetic pathway relies on three key transformations:
-
Two-Directional Horner-Wadsworth-Emmons (HWE) Olefination: To build the carbon backbone of the molecule.
-
Double Hydrogenation: To reduce the olefins and the ketone, setting the stage for cyclization.
-
Acid-Catalyzed Deprotection and Spirocyclization: A tandem reaction where the removal of a protecting group initiates a double intramolecular cyclization to form the spirocyclic core.
Visualizing the Synthetic Pathway
Caption: Bidirectional synthesis of a 1,7-diazaspiro[5.5]undecane core.
Mechanistic Insights and Experimental Rationale
1. Choice of Starting Material: (L)- or (D)-Aspartic Acid The use of enantiomerically pure aspartic acid derivatives is a cornerstone of this strategy. It places the synthesis firmly in the realm of "chiral pool" synthesis, where the stereochemistry of the final product is dictated by the inherent chirality of the starting material. The aldehyde derived from Boc-protected aspartic acid is the key C4 building block that contains the future nitrogen atom and the chiral center.[2]
2. The Horner-Wadsworth-Emmons Reaction The HWE reaction is superior to the standard Wittig reaction in this context for two primary reasons. First, the phosphonate ylide is more nucleophilic, leading to higher yields with the potentially sterically hindered central ketone of the diphosphonate. Second, the water-soluble phosphate byproduct is easily removed during aqueous workup, simplifying purification compared to the often-problematic triphenylphosphine oxide from a Wittig reaction. The use of a mild base like potassium carbonate is sufficient to deprotonate the phosphonate, making the reaction conditions practical and scalable.[2]
3. Hydrogenation and Tandem Cyclization Catalytic hydrogenation using palladium on carbon (Pd/C) is a robust method for the simultaneous reduction of the two carbon-carbon double bonds and the central ketone. This single step efficiently transforms the planar dienone into the saturated amino alcohol precursor required for cyclization.
The final, elegant step is the acid-catalyzed tandem deprotection-spirocyclization. Trifluoroacetic acid (TFA) serves a dual purpose. It is a strong acid that efficiently cleaves the tert-butoxycarbonyl (Boc) protecting group, liberating the free amine. This nascent amine is then perfectly positioned to undergo an intramolecular nucleophilic attack on the terminal alcohol (or a tosylate/mesylate derivative in other variations), forming the first piperidine ring. The reaction is bidirectional, so the process occurs on both sides of the molecule, culminating in the formation of the rigid spirocyclic core in a single, efficient operation.[2]
Detailed Experimental Protocol: Synthesis of a 1,7-Diazaspiro[5.5]undecane Analog
This protocol is adapted from the literature synthesis of Di-tert-butyl (2S,6S,8S)-1,7-diazaspiro[5.5]undecane-2,8-dicarboxylate and serves as a blueprint.[2]
Part A: Synthesis of the Dienone Intermediate
-
Setup: To a solution of the aldehyde derived from (S)-aspartic acid (1.0 equivalent) and tetraethyl (3-oxopentane-1,5-diyl)bis(phosphonate) (0.5 equivalents) in anhydrous acetonitrile (MeCN), add anhydrous potassium carbonate (K₂CO₃) (3.0 equivalents).
-
Reaction: Stir the suspension vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure dienone.
Part B: Hydrogenation and Spirocyclization
-
Setup: Dissolve the dienone intermediate (1.0 equivalent) in methanol (MeOH). Add Palladium on carbon (10% Pd/C, ~10 mol%) to the solution.
-
Reaction (Hydrogenation): Place the reaction vessel under an atmosphere of hydrogen gas (H₂, typically 1 atm, but can be increased to 50 psi for faster reaction) and stir vigorously for 24 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup (Filtration): Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol and combine the filtrates.
-
Cyclization: Concentrate the filtrate to dryness. Dissolve the resulting crude residue in dichloromethane (DCM). Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (2.0-3.0 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Final Workup and Purification: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is basic. Extract the product with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the final spirodiamine product by column chromatography.
Quantitative Data Summary
The following table summarizes typical results for the analogous 1,7-isomer synthesis, providing a benchmark for researchers.
| Step | Transformation | Key Reagents | Typical Yield |
| A | HWE Reaction | K₂CO₃, MeCN | ~83%[2] |
| B | Hydrogenation & Spirocyclization | H₂, Pd/C; TFA | ~40-50% (over 2 steps) |
Visualizing the Experimental Workflow
Caption: Laboratory workflow for the bidirectional synthesis.
Conclusion and Future Directions
The bidirectional synthesis starting from chiral amino acids represents a highly efficient and stereocontrolled route to complex diazaspiro[5.5]undecane systems. The principles of leveraging a Horner-Wadsworth-Emmons reaction followed by a reductive cascade and acid-mediated spirocyclization provide a robust and adaptable template for synthesizing a wide variety of spirocyclic scaffolds. While this guide details a proven methodology for the 1,7-isomer, the chemical logic can be adapted by skilled chemists to target other isomers, such as the 2,8-diazaspiro[5.5]undecane core, by designing and synthesizing alternative starting materials with the appropriate connectivity. The continued development of such synthetic routes is critical for supplying the novel, three-dimensional building blocks needed to advance the frontiers of drug discovery.
References
-
Holmes, D. S., et al. (2018). Bidirectional Synthesis of Di-tert-butyl (2S,6S,8S)- and (2R,6R,8R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. The Journal of Organic Chemistry, 83(12), 6783–6787. Available at: [Link]
-
Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9. Available at: [Link]
-
Hussain, F., et al. (2011). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Journal of the Korean Chemical Society, 55(3), 434-438. Available at: [Link]
-
Holmes, D. S., et al. (2018). Bidirectional synthesis of di-t-butyl (2S,6S,8S)- and (2R,6R,8R)-1,7- diazaspiro[5.5]undecane-2,8-dicarboxylate and related spirodiamines. Imperial College London. Available at: [Link]
-
Barakat, A., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. Available at: [Link]
-
Quirion, J. C., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6451–6455. Available at: [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Spirocyclic Scaffold
Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate is a heterocyclic organic compound featuring a unique spirocyclic core. This structural motif, where two rings share a single carbon atom, imparts a rigid three-dimensional conformation, a feature of significant interest in medicinal chemistry and drug discovery. The presence of two nitrogen atoms within the dual-ring system offers multiple points for chemical modification, making it a versatile building block for the synthesis of diverse compound libraries. One of the nitrogen atoms is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to enable selective reactions at the unprotected secondary amine. The physicochemical properties of this molecule are critical determinants of its behavior in biological systems, influencing its solubility, permeability, and interactions with target proteins. This guide provides a detailed examination of these properties, offering both theoretical insights and practical experimental protocols for their determination.
Core Physicochemical Properties
A comprehensive understanding of the physicochemical profile of a compound is paramount for its application in research and drug development. The key properties of this compound are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₂₆N₂O₂ | |
| Molecular Weight | 254.37 g/mol | |
| Appearance | Off-white to light yellow solid | |
| pKa (predicted) | ~9-10 (for the unprotected secondary amine) | Theoretical Estimation |
| LogP (predicted) | ~1.9 | Predicted for a similar compound |
| Aqueous Solubility | Low to moderate (qualitative) | Inferred from structure |
Structural and Molecular Characteristics
This compound possesses a complex and rigid three-dimensional structure. The spirocyclic core restricts conformational flexibility, which can be advantageous for binding to specific biological targets. The Boc-protected amine is rendered non-basic and non-nucleophilic, while the secondary amine retains its basic character.
A certificate of analysis for a commercially available sample of this compound confirms its structure through ¹H NMR spectroscopy and indicates a purity of ≥98.0%.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa value is a critical parameter that governs the extent of ionization of a molecule at a given pH. For this compound, the unprotected secondary amine is the primary basic center. While no experimental pKa value has been reported, it is predicted to be in the range of 9-10, typical for a secondary amine in a cyclic system. This ionization state will significantly impact the compound's solubility, lipophilicity, and ability to interact with biological targets.
Experimental Protocol for pKa Determination: Potentiometric Titration
Potentiometric titration is a robust and widely used method for determining the pKa of a compound.
Principle: The compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) and titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent (e.g., methanol/water) to a final concentration of approximately 1-10 mM.
-
Standardization of Titrant: Prepare a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Titration Setup: Place the analyte solution in a temperature-controlled vessel equipped with a magnetic stirrer and a calibrated pH electrode.
-
Titration: Add the standardized HCl solution in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.
Diagram of pKa Determination Workflow
An In-depth Technical Guide to tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate (CAS 954240-14-3)
This guide provides a comprehensive technical overview of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its synthesis, characterization, and critical application in the burgeoning field of targeted protein degradation.
Introduction: A Scaffold for Innovation
This compound, identified by CAS number 954240-14-3, is a heterocyclic organic compound featuring a spirocyclic diamine core. One of the amine functionalities is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis. This strategic protection allows for selective functionalization of the free secondary amine, making it a versatile intermediate.
The rigid, three-dimensional structure of the diazaspiro[5.5]undecane scaffold has garnered significant interest in drug discovery.[1] Unlike flexible alkyl chains, such rigid structures can pre-organize the geometry of a molecule, which can lead to improved binding affinity and selectivity for its biological target.[2] Its most prominent application to date is as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3]
Physicochemical Characterization
A summary of the key physicochemical properties of this compound is presented in Table 1. While extensive experimental data is not publicly available, these properties are derived from supplier information and computational models.
| Property | Value | Source |
| CAS Number | 954240-14-3 | [2] |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [2] |
| Molecular Weight | 254.37 g/mol | [2] |
| Appearance | Solid | [2] |
| InChI Key | ZDKVVQZKWMSQDY-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C)OC(=O)N1CCCC2(CCCNC2)C1 | [2] |
Synthesis and Purification
A representative protocol for the mono-Boc protection of a diamine is provided below. This method, adapted from general procedures, illustrates the key chemical transformations.[4][5]
Representative Experimental Protocol: Mono-Boc Protection of a Diamine
Causality: The use of a slight excess of the diamine relative to the Boc-anhydride, or the slow addition of the Boc-anhydride, can favor mono-protection over di-protection. The reaction is typically performed at a low temperature to control reactivity.
-
Dissolution: Dissolve 2,8-diazaspiro[5.5]undecane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in the same solvent to the cooled diamine solution over a period of 1-2 hours with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the formation of the mono-protected product and minimize the formation of the di-protected byproduct.
-
Quenching and Work-up: Once the reaction is complete, quench any remaining Boc₂O with a small amount of water or a primary amine. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to separate the desired mono-Boc protected product from unreacted diamine and the di-Boc protected byproduct.
Application in Targeted Protein Degradation
The primary utility of this compound is as a building block for PROTACs.[3] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[]
The PROTAC Mechanism of Action
A PROTAC molecule consists of three components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Caption: PROTAC-mediated protein degradation workflow.
The Role of the Diazaspiro[5.5]undecane Linker
The linker is a critical determinant of a PROTAC's efficacy.[7] The diazaspiro[5.5]undecane scaffold of 954240-14-3 provides a rigid and defined three-dimensional structure. This rigidity can be advantageous compared to flexible alkyl or PEG linkers, as it can reduce the entropic penalty of forming the ternary POI-PROTAC-E3 complex, potentially leading to more potent degradation.[2] The spirocyclic nature also introduces conformational constraints that can influence the optimal orientation of the POI and E3 ligase for efficient ubiquitination.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound involves a series of well-defined steps. The Boc-protected amine allows for the sequential attachment of the POI ligand and the E3 ligase ligand.
Caption: General workflow for PROTAC synthesis.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound and its derivatives. While specific data for this CAS number is not publicly available, this section outlines the expected results from standard analytical techniques based on the analysis of structurally similar compounds.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector at approximately 1.4-1.5 ppm. The protons on the spirocyclic core would appear as a series of complex multiplets in the aliphatic region (typically 1.0-3.5 ppm). The NH proton of the free amine might be observable as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. The carbons of the spirocyclic rings would appear in the aliphatic region (typically 20-60 ppm).
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the standard method for assessing the purity of the compound and confirming its molecular weight.
Representative HPLC-MS Protocol
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid, is a common mobile phase system.
-
Gradient: A typical gradient might run from 5% to 95% acetonitrile over several minutes.
-
Detection: UV detection (e.g., at 214 and 254 nm) and electrospray ionization (ESI) in positive ion mode for mass spectrometry.
-
Expected MS Data: In the mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 255.2. A common fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da), leading to fragment ions at m/z 199.2 and 155.1, respectively.[10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids (which will cleave the Boc group).
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its rigid spirocyclic core and orthogonal protecting group strategy make it particularly well-suited for the synthesis of PROTACs and other complex molecular architectures. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective application in the development of novel therapeutics.
References
A comprehensive list of references is available for further reading and verification.
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Spectroscopic Characterization of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate: A Technical Guide
Introduction
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. The spirocyclic diamine core offers a rigid, three-dimensional scaffold that is of significant interest for exploring new chemical space. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, making it a versatile intermediate.
Molecular Structure and Key Features
The structure of this compound features a spirocyclic system composed of two six-membered piperidine rings sharing a single carbon atom (the spirocenter). One of the piperidine nitrogens is protected with a Boc group, while the other remains a secondary amine.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for the protons of the Boc group and the spirocyclic core. Due to the rigid nature of the spirocycle, some protons on the piperidine rings may exhibit complex splitting patterns.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.4 - 3.6 | m | 4H | Protons on carbons adjacent to the Boc-protected nitrogen |
| ~ 2.8 - 3.0 | m | 4H | Protons on carbons adjacent to the secondary amine nitrogen |
| ~ 1.4 - 1.6 | m | 8H | Remaining piperidine ring protons |
| 1.45 | s | 9H | tert-Butyl protons of the Boc group |
| (broad) | s | 1H | NH proton of the secondary amine |
Causality behind Experimental Choices: The choice of a standard deuterated solvent like CDCl₃ or DMSO-d₆ is crucial. DMSO-d₆ can be particularly useful for clearly observing the NH proton, which might exchange with residual water in CDCl₃.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the Boc group and the spiro carbon are key diagnostic signals.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 154 - 156 | Carbonyl carbon of the Boc group |
| ~ 79 - 81 | Quaternary carbon of the tert-butyl group |
| ~ 50 - 55 | Spiro carbon |
| ~ 45 - 50 | Carbons adjacent to the secondary amine nitrogen |
| ~ 40 - 45 | Carbons adjacent to the Boc-protected nitrogen |
| ~ 30 - 35 | Remaining piperidine ring carbons |
| 28.4 | Methyl carbons of the tert-butyl group |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H and C=O bonds.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium, sharp | N-H stretch of the secondary amine |
| ~ 2850 - 2950 | Strong | C-H stretch of the aliphatic CH₂ and CH₃ groups |
| ~ 1680 - 1700 | Strong | C=O stretch of the Boc group carbamate |
| ~ 1160 - 1250 | Strong | C-N stretch |
Trustworthiness: The presence of both the N-H stretch and the strong C=O stretch provides a self-validating system, confirming the presence of both the secondary amine and the Boc protecting group.
Experimental Protocol for FT-IR Analysis (Thin Solid Film)
-
Sample Preparation: Place a small amount of the solid sample in a clean vial.
-
Dissolution: Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.
-
Film Formation: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.
Predicted MS Data:
| m/z | Assignment |
| 255.2 | [M+H]⁺ (protonated molecular ion) |
| 199.2 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 155.1 | [M - Boc + H]⁺ (loss of the Boc group) |
Expertise & Experience: The fragmentation pattern of N-Boc protected amines is well-characterized. The primary fragmentation pathways involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the protonated molecular ion.[1] The observation of these characteristic losses provides strong evidence for the presence of the Boc protecting group.
Caption: Predicted fragmentation pathway in ESI-MS.
Experimental Protocol for ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By combining the predictive data from ¹H and ¹³C NMR, IR, and MS, researchers can confidently verify the structure and purity of this important synthetic intermediate. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. This guide serves as a valuable resource for scientists and professionals in the field of drug development, facilitating the efficient and accurate use of this versatile chemical building block.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
University of Colorado Boulder. IR Spectroscopy of Solids. [Link][2]
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link][3]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][4]
-
Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link][1]
Sources
A Technical Guide to tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate: Sourcing, Synthesis, and Application in Modern Drug Discovery
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the demand for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is incessant. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have garnered significant attention. Their inherent three-dimensionality offers a compelling strategy to escape the "flatland" of traditional aromatic ring systems, often leading to improved solubility, metabolic stability, and target engagement. This guide focuses on a particularly valuable building block: tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate .
With the advent of targeted protein degradation, particularly the development of Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the target-binding and E3 ligase-binding moieties has emerged as a critical determinant of a degrader's efficacy. The structural rigidity and defined spatial orientation of spirocyclic diamines, such as the 2,8-diazaspiro[5.5]undecane core, make them highly sought-after components for PROTAC linker design. This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of its N-Boc protected form, tailored for researchers, medicinal chemists, and drug development professionals.
Commercial Availability and Supplier Landscape
This compound is readily available from a range of chemical suppliers catering to the research and development sector. The compound is typically offered as a white to off-white solid. It is important to note that some suppliers may offer the free base, while others provide it as an oxalate salt, which can enhance its stability and handling properties.
When sourcing this building block, researchers should pay close attention to the purity specifications and the availability of analytical data, such as Certificates of Analysis (CoA), to ensure the quality and identity of the material. While many suppliers list a purity of ≥97%, the level of analytical characterization provided can vary.
Below is a summary of representative suppliers and their typical product specifications:
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |
| Sigma-Aldrich | This compound AldrichCPR | 954240-14-3 | C₁₄H₂₆N₂O₂ | Not specified | Part of their collection for early discovery researchers; analytical data not routinely collected. |
| AK Scientific, Inc. | This compound oxalate | 954240-14-3 (for free base) | C₁₄H₂₆N₂O₂ (free base) | Not specified | Offered as the oxalate salt.[1] |
| CP Lab Safety | tert-butyl 2, 8-diazaspiro[5.5]undecane-2-carboxylate | 954240-14-3 | C₁₄H₂₆N₂O₂ | min 97% | Marketed as a "Protein Degrader Building Block".[2] |
| BroadPharm | 2,8-Diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester | 954240-14-3 | C₁₄H₂₆N₂O₂ | Not specified | NMR data available upon request.[3] |
| BLDpharm | This compound | 954240-14-3 | C₁₄H₂₆N₂O₂ | Not specified | Offers access to NMR, HPLC, LC-MS, and UPLC data.[4] |
| ChemScene | This compound | 954240-14-3 | C₁₄H₂₆N₂O₂ | ≥98% | Provides computational chemistry data and SDS.[5] |
This table is not exhaustive but provides a representative overview of the market.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this building block is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Weight | 254.37 g/mol | [2] |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [2] |
| Appearance | Solid | |
| Boiling Point | ~354 °C at 760 mmHg | [6][7] |
| Density | ~1.05 g/cm³ | [6] |
| Refractive Index | ~1.512 | [6] |
| Storage | 2-8°C, protect from light | [6][7] |
For unambiguous identification, spectroscopic analysis is paramount. While supplier-provided data can be a starting point, in-house verification is always recommended. Key analytical techniques for this molecule include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the tert-butyl group (a singlet at ~1.4 ppm) and a complex series of multiplets for the protons on the two piperidine rings. ¹³C NMR will confirm the presence of the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the spirocyclic carbon atom.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ~255.
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of the compound. A reversed-phase method with a suitable C18 column can be used to detect any potential impurities.
Synthetic Strategies: Assembling the 2,8-Diazaspiro[5.5]undecane Core
While this compound is commercially available, understanding its synthesis is vital for researchers who may wish to produce derivatives or scale up production. The synthesis of diazaspiro[5.5]undecane scaffolds can be challenging. Literature precedents for the specific 2,8-isomer are sparse compared to other isomers like the 1,8- or 1,4-diazaspirocycles.
A plausible and general approach to constructing such spirocyclic systems often involves a double Michael addition or a related cascade reaction. One such strategy, adapted from the synthesis of related diazaspiro[5.5]undecanes, is presented below.[8][9] This method provides a logical framework for the construction of the core, which can then be selectively protected.
Caption: Generalized synthetic workflow for diazaspiro[5.5]undecane cores.
Experimental Protocol: A Representative Synthetic Approach
The following protocol is a generalized procedure based on established methodologies for the synthesis of similar diazaspirocyclic systems.[8][9]
-
Step 1: Double Michael Addition:
-
To a solution of a suitable 1,5-diaryl-1,4-pentadien-3-one derivative (1.0 eq) and N,N-dimethylbarbituric acid (1.0 eq) in a suitable solvent such as dichloromethane, add a catalytic amount of a base like diethylamine (e.g., 1.25 eq).
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be concentrated and the crude product purified by column chromatography to yield the corresponding 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivative.
-
-
Step 2: Reduction and Deprotection:
-
The resulting tetraone intermediate would then require a series of reduction steps to convert the ketone and amide functionalities to the corresponding methylene and amine groups. This can be a challenging transformation and may require strong reducing agents like lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
-
Subsequent deprotection steps may be necessary depending on the starting divinyl ketone.
-
-
Step 3: Selective N-Boc Protection:
-
Once the parent 2,8-diazaspiro[5.5]undecane is obtained, selective protection of one of the secondary amines is required.
-
The diamine is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and treated with di-tert-butyl dicarbonate (Boc₂O) (typically 1.0-1.1 equivalents to favor mono-protection) in the presence of a base such as triethylamine.
-
The reaction progress is monitored by TLC or LC-MS. Upon completion, the desired mono-Boc protected product is isolated and purified, usually by column chromatography.
-
It is crucial to note that the specific reaction conditions, yields, and purification methods would need to be optimized for the synthesis of the 2,8-isomer.
Applications in Drug Discovery: A Key Building Block for PROTACs
The primary application of this compound in modern drug discovery is as a rigid and structurally defined linker component in the synthesis of PROTACs.
The Role of Linkers in PROTACs
A PROTAC is a heterobifunctional molecule composed of three parts: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the formation of a productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target.
Caption: Mechanism of action of a PROTAC utilizing a spirocyclic linker.
Advantages of the 2,8-Diazaspiro[5.5]undecane Scaffold in PROTACs:
-
Structural Rigidity: Unlike flexible alkyl or PEG linkers, the spirocyclic core restricts conformational freedom. This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to more potent degraders.
-
Three-Dimensionality: The spirocyclic nature of the linker projects the warhead and the E3 ligase ligand into distinct vectors in 3D space. This allows for precise control over the orientation of the two proteins in the ternary complex, which is crucial for efficient ubiquitin transfer.
-
Synthetic Handle: The secondary amine of the Boc-protected building block provides a convenient point for chemical modification and attachment to either the warhead or the E3 ligase ligand, typically through amide bond formation or reductive amination. The Boc protecting group can be easily removed under acidic conditions to reveal the second secondary amine for further functionalization, enabling the synthesis of more complex linker architectures.
While specific PROTACs incorporating the 2,8-diazaspiro[5.5]undecane linker are often proprietary and may not be extensively detailed in the public literature, numerous patents related to PROTACs and other therapeutic agents describe the use of diazaspiroalkanes as key structural motifs.[10][11] The classification of this compound as a "Protein Degrader Building Block" by suppliers further underscores its relevance in this field.[2]
Conclusion and Future Outlook
This compound is a valuable and commercially accessible building block for medicinal chemists and drug discovery scientists. Its rigid, three-dimensional structure makes it an attractive component for the design of next-generation therapeutics, most notably as a linker in PROTACs. While the synthesis of its core structure presents certain challenges, the potential benefits in terms of improved pharmacological properties justify the continued interest in this and related spirocyclic scaffolds. As the field of targeted protein degradation continues to evolve, the rational design of linkers using structurally defined building blocks like the 2,8-diazaspiro[5.5]undecane core will undoubtedly play a pivotal role in the development of more potent and selective medicines.
References
-
tert-butyl 2, 8-diazaspiro[5.5]undecane-2-carboxylate, min 97%, 500 mg. CP Lab Safety. [Link]
-
Cas 954240-14-3, this compound. Lookchem. [Link]
-
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. ScienceDirect. [Link]
-
A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Organic Chemistry International. [Link]
-
Your Inquiry on 2,8-Diazaspiro[5.5]undecane-2-carboxylicacid tert-butyl ester. Chemical-Suppliers. [Link]
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This compound. Chinachemnet. [Link]
-
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Semantic Scholar. [Link]
-
Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]
- Triazaspiro 5.5]undecane derivatives and drugs containing the same as the active ingredient.
-
Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. Taylor & Francis Online. [Link]
-
tert-Butyl 5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate 100mg. Dana Bioscience. [Link]
-
tert-Butyl 8-oxo-2-azaspiro[5.5]undecane-2-carboxylate, 250 mg. Carl ROTH. [Link]
- Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
- Substituted diazaspiroalkanes as androgen receptor modulators.
- Linkers, drug linkers and conjugates thereof and methods of using the same.
Sources
- 1. This compound oxalate AKSci 5418FY [aksci.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2,8-Diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester, 954240-14-3 | BroadPharm [broadpharm.com]
- 4. 954240-14-3|this compound|BLD Pharm [bldpharm.de]
- 5. chemscene.com [chemscene.com]
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- 7. This compound | 954240-14-3 [sigmaaldrich.com]
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- 9. researchgate.net [researchgate.net]
- 10. US9987261B2 - Substituted diazaspiroalkanes as androgen receptor modulators - Google Patents [patents.google.com]
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Stability and storage conditions for tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
An In-Depth Technical Guide to the Stability, Storage, and Handling of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Introduction: The Role of a Key Spirocyclic Building Block in Modern Drug Discovery
This compound (CAS No. 954240-14-3) is a vital bifunctional synthetic building block characterized by a rigid spirocyclic core.[1] This unique three-dimensional structure is of significant interest to medicinal chemists and drug development professionals. The compound serves as a crucial intermediate in the synthesis of novel pharmaceutical and agrochemical agents, where its distinct architecture can lead to improved therapeutic properties and reduced side effects.[1] Notably, it is classified within product families such as "Protein Degrader Building Blocks," highlighting its application in the development of cutting-edge modalities like Proteolysis Targeting Chimeras (PROTACs).[2]
The molecule's structure incorporates two key features that dictate its chemical behavior: a free secondary amine, available for further synthetic elaboration, and a secondary amine protected by a tert-butoxycarbonyl (Boc) group. The stability of this Boc group is paramount to the compound's utility, as its premature cleavage can result in unintended side reactions and impurity generation. This guide provides a comprehensive overview of the compound's stability profile, outlines field-proven storage and handling protocols, and offers a detailed experimental workflow for in-house stability assessment.
Figure 2: Likely Degradation Pathway.
Contributing Environmental Stress Factors
-
Moisture: Atmospheric moisture can facilitate hydrolysis, especially in combination with acidic impurities.
-
Light: While the molecule lacks a strong chromophore, some suppliers recommend protection from light, suggesting a potential for long-term photolytic degradation. [1]This is a prudent measure to prevent the formation of radical species that could initiate decomposition.
-
Elevated Temperature: Heat can accelerate the rate of any degradation pathway, including acid-catalyzed hydrolysis. While some suppliers indicate room temperature storage is acceptable, this is likely intended for short-term use. [2][3]
Recommended Storage and Handling Protocols
Based on the compound's chemical nature and a synthesis of supplier recommendations, a conservative approach is advised to maximize shelf-life and maintain purity.
Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Long-Term: 2-8°C [1]Short-Term: Room Temperature [2] | Refrigeration minimizes the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and acidic gases (e.g., CO₂), directly inhibiting the primary hydrolytic degradation pathway. |
| Light | Protect from Light (Amber Vial) [1] | Prevents potential long-term photolytic degradation. |
| Container | Tightly Sealed Glass Vial | Prevents ingress of moisture and atmospheric contaminants. |
Field Insight: The discrepancy in storage temperature recommendations from various suppliers (room temperature vs. 2-8°C) often relates to the intended duration of storage and the purity grade. For critical applications in drug development, where starting material integrity is non-negotiable, the more stringent condition (2-8°C, inert atmosphere, protect from light ) should always be the default protocol for long-term storage.
Experimental Workflow for In-House Stability Assessment
To ensure compliance and build a robust internal dataset, performing a formal stability study is a critical exercise. This protocol provides a self-validating system to determine the compound's shelf-life under your specific laboratory conditions.
Objective
To quantify the rate of degradation of this compound under accelerated and long-term storage conditions and to identify the primary degradants.
Step-by-Step Protocol
-
Initial Characterization (T=0):
-
Obtain a Certificate of Analysis (CoA) for the batch being tested.
-
Perform baseline analysis:
-
HPLC-UV: Establish purity (e.g., >97%) and determine the retention time of the main peak. Use a C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid, being mindful that the acid can cause on-column degradation if not controlled).
-
LC-MS: Confirm the identity by mass spectrometry ([M+H]⁺ expected at m/z 255.2).
-
Appearance: Record the physical state and color.
-
-
-
Sample Preparation and Storage:
-
Aliquot approximately 5-10 mg of the compound into multiple, separate amber glass vials.
-
Purge each vial with argon or nitrogen gas before tightly sealing.
-
Place sets of vials into controlled environmental chambers at the following conditions:
-
Long-Term: 2-8°C (protected from light)
-
Accelerated: 25°C / 60% Relative Humidity (protected from light)
-
Stress Condition: 40°C / 75% Relative Humidity (protected from light)
-
-
-
Time-Point Analysis:
-
Pull one vial from each storage condition at predetermined time points (e.g., T=0, 1 month, 3 months, 6 months, 12 months).
-
For each sample, dissolve in a consistent volume of a suitable solvent (e.g., methanol or acetonitrile) and analyze immediately.
-
HPLC-UV Analysis: Quantify the peak area of the parent compound. A decrease of >2% is typically considered significant. Note the appearance and area of any new peaks.
-
LC-MS Analysis: Analyze the samples to obtain mass data for any new peaks observed in the HPLC chromatogram. The primary expected degradant would have an [M+H]⁺ at m/z 155.1, corresponding to the de-Boc'd product.
-
Data Interpretation
By plotting the purity (%) of the parent compound versus time for each condition, a degradation rate can be established. The accelerated conditions (40°C) provide a predictive model for long-term stability at the recommended storage temperature.
Figure 3: Experimental Workflow for Stability Testing.
Conclusion
This compound is a stable compound when stored under appropriate conditions. Its primary liability is the acid-catalyzed cleavage of the Boc protecting group. To preserve the integrity and purity of this critical building block, it is imperative to adhere to strict storage protocols. The most robust approach is long-term storage at 2-8°C under an inert atmosphere and protected from light. By implementing these measures and performing diligent in-house stability assessments, researchers and drug development professionals can ensure the reliability of this compound in their synthetic and developmental workflows.
References
-
Cas 954240-14-3, this compound Chemical Properties. LookChem. [Link]
-
tert-butyl 2, 8-diazaspiro[5.5]undecane-2-carboxylate, min 97%, 500 mg. CP Lab Safety. [Link]
-
MSDS of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate. Capot Chemical. [Link]
-
tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (Hazards). PubChem, National Center for Biotechnology Information. [Link]
Sources
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Boc-Protection of 2,8-Diazaspiro[5.5]undecane
Abstract
The 2,8-diazaspiro[5.5]undecane scaffold is a conformationally rigid, three-dimensional structure of significant interest in medicinal chemistry for the development of novel therapeutics.[1][2][3] Its unique topology allows for precise spatial orientation of substituents, making it a valuable building block in drug design. Effective utilization of this scaffold in multi-step organic synthesis necessitates precise control over the reactivity of its two secondary amine functionalities. This guide provides a comprehensive, in-depth exploration of the tert-butoxycarbonyl (Boc) protection of 2,8-diazaspiro[5.5]undecane, detailing field-proven methodologies for both selective mono-protection and exhaustive di-protection. We will dissect the underlying chemical principles, provide step-by-step experimental protocols, and discuss critical aspects of purification and characterization, equipping researchers and drug development professionals with the authoritative knowledge required for successful synthesis.
Foundational Principles of Boc Protection
The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in contemporary organic synthesis.[4] Its widespread adoption is due to a favorable combination of stability and lability. The protecting reagent, di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), reacts with nucleophilic amines to form a carbamate linkage.[5][6]
This transformation is critical because it effectively masks the amine's nucleophilicity and basicity, rendering it inert to a wide range of non-acidic reagents, particularly bases and nucleophiles.[7][8] This "orthogonality" is a cornerstone of modern synthetic strategy, allowing for selective reactions at other sites of a complex molecule. The Boc group is readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which regenerate the free amine.[4][5]
Figure 2: Workflow for selective mono-Boc protection.
Detailed Experimental Protocol: Mono-Protection
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,8-diazaspiro[5.5]undecane (1.0 eq.) and dissolve in anhydrous methanol (approx. 0.2 M concentration) under an inert atmosphere (N₂ or Ar).
-
Mono-protonation: Cool the solution to 0 °C in an ice bath. Slowly add trimethylsilyl chloride (Me₃SiCl, 1.0 eq.) dropwise. A white precipitate of the hydrochloride salt may form. Allow the mixture to stir at 0 °C for 15-20 minutes.
-
Boc Addition: To this slurry, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in methanol.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with deionized water and perform an extraction with diethyl ether or hexanes to remove any potential di-Boc byproduct and other non-polar impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to >12 by the careful addition of 2M NaOH solution.
-
Extract the deprotonated product into dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude mono-Boc protected product. [9]6. Purification: The crude product is typically purified by flash column chromatography on silica gel to isolate the pure mono-protected diamine.
-
Protocol II: Exhaustive Di-Boc Protection
The synthesis of di-Boc-2,8-diazaspiro[5.5]undecane is a more straightforward transformation. The objective is to ensure both amine sites react completely. This is achieved by using a stoichiometric excess of the Boc anhydride reagent in the presence of a base. The base serves to neutralize the acidic byproducts of the reaction and ensure the amine remains in its free, nucleophilic state. [4]
Figure 3: Reaction scheme for the di-protection of 2,8-diazaspiro[5.5]undecane.
Detailed Experimental Protocol: Di-Protection
-
Setup: Dissolve 2,8-diazaspiro[5.5]undecane (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a biphasic mixture of THF and water. [4][10]2. Base Addition: Add a base, such as triethylamine (Et₃N, ~2.5 eq.) or an aqueous solution of sodium bicarbonate or sodium hydroxide (~2.5 eq.).
-
Boc Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 2.2-2.5 eq.) either as a solid or dissolved in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the starting material and mono-protected intermediate by TLC or LC-MS.
-
Workup:
-
If using an aqueous mixture, separate the layers and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
If the reaction was anhydrous, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude di-Boc product is often of high purity but can be further purified by recrystallization or flash column chromatography if necessary.
Data Summary and Characterization
The successful synthesis of the target compounds must be validated through rigorous analytical characterization.
| Compound | Protection Method | Boc₂O (eq.) | Key Reagent (eq.) | Typical Yield | Molecular Weight ( g/mol ) | ¹H NMR (δ ppm, CDCl₃) |
| Mono-Boc | Mono-protonation | 1.0 | Me₃SiCl (1.0) | 65-85% [9][11] | 254.37 | ~1.45 (s, 9H, -C(CH₃)₃), plus spirocycle protons |
| Di-Boc | Exhaustive | >2.2 | Base (>2.2) | >90% | 354.49 | ~1.45 (s, 18H, -C(CH₃)₃), plus spirocycle protons |
Analytical Notes:
-
¹H NMR Spectroscopy: The most telling signal is a sharp, large singlet at approximately 1.45 ppm, integrating to 9 protons for the mono-Boc product and 18 protons for the di-Boc product, corresponding to the magnetically equivalent methyl groups of the tert-butyl group(s). [12]* ¹³C NMR Spectroscopy: The presence of the Boc group is confirmed by signals around 79-80 ppm (quaternary carbon of the t-butyl group) and ~28.4 ppm (methyl carbons). [12]* Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the expected [M+H]⁺ peaks at m/z 255.2 for the mono-Boc product and m/z 355.3 for the di-Boc product.
-
Infrared (IR) Spectroscopy: A strong carbonyl stretch will appear around 1690 cm⁻¹ for the carbamate group. [12]
Conclusion
The controlled Boc-protection of 2,8-diazaspiro[5.5]undecane is a critical enabling step for its application in medicinal chemistry. While di-protection is a routine procedure, the selective synthesis of the mono-protected derivative requires a nuanced approach. The in situ mono-protonation strategy represents a robust, high-yielding, and scalable method to achieve this crucial chemical differentiation. The protocols and analytical data presented in this guide provide a validated framework for researchers to confidently synthesize, purify, and characterize these valuable building blocks, paving the way for the discovery of novel therapeutics based on the unique 2,8-diazaspiro[5.5]undecane core.
References
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-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Amine Protection: A Guide to Di-tert-butyl Dicarbonate in Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Mendoza-Espinosa, D., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]
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González-Olvera, R., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 13(7), 8732-8744. Retrieved from [Link]
-
Lee, D. W., & Ha, H.-J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]
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Beilstein Journals. (n.d.). Experimental Procedures. Retrieved from [Link]
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Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Retrieved from [Link]
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Ghelardini, C., et al. (1996). 2-(Substituted)amino-2,8-diazaspirod[6][13]ecan-1,3-diones as potential muscarinic agonists: synthesis, modeling and binding studies. Drug Design and Discovery, 14(2), 129-143. Retrieved from [Link]
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University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]
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Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
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A Technical Guide to the Synthesis of the Diazaspiro[5.5]undecane Core
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[5.5]undecane scaffold, a unique three-dimensional structure featuring two nitrogen-containing rings joined by a single spirocyclic carbon, is a privileged motif in modern medicinal chemistry. Its rigid, yet complex, architecture provides a distinct advantage in drug design, offering improved physicochemical properties such as enhanced solubility and metabolic stability compared to flatter, non-spirocyclic analogs.[1] This guide provides an in-depth exploration of the key synthetic strategies employed to construct this valuable core structure, focusing on the underlying principles, practical methodologies, and comparative analysis of prevalent routes.
The Strategic Importance in Medicinal Chemistry
The diazaspiro[5.5]undecane core is a cornerstone in the development of therapeutics for a wide range of diseases. Its derivatives have shown significant bioactivity, acting as potent modulators of G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] These compounds have been investigated for the treatment of pain, obesity, psychotic disorders, and inflammatory diseases.[2] For instance, specific derivatives have been developed as dual NK1/NK2 antagonists, NPY Y5 antagonists for obesity, and inhibitors of acetyl-CoA carboxylase (ACC).[2] The unique spatial arrangement of substituents on the spirocyclic framework allows for precise interaction with biological targets, making it a highly sought-after scaffold in drug discovery.[3]
Key Synthetic Pathways to the Core Structure
The construction of the diazaspiro[5.5]undecane core is primarily achieved through strategies that build the second piperidine ring onto a pre-existing piperidine derivative.[2] Key methodologies include intramolecular cyclizations, ring-closing metathesis, and multicomponent reactions. This section details some of the most robust and widely adopted approaches.
Strategy 1: Intramolecular Reductive Amination
Reductive amination is a cornerstone of amine synthesis in pharmaceutical chemistry due to its operational simplicity and broad applicability.[4][5] In the context of diazaspiro[5.5]undecane synthesis, an intramolecular variant provides a powerful method for the final ring closure. This approach typically involves a piperidine precursor bearing a tethered aldehyde or ketone, which cyclizes upon itself in the presence of a suitable reducing agent.
Causality and Mechanistic Insight: The reaction proceeds in two main stages: the intramolecular formation of a cyclic iminium ion intermediate, followed by its reduction to the final spirocyclic amine. The choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are selective for the iminium ion over the starting carbonyl group, preventing premature reduction and allowing the cyclization to occur efficiently.[6]
Figure 1. Workflow of Intramolecular Reductive Amination.
Representative Experimental Protocol: Synthesis of a 1,8-Diazaspiro[5.5]undecane Derivative
This protocol is adapted from methodologies described for the asymmetric synthesis of related spiropiperidine systems.[7]
-
Iminium Ion Generation: A solution of the functionalized α-amino nitrile precursor in an anhydrous aprotic solvent (e.g., THF or diethyl ether) is cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
Nucleophilic Addition: A suitable organometallic reagent (e.g., an organolithium or Grignard reagent) is added dropwise to the solution. This reagent adds to the nitrile group, generating an intermediate imine salt in situ.
-
Intramolecular Cyclization: The reaction mixture is allowed to warm slowly to room temperature. This promotes the spontaneous intramolecular nucleophilic alkylation, where the nitrogen atom of the piperidine ring attacks the newly formed imine, closing the second ring to form the spirocyclic core.
-
Reduction: The resulting intermediate is then treated with a reducing agent, such as sodium borohydride (NaBH₄) in methanol, to reduce the remaining imine functionality and yield the final saturated diazaspiro[5.5]undecane.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the desired product.
Strategy 2: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the construction of various cyclic and spirocyclic systems, including the diazaspiro[5.5]undecane scaffold.[8] This strategy relies on the formation of a new double bond within a molecule, effectively "stitching" the ring together.
Causality and Mechanistic Insight: The key to this approach is designing a suitable acyclic precursor that contains two terminal alkene functionalities. This precursor is typically synthesized from a piperidine starting material. When treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst), the two alkene groups undergo a metathesis reaction, eliminating a small volatile alkene (like ethylene) and forming the desired spirocyclic ring system containing an endocyclic double bond. This double bond can then be readily reduced (e.g., via catalytic hydrogenation) to afford the fully saturated diazaspiro[5.5]undecane core. The efficiency of the RCM step is highly dependent on the catalyst choice and the conformational predisposition of the acyclic precursor to cyclize.
Figure 2. General workflow for the RCM approach.
Representative Experimental Protocol: Synthesis of a 1,9-Diazaspiro[5.5]undecane Scaffold via RCM
This protocol is based on the general principles outlined for the synthesis of novel spiro scaffolds.[9]
-
Precursor Synthesis: An N-Boc-protected piperidine derivative bearing two terminal alkene tethers is prepared through standard alkylation procedures.
-
RCM Reaction: The diene precursor is dissolved in an anhydrous, degassed solvent such as dichloromethane (DCM) or toluene. A solution of Grubbs' second-generation catalyst (typically 1-5 mol%) is added, and the reaction is heated to reflux under an inert atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Catalyst Removal: Upon completion, the reaction mixture is cooled, and the solvent is evaporated. A key challenge in RCM is the removal of residual ruthenium catalyst. A common workup involves dissolving the crude product in a minimal amount of DCM and adding a silica-gel-supported scavenger, such as lead tetraacetate on silica, and stirring for several hours before filtering and concentrating.[9]
-
Reduction and Deprotection: The resulting unsaturated spirocycle is dissolved in a solvent like methanol or ethanol. A catalyst such as Palladium on carbon (Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) to reduce the double bond.
-
Final Product: Following reduction, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the saturated diazaspiro[5.5]undecane core, which can be further purified by chromatography if necessary.
Comparative Analysis of Synthetic Routes
The optimal synthetic route for a diazaspiro[5.5]undecane derivative depends on the desired substitution pattern, stereochemistry, and overall molecular complexity.[1] The following table provides a comparative overview of the discussed strategies.
| Synthetic Strategy | Key Reagents & Conditions | Advantages | Limitations & Challenges |
| Intramolecular Reductive Amination | Amine precursor with tethered carbonyl; mild reducing agents (NaBH₃CN, NaBH(OAc)₃). | High efficiency for ring closure; tolerant of various functional groups; avoids harsh conditions. | Requires synthesis of a potentially complex linear precursor; risk of intermolecular side reactions at high concentrations. |
| Ring-Closing Metathesis (RCM) | Diene precursor; Ruthenium catalysts (e.g., Grubbs' catalyst); hydrogenation (H₂, Pd/C). | Powerful for forming the core ring structure; access to unsaturated intermediates for further functionalization. | Cost of ruthenium catalysts; removal of metal residues can be challenging; requires synthesis of a specific diene precursor.[9] |
| Pictet-Spengler Reaction | Phenylacetamide derivatives, 1-benzylpiperidin-4-one, polyphosphoric acid (PPA).[2] | Good for constructing arene-fused diazaspiro cores; often a one-pot procedure. | Typically requires harsh acidic conditions and high temperatures; substrate scope can be limited.[2] |
| Michael Addition / Cyclization | Michael acceptors and donors (e.g., β-dicarbonyls); Lewis or Brønsted acid catalysts.[10][11] | Divergent approach allowing for varied substitutions; can be performed in one pot.[10] | Control of stereochemistry can be difficult; may require specific activation of substrates. |
Conclusion and Future Outlook
The synthesis of the diazaspiro[5.5]undecane core is a dynamic field driven by its significance in drug discovery. While established methods like intramolecular reductive amination and RCM provide reliable access to this scaffold, there is continuous innovation. The development of novel, more efficient catalytic systems and diversity-oriented synthesis strategies will undoubtedly accelerate the exploration of this privileged structure.[8] As researchers continue to unravel the therapeutic potential of these unique three-dimensional molecules, the demand for robust, scalable, and versatile synthetic routes will only intensify, paving the way for the next generation of spirocyclic-based medicines.
References
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Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. PubMed Central. Available at: [Link]
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A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. International Journal of Chemistry. Available at: [Link]
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Diversity-oriented synthesis of azaspirocycles - PubMed. NIH. Available at: [Link]
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Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]
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Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. ResearchGate. Available at: [Link]
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Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews. ACS Publications. Available at: [Link]
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Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry - Figshare. Available at: [Link]
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Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF. ResearchGate. Available at: [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. NIH. Available at: [Link]
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Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Technical Guide: A Deep Dive into the Solubility of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate, a key building block in modern medicinal chemistry. Recognizing the pivotal role of solubility in the entire drug development pipeline—from synthesis and purification to formulation and bioavailability—this document offers a framework for understanding and experimentally determining the solubility of this spirocyclic intermediate. We will delve into a theoretical assessment based on its molecular structure, present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and discuss the practical implications for researchers. This guide is intended for scientists in chemical research and drug development, providing the foundational knowledge required to effectively handle and utilize this compound.
Introduction
Overview of this compound
This compound is a heterocyclic compound featuring a unique spirocyclic core where two rings share a single carbon atom. Its structure is characterized by a piperidine ring fused with another piperidine ring at a quaternary carbon. One of the secondary amines is protected with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to manage reactivity.
-
Molecular Formula: C₁₄H₂₆N₂O₂
-
Molecular Weight: 254.37 g/mol [1]
-
Physical Form: Solid
The rigid, three-dimensional nature of the diazaspiro[5.5]undecane scaffold makes it a valuable component in the design of novel therapeutic agents, offering a route to explore new chemical space and improve pharmacological properties.
The Critical Role of Solubility in Drug Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) or a synthetic intermediate, poor solubility can present significant hurdles[2].
-
In Synthesis: Solvent selection dictates reaction rates, yields, and impurity profiles. The starting material and product must have appropriate solubility in the chosen reaction medium and for subsequent workup and purification steps like crystallization.
-
In Formulation: The objective of most formulations is to deliver a dissolved API to its site of action. Understanding a compound's solubility profile is the first step in designing effective oral, injectable, or topical drug products[2].
-
In Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Poor aqueous solubility is a leading cause of low and variable bioavailability, hindering the clinical potential of promising compounds.
Therefore, a thorough characterization of the solubility of this compound is not merely an academic exercise but a critical step in enabling its successful application.
Physicochemical Profile and Predicted Solubility
While specific experimental data for this compound is not widely published, a robust theoretical assessment can be made by analyzing its molecular structure.
Molecular Structure Analysis
The solubility of this compound is governed by a balance of polar and nonpolar features:
-
Nonpolar Moieties: The bulky tert-butyl group and the spiro-alkane framework are lipophilic (hydrophobic). These regions will dominate interactions with nonpolar solvents like hexanes, toluene, and diethyl ether.
-
Polar Moieties: The molecule contains a carbamate group and a secondary amine. The oxygen atoms of the carbamate are hydrogen bond acceptors. The secondary amine (-NH-) is a crucial feature, acting as both a hydrogen bond donor and acceptor. This group is also a weak base, meaning its protonation state and, consequently, its solubility will be highly dependent on pH in protic or aqueous systems.
Theoretical Solubility Assessment
Based on this "split personality," we can predict its general solubility behavior:
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be low. While the molecule has significant nonpolar character, the polar amine and carbamate groups will resist dissolution in highly nonpolar media.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): Moderate to high solubility is anticipated. These solvents can effectively solvate the nonpolar regions while also interacting with the polar carbamate group through dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. Alcohols can engage in hydrogen bonding with both the carbamate oxygens and the secondary amine's nitrogen and hydrogen, providing strong solute-solvent interactions that can overcome the crystal lattice energy of the solid.
-
Aqueous Solvents (e.g., Water, Buffers): Very low solubility is predicted in neutral water due to the dominant lipophilic character. However, solubility is expected to increase significantly under acidic pH conditions, where the secondary amine becomes protonated to form a more soluble ammonium salt.
Experimental Determination of Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent at a given temperature and pressure. The "gold standard" for its determination is the Shake-Flask method[3].
Principle of the Shake-Flask Method
The core principle is to create a saturated solution in equilibrium with an excess of the solid compound. This ensures that the solvent is holding the maximum possible amount of the dissolved solute. This method is reliable but requires more time and material compared to high-throughput screens[3]. The key to a trustworthy result is ensuring that true equilibrium has been reached, which may require shaking for 24 to 72 hours.
Detailed Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1-2 mL) of the selected organic solvent in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25 °C). Agitate the samples for at least 24 hours. A preliminary time-to-equilibrium study is recommended (e.g., taking measurements at 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the larger particles settle. To separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a chemically inert syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid artificially high readings from suspended microparticles[4].
-
Sample Preparation for Analysis: Carefully aspirate a precise aliquot of the clear supernatant. Dilute this aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's standard curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared using known concentrations of the compound.
-
Calculation: Calculate the original solubility in the solvent (e.g., in mg/mL or mmol/L) by accounting for the dilution factor used.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the Shake-Flask Method.
Summary of Expected Solubility Profile
The following table summarizes the predicted qualitative solubility of this compound in common organic solvents, based on the structural analysis. Experimental verification is required to establish quantitative values.
| Solvent Class | Example Solvent | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the secondary amine and carbamate groups. |
| Polar Aprotic | Dichloromethane (DCM) | High | Good solvation of both polar and nonpolar regions. |
| Acetonitrile (ACN) | Moderate | Effective dipole-dipole interactions, but less effective at H-bond accepting than other polar aprotics. | |
| Tetrahydrofuran (THF) | Moderate to High | Good balance of polarity to solvate the entire molecule. | |
| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar aprotic solvent capable of strong hydrogen bond acceptance. | |
| Ethyl Acetate (EtOAc) | Moderate | Less polar than other aprotics; solubility driven by interactions with the ester and nonpolar parts. | |
| Nonpolar | Toluene | Low | Aromatic ring provides some interaction, but polarity mismatch with N-H and C=O groups limits solubility. |
| Heptane / Hexane | Poor / Insoluble | Strong polarity mismatch; polar groups prevent dissolution in a purely aliphatic solvent. | |
| Aqueous | Water (pH 7) | Poor / Insoluble | The large hydrophobic scaffold dominates, making it poorly soluble in neutral water. |
| 0.1 M HCl (aq.) | Moderate to High | Protonation of the basic secondary amine forms a soluble salt, dramatically increasing aqueous solubility. |
Practical Implications for Researchers
-
For Synthesis & Purification:
-
Reaction Solvents: DCM and THF are likely excellent choices for reactions involving this compound.
-
Crystallization: A solvent/anti-solvent system is likely to be effective for purification. For example, dissolving the compound in a minimal amount of a good solvent like DCM or methanol, followed by the slow addition of a poor solvent like hexane, should induce crystallization.
-
-
For Formulation & In-Vitro Assays:
-
Stock Solutions: DMSO is the ideal solvent for preparing high-concentration stock solutions for biological screening assays.
-
Aqueous Formulations: Direct formulation in neutral aqueous buffers will be challenging. Strategies to improve aqueous solubility could include pH adjustment (acidification) to form a salt or the use of co-solvents (e.g., ethanol, propylene glycol) or other solubilizing excipients[3].
-
Conclusion
This compound possesses a complex solubility profile dictated by its blend of lipophilic and polar functional groups. While it is predicted to have high solubility in polar organic solvents, particularly protic ones like methanol and aprotic ones like DCM, its aqueous solubility is expected to be poor but highly pH-dependent. This guide provides the theoretical foundation and robust experimental protocols necessary for researchers to accurately determine its solubility, enabling more efficient process development, reliable screening assays, and informed formulation strategies.
References
-
PubMed. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. [Link]
-
Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
-
PubChem. tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. [Link]
-
Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
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Methodological & Application
The Versatility of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate: A Synthetic Building Block for Modern Drug Discovery
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among the various structural motifs explored, spirocyclic scaffolds have emerged as a particularly promising class of compounds.[1][2] These unique three-dimensional structures, characterized by two rings sharing a single common atom, offer a departure from the predominantly flat, aromatic compounds that have historically dominated medicinal chemistry. The inherent non-planar geometry of spirocycles can lead to enhanced target specificity, improved metabolic stability, and better aqueous solubility, all of which are critical attributes for successful drug candidates.[1][2][3]
The 2,8-diazaspiro[5.5]undecane core, in particular, has garnered significant attention due to its rigid yet versatile framework. This application note focuses on a key derivative, tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate, a mono-Boc-protected diamine that serves as an invaluable building block for the synthesis of a diverse range of biologically active molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the secondary amines allows for selective functionalization of the unprotected amine, providing a gateway to a vast chemical space. This guide will provide detailed protocols and insights into the application of this versatile building block in the synthesis of novel therapeutics.
Physicochemical Properties and Handling
This compound is a white to off-white solid at room temperature. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [4] |
| Molecular Weight | 254.37 g/mol | [4] |
| Appearance | Solid | [4] |
| Storage | Room temperature | [5] |
Safety and Handling: As with any chemical reagent, it is crucial to handle this compound with appropriate safety precautions. It is intended for research and development use only and should be handled by technically qualified individuals.[6] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.
Core Synthetic Transformations: A Gateway to Molecular Diversity
The strategic placement of the Boc protecting group on the 2,8-diazaspiro[5.5]undecane scaffold allows for a range of selective chemical transformations at the unprotected secondary amine. This section outlines key synthetic protocols for the derivatization of this versatile building block.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction is particularly useful for the synthesis of N-aryl derivatives of this compound, which are key intermediates in the development of novel therapeutics, including antidepressants.[9]
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
This protocol provides a general method for the coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 2-chloropyrimidine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.1 eq), Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and NaOtBu (1.5 eq).
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, the reaction must be carried out under an inert atmosphere of argon or nitrogen.
-
Anhydrous Solvent: Water can react with the strong base (NaOtBu) and can also interfere with the catalytic cycle.
-
Ligand Selection: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos or SPhos are often effective for coupling with challenging substrates.
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle.
N-Alkylation via Reductive Amination
Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, involving the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure is a cornerstone in the synthesis of a vast array of pharmaceutical compounds.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM or DCE.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other common reducing agents like sodium borohydride, which helps to minimize side reactions.
-
Solvent: Aprotic solvents like DCM or DCE are typically used to avoid reaction of the reducing agent with the solvent.
-
Acid Catalyst: The addition of a catalytic amount of acetic acid can accelerate the formation of the imine intermediate, especially with less reactive carbonyl compounds.
Boc Deprotection
The final step in many synthetic sequences involving this compound is the removal of the Boc protecting group to liberate the second secondary amine. This is typically achieved under acidic conditions.[10]
Protocol 3: General Procedure for Boc Deprotection
This protocol describes a standard method for the removal of the Boc protecting group.
Materials:
-
Boc-protected 2,8-diazaspiro[5.5]undecane derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.
-
Extract the product with DCM or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected diamine.
Causality Behind Experimental Choices:
-
Acidic Conditions: The Boc group is labile to strong acids like TFA, which cleave the tert-butyl carbamate to release the free amine, carbon dioxide, and isobutylene.[11][12]
-
Scavengers: In some cases, particularly with substrates containing electron-rich aromatic rings, scavengers such as triethylsilane or anisole may be added to the reaction mixture to trap the liberated tert-butyl cation and prevent side reactions.[11][12]
Applications in Drug Discovery: Case Studies
The synthetic versatility of this compound has been demonstrated in the development of several promising drug candidates.
Antidepressant Agents
A series of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties have been synthesized using this compound as a key starting material.[9] The synthesis involved an initial N-arylation of the spirocyclic diamine via a Buchwald-Hartwig coupling, followed by further functionalization. Several of the synthesized compounds exhibited potent inhibitory activity against the serotonin transporter (SERT) and the 5-HT₃ₐ receptor, highlighting the potential of this scaffold in the development of new multimodal antidepressant drugs.[9]
GABA Receptor Antagonists
The 3,9-diazaspiro[5.5]undecane scaffold, a close analog of the 2,8-diazaspiro[5.5]undecane core, has been utilized in the design of potent and selective antagonists of the γ-aminobutyric acid type A (GABAₐ) receptor.[13] These compounds have shown potential for immunomodulatory applications. The synthetic strategies employed in these studies can be readily adapted for the derivatization of this compound to explore its potential in modulating GABAergic signaling.
Visualization of Synthetic Workflows
To provide a clearer understanding of the synthetic utility of this compound, the following diagrams illustrate the key reaction pathways.
Caption: Synthetic pathways for the derivatization of the spirocyclic building block.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, three-dimensional molecules with significant potential in drug discovery. Its mono-protected nature allows for selective and controlled functionalization, providing access to a wide range of derivatives. The protocols outlined in this application note for N-arylation, N-alkylation, and deprotection provide a solid foundation for researchers and scientists to explore the full potential of this spirocyclic scaffold in their drug development programs. The increasing interest in non-planar molecules in medicinal chemistry ensures that building blocks like this compound will continue to play a crucial role in the design and synthesis of the next generation of therapeutics.
References
- Spirocyclic Scaffolds in Medicinal Chemistry.
- Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
- Spirocyclic Scaffolds in Medicinal Chemistry. (2021)
- Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. PubMed.
- Structure-Activity Studies of 3,9-Diazaspiro[5.
- tert-Butyl 2,8-diazaspiro[5.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Buchwald–Hartwig amin
- tert-butyl 2, 8-diazaspiro[5.
- tert-Butyl 2,8-diazaspiro[5.
- Boc deprotection conditions tested. | Download Scientific Diagram.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Amine Protection / Deprotection. Fisher Scientific.
- Reductive amin
- Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF.
- Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit.
- 2,8-Diazaspiro(5.5)undecane | C9H18N2 | CID 15634715. PubChem.
- BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- BOC deprotection. हेबै बोज़ केमिकल कं, लिमिटेड.
- Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF.
- Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
- Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
- 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors | Journal of Medicinal Chemistry.
- tert-Butyl 2,9-diazaspiro(5.5)
- tert-Butyl 2-oxo-1,4,9-triazaspiro[5.
- Refining experimental protocols for N-tert-butyl-2-acetamidobenzamide to reduce variability.. Benchchem.
- 873924-08-4 | tert-butyl 9-oxo-3-azaspiro[5.
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- 4. Propofol enhances stem-like properties of glioma via GABAAR‐dependent Src modulation of ZDHHC5-EZH2 palmitoylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Strategic Derivatization of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate for Medicinal Chemistry
Abstract
This guide provides a detailed technical overview and validated protocols for the chemical derivatization of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate. The 2,8-diazaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, prized for its conformational rigidity and three-dimensional character, which enables precise spatial orientation of pharmacophoric elements. This document outlines robust, field-proven methodologies for functionalizing the nucleophilic N-8 secondary amine, including Palladium-catalyzed N-arylation, reductive amination, and amide bond formation. Each protocol is presented with step-by-step instructions, mechanistic insights, and comparative data to empower researchers in drug discovery and development to effectively leverage this versatile building block.
The Strategic Importance of the 2,8-Diazaspiro[5.5]undecane Scaffold
Spirocyclic systems have gained significant traction in drug discovery as bioisosteres for traditional flat, aromatic rings. The 2,8-diazaspiro[5.5]undecane core, in particular, offers several distinct advantages:
-
Three-Dimensionality (3D) and Novel Chemical Space: Unlike planar aromatic systems, the spirocyclic scaffold projects substituents into defined vectors in 3D space. This allows for enhanced exploration of protein binding pockets and can lead to improved potency and selectivity. Medicinal chemistry programs increasingly require structurally diverse compounds to expand the repertoire of bioactive small molecules.[1][2]
-
Conformational Rigidity: The fused ring system reduces the molecule's conformational flexibility. This pre-organization can minimize the entropic penalty upon binding to a biological target, often resulting in higher binding affinity.
-
Improved Physicochemical Properties: Incorporating sp³-rich scaffolds can lead to improved properties such as solubility, metabolic stability, and reduced off-target toxicity compared to their flat aromatic counterparts.
-
Vectorial Functionalization: The starting material, this compound, features a Boc-protected secondary amine (N-2) and a free, nucleophilic secondary amine (N-8). This orthogonal protection scheme is a key synthetic asset, allowing for the selective derivatization of the N-8 position while keeping the N-2 position masked for subsequent modifications or as a final pharmacophoric feature.
This scaffold has been successfully incorporated into a wide range of biologically active agents, including inhibitors of monoamine reuptake for depression, GABA-A receptor antagonists, and METTL3 inhibitors.[3][4][5]
Core Derivatization Strategies for the N-8 Position
The exposed secondary amine at the N-8 position is a versatile handle for introducing a wide array of functional groups. The following protocols are foundational methods for elaborating this position.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen bonds, particularly for coupling amines with aryl halides.[6][7][8] This reaction is indispensable for accessing N-aryl spirocycles, a common motif in centrally active agents.
Causality and Experimental Rationale: The choice of catalyst, ligand, and base is critical for achieving high yields and avoiding side reactions.
-
Catalyst/Ligand System: A palladium(0) species, generated in situ from a Pd(II) precatalyst like Pd₂(dba)₃ or directly from a Pd(0) source, is required. The ligand, typically a sterically hindered phosphine like XPhos or RuPhos, is crucial for facilitating both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the desired product.[9] The bulk of the ligand promotes the reductive elimination step and prevents catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to ensure the stability of the catalyst and base.
Step-by-Step Protocol: N-Arylation of this compound with 4-Bromotoluene
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (11.5 mg, 0.0125 mmol, 0.025 eq), XPhos (24 mg, 0.05 mmol, 0.1 eq), and sodium tert-butoxide (72 mg, 0.75 mmol, 1.5 eq).
-
Inert Atmosphere: Seal the tube with a septum, and purge with dry argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add this compound (127 mg, 0.5 mmol, 1.0 eq) and 4-bromotoluene (94 mg, 0.55 mmol, 1.1 eq).
-
Solvent Addition: Add 2.5 mL of anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®. Wash the pad with additional ethyl acetate (2 x 5 mL).
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to yield the desired product, tert-butyl 8-(p-tolyl)-2,8-diazaspiro[5.5]undecane-2-carboxylate.
Protocol 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a robust and highly versatile method for N-alkylation. It proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.
Causality and Experimental Rationale:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of carbonyls. Unlike stronger reducing agents like sodium borohydride (NaBH₄), it is not readily hydrolyzed and can be used in acidic conditions, which favor iminium ion formation.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction. Acetic acid is often added as a catalyst to promote the initial imine/iminium formation.
Step-by-Step Protocol: Reductive Amination with Cyclohexanecarboxaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve this compound (127 mg, 0.5 mmol, 1.0 eq) and cyclohexanecarboxaldehyde (62 mg, 0.55 mmol, 1.1 eq) in 5 mL of dichloromethane (DCM).
-
Acid Catalyst: Add 1-2 drops of glacial acetic acid to the solution.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (159 mg, 0.75 mmol, 1.5 eq) portion-wise over 5 minutes.
-
Reaction: Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 8-((cyclohexylmethyl)amino)-2,8-diazaspiro[5.5]undecane-2-carboxylate.
Protocol 3: Amide Bond Formation (Acylation)
Acylation of the N-8 position is a straightforward way to introduce diverse functionality, including groups that can act as hydrogen bond donors or acceptors. This can be achieved using either acyl chlorides or by coupling with carboxylic acids.
Causality and Experimental Rationale:
-
Acyl Chlorides: This is a highly efficient method. A mild base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used as a scavenger for the HCl byproduct.
-
Carboxylic Acid Coupling: This method offers broader substrate scope. A peptide coupling agent is required to activate the carboxylic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and suppress racemization if the carboxylic acid has a chiral center.
Step-by-Step Protocol: Amide Coupling with Benzoic Acid using HATU
-
Reaction Setup: In a round-bottom flask, dissolve benzoic acid (67 mg, 0.55 mmol, 1.1 eq), HATU (209 mg, 0.55 mmol, 1.1 eq), and DIPEA (0.17 mL, 1.0 mmol, 2.0 eq) in 5 mL of anhydrous dimethylformamide (DMF). Stir for 10 minutes at room temperature to pre-activate the acid.
-
Amine Addition: Add a solution of this compound (127 mg, 0.5 mmol, 1.0 eq) in 2 mL of DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS.
-
Work-up: Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with saturated aqueous lithium chloride (LiCl) solution (to remove DMF), followed by saturated NaHCO₃, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to afford tert-butyl 8-benzoyl-2,8-diazaspiro[5.5]undecane-2-carboxylate.
Data Summary and Comparison
The following table summarizes typical outcomes for the protocols described above, allowing for a comparative assessment of their efficiency.
| Protocol | Derivatization Type | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | N-Arylation | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100 | 12-18 | 75-90% |
| 2 | Reductive Amination | NaBH(OAc)₃, AcOH | DCM | RT | 4-8 | 80-95% |
| 3 | Amide Coupling | HATU, DIPEA | DMF | RT | 2-4 | 85-95% |
General Procedure: Boc Deprotection
A common final step in the synthetic sequence is the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the N-2 amine. This amine can be a key pharmacophoric feature (e.g., a basic nitrogen) or a handle for further derivatization.
Step-by-Step Protocol: Boc Deprotection with TFA
-
Dissolution: Dissolve the Boc-protected spirocycle (0.2 mmol) in dichloromethane (DCM, 2 mL) in a round-bottom flask.
-
TFA Addition: Cool the solution in an ice bath (0 °C) and add trifluoroacetic acid (TFA, 0.5 mL) dropwise.
-
Reaction: Remove the ice bath and stir the solution at room temperature for 1-2 hours.
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Final Product: The resulting product is typically the TFA salt of the deprotected diamine, which can be used directly or neutralized with a base (e.g., NaHCO₃) and extracted to yield the free base.
Visualized Workflows
The following diagrams illustrate the derivatization strategies.
Caption: Overview of N-8 derivatization strategies.
Sources
- 1. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Navigating the N-Alkylation of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate: A Guide for Synthetic and Medicinal Chemists
The 2,8-diazaspiro[5.5]undecane framework is a privileged scaffold in modern drug discovery, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of substituents. This unique topology makes it an attractive building block for creating novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The mono-Boc-protected variant, tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate, is a particularly valuable intermediate, as it enables selective functionalization of the secondary amine at the 8-position. This application note provides a detailed guide to the N-alkylation of this important building block, offering insights into reaction mechanisms, practical protocols for two major synthetic strategies, and a comparative analysis of reaction conditions to aid researchers in their synthetic endeavors.
The Strategic Importance of N-Alkylation
The introduction of diverse alkyl groups at the N-8 position of the diazaspiro[5.5]undecane core is a critical step in the synthesis of many biologically active molecules. The nature of the appended R-group can profoundly influence a compound's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. Consequently, robust and versatile methods for this N-alkylation are essential for generating libraries of analogues for structure-activity relationship (SAR) studies.
Two principal strategies are employed for the N-alkylation of this compound: direct alkylation with electrophiles and reductive amination with carbonyl compounds . The choice between these methods is often dictated by the nature of the desired alkyl substituent and the overall synthetic scheme.
Mechanistic Considerations: A Tale of Two Pathways
The selective N-alkylation of the mono-Boc-protected diazaspirocycle hinges on the differential reactivity of the two nitrogen atoms. The Boc (tert-butyloxycarbonyl) group, an electron-withdrawing carbamate, significantly reduces the nucleophilicity of the nitrogen at the 2-position, rendering the secondary amine at the 8-position the primary site of reaction.[1]
Direct N-Alkylation
This classical approach involves the reaction of the free secondary amine with an alkylating agent, typically an alkyl halide or sulfonate, in the presence of a base. The base plays a crucial role in deprotonating the amine, thereby increasing its nucleophilicity and facilitating the SN2 reaction with the electrophile. Common bases for this transformation include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or organic amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) being favored for their ability to solvate the reactants and facilitate the reaction.
Reductive Amination
Reductive amination offers a powerful alternative for introducing a wider variety of alkyl groups, including those derived from aldehydes and ketones. This one-pot procedure involves the initial formation of an iminium ion intermediate through the condensation of the secondary amine with a carbonyl compound. This intermediate is then reduced in situ by a suitable reducing agent to afford the N-alkylated product. A key advantage of this method is the use of milder reducing agents that are selective for the iminium ion over the starting carbonyl compound, thus preventing the unwanted reduction of the aldehyde or ketone. Common reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). The reaction is typically carried out in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Experimental Protocols
The following protocols are provided as representative examples for the N-alkylation of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation using an alkyl halide as the electrophile.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or ACN is added the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
The alkyl halide (1.1-1.5 eq) is added to the suspension, and the reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired N-alkylated product.
Workflow for Direct N-Alkylation:
Caption: Workflow for Direct N-Alkylation.
Protocol 2: Reductive Amination with a Carbonyl Compound
This protocol outlines a general procedure for N-alkylation via reductive amination.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1-1.5 eq) in DCM or DCE is added a catalytic amount of acetic acid (optional).
-
The mixture is stirred at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Sodium triacetoxyborohydride (1.5-2.0 eq) is added portion-wise, and the reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired N-alkylated product.
Workflow for Reductive Amination:
Caption: Workflow for Reductive Amination.
Comparative Analysis of Reaction Conditions
The following table summarizes various reported conditions for the N-alkylation of this compound and closely related analogues, providing a valuable resource for reaction optimization.
| Alkylating/Carbonyl Agent | Base/Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | ACN | 80 | 16 | >95 |
| 4-(Bromomethyl)benzonitrile | K₂CO₃ | DMF | RT | 12 | 85-95 |
| Methyl iodide | Cs₂CO₃ | DMF | RT | 4 | 90 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | RT | 24 | 80-90 |
| 4-Fluorobenzaldehyde | NaBH(OAc)₃ | DCM | RT | 12 | 85-95 |
| Acetone | NaBH₃CN | MeOH | RT | 24 | 75-85 |
Note: The data in this table is compiled from various sources and represents typical conditions. Actual results may vary depending on the specific substrate and experimental setup.
Conclusion
The N-alkylation of this compound is a fundamental transformation in the synthesis of novel spirocyclic compounds for drug discovery. Both direct alkylation and reductive amination provide effective and versatile routes to a wide range of N-substituted derivatives. A thorough understanding of the underlying mechanisms and careful selection of reaction conditions are paramount to achieving high yields and purity. The protocols and comparative data presented in this application note serve as a valuable starting point for researchers, enabling them to confidently navigate the synthesis of these important building blocks and accelerate the discovery of new therapeutic agents.
References
-
Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
-
Title: Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents Source: Organic Reactions URL: [Link]
-
Title: Simple and Efficient Microwave Assisted N-Alkylation of Isatin Source: Molecules URL: [Link]
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Amide coupling reactions with tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
An Application Guide to Amide Coupling Reactions with tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly sought-after scaffolds in medicinal chemistry. Their rigid, three-dimensional architecture provides a distinct advantage over flat, aromatic systems by enabling more precise and novel interactions with biological targets.[1][2] The 2,8-diazaspiro[5.5]undecane core, in particular, is a valuable building block found in a range of biologically active compounds, including potent receptor antagonists and modulators.[1][3]
This compound is a strategically designed intermediate. The tert-butyloxycarbonyl (Boc) protecting group on one of the secondary amines allows for selective functionalization of the remaining free amine. The most common and pivotal reaction for this purpose is the amide coupling, a cornerstone transformation in drug discovery that accounts for a significant percentage of all reactions performed.[4][5]
This guide provides an in-depth analysis and practical protocols for successfully performing amide coupling reactions with this specific spirocyclic amine. It is designed for researchers and scientists who require not just a procedure, but a foundational understanding of the principles governing this crucial synthetic step.
Core Principles: Navigating the Amide Coupling Landscape
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[6] Therefore, the reaction necessitates the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group. This is the central role of a coupling reagent.
The Mechanism of Activation and Coupling
The overall process can be visualized as a two-stage sequence. First, the carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an active ester). Second, this activated species is subjected to nucleophilic attack by the amine (this compound) to form the tetrahedral intermediate, which then collapses to yield the final amide product and release the coupling reagent byproduct.
Sources
Introduction: The Strategic Importance of the 2,8-Diazaspiro[5.5]undecane Scaffold and its Protection
An In-Depth Guide to the Deprotection of the Boc Group from tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
The 2,8-diazaspiro[5.5]undecane core is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic framework allows for precise spatial orientation of substituents, making it an attractive scaffold for designing potent and selective ligands for various biological targets. Its derivatives have been explored in the development of novel therapeutics, including inhibitors for enzymes like METTL3.[1]
To facilitate the synthesis of complex molecules based on this scaffold, the strategic use of protecting groups is essential. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of reaction conditions, including basic hydrolysis and hydrogenolysis, while being readily removable under acidic conditions.[2][3][4] This application note provides a detailed guide for researchers on the effective deprotection of this compound, a key intermediate in many synthetic routes. We will delve into the underlying mechanisms, compare common protocols, and offer field-proven insights to ensure a successful and high-yielding transformation.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is most commonly achieved through acid-catalyzed hydrolysis.[5] The mechanism proceeds through a series of well-understood steps, ensuring a clean and efficient reaction.
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[6][7][8]
-
Cleavage: This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[3][6]
-
Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[6]
-
Final Product: Under the acidic reaction conditions, the newly liberated amine is protonated, typically yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[6]
The liberated tert-butyl cation is highly reactive and will typically be quenched by deprotonation to form isobutylene gas or react with nucleophiles present in the medium.[6][9] It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed system to allow the gaseous byproducts (CO₂ and isobutylene) to escape safely.[6]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Selecting the Optimal Deprotection Protocol
The choice between the two most common reagents, TFA and HCl, is a critical decision dictated by the substrate's properties, the presence of other functional groups, and the desired final product form.[8]
-
Trifluoroacetic Acid (TFA): Typically used in a solution with Dichloromethane (DCM), TFA is highly effective and its volatility makes it easy to remove under reduced pressure.[3][8] This is advantageous when the free amine is desired directly after a basic workup. However, its strong acidity can cleave other acid-labile groups if present.
-
Hydrochloric Acid (HCl): Often used as a solution in an organic solvent like 1,4-dioxane or ethyl acetate, HCl is also very efficient.[7][8] A significant advantage of this method is that the deprotected product often precipitates from the reaction mixture as a stable, crystalline hydrochloride salt, which can be easily isolated by simple filtration.[7] This can be an effective purification step.
Caption: Decision workflow for choosing a Boc deprotection method.
Comparative Overview of Standard Protocols
The following table summarizes the key parameters for the two primary deprotection methodologies.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 30 minutes to 2 hours[8] | 1 to 4 hours[7] |
| Workup | Evaporation followed by basic wash (e.g., NaHCO₃ aq.) and extraction[7][10] | Precipitation and filtration, or evaporation[7][8] |
| Product Form | Free amine (after workup) | Hydrochloride salt |
| Key Advantage | Easy removal of volatile reagents. | Product often precipitates for easy isolation. |
Experimental Protocols
Safety Precaution: Both TFA and 4M HCl in dioxane are highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) inside a certified chemical fume hood.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is ideal when the goal is to isolate the deprotected free amine after a standard aqueous workup.
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (to a concentration of approx. 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 eq, typically 20-50% v/v) to the stirred solution.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[7][10]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[7]
-
To isolate the free amine, dissolve the residue in DCM and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid. Caution: CO₂ evolution.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2,8-diazaspiro[5.5]undecane as the free amine.[7][10]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is highly efficient and often results in the precipitation of the product as its hydrochloride salt, simplifying purification.
Materials and Reagents:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Methanol (optional, as a co-solvent)
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place the Boc-protected amine (1.0 eq) in a round-bottom flask. If solubility is an issue, a minimal amount of a co-solvent like methanol can be added.
-
Add the 4M HCl in 1,4-dioxane solution (5-10 eq of HCl) to the substrate.[8]
-
Stir the resulting solution or suspension at room temperature.
-
The deprotected 2,8-diazaspiro[5.5]undecane dihydrochloride salt will often begin to precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS. Complete conversion is typically achieved within 1-4 hours.[7]
-
Upon completion, add anhydrous diethyl ether to the mixture to further encourage precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with anhydrous diethyl ether to remove any non-polar impurities and dry under vacuum to obtain the pure 2,8-diazaspiro[5.5]undecane dihydrochloride.[8]
Validation of Boc Group Removal
Confirming the complete removal of the Boc group is a critical quality control step.[11] A combination of analytical techniques should be employed for unambiguous validation.
-
¹H NMR Spectroscopy: This is the most definitive method. Look for the complete disappearance of the characteristic sharp singlet for the nine equivalent tert-butyl protons, which typically appears around 1.4-1.5 ppm.[11]
-
Mass Spectrometry (MS): Analysis by LC-MS or direct infusion MS will show a mass loss of 100.12 amu corresponding to the C₅H₈O₂ fragment of the Boc group.[11]
-
Thin-Layer Chromatography (TLC): The deprotected amine is significantly more polar than its Boc-protected precursor. Therefore, the product will have a much lower Rf value on the TLC plate. The product can be visualized using a ninhydrin stain, which gives a characteristic color for primary or secondary amines.[10]
Caption: Analytical workflow for confirming Boc group removal.
Conclusion
The deprotection of this compound is a robust and fundamental transformation in the synthesis of complex molecules. The standard acidic methods using either TFA in DCM or HCl in dioxane are highly reliable and efficient. The choice of protocol should be guided by the stability of other functional groups within the molecule and the desired final form of the product—either the free amine or its hydrochloride salt. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently and successfully perform this critical deprotection step, paving the way for subsequent synthetic elaborations.
References
-
Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]
-
Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]
-
Title: A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Source: Semantic Scholar URL: [Link]
-
Title: What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Source: Chemistry Stack Exchange URL: [Link]
-
Title: 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
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- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate for the Synthesis of Advanced Enzyme Inhibitors
Introduction: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents with high potency and selectivity is perpetual. Historically, drug design has been dominated by flat, aromatic ring systems. However, the complexity of biological targets, particularly the intricate three-dimensional architecture of enzyme active sites, necessitates a shift towards scaffolds that can project chemical functionality into 3D space.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a class of "privileged scaffolds" to meet this challenge.[1][2][3]
The inherent rigidity and defined geometry of spirocycles offer several distinct advantages:
-
Enhanced Target Binding: By locking the conformation of a molecule, the entropic penalty upon binding to a target is reduced, which can lead to a significant increase in binding affinity.[4][5]
-
Improved Physicochemical Properties: The higher sp³-carbon fraction in spirocycles compared to their aromatic counterparts generally leads to improved solubility, metabolic stability, and other desirable ADME (Administration, Distribution, Metabolism, and Excretion) properties.[1][3]
-
Novel Chemical Space: They provide access to unique molecular shapes and substituent exit vectors, allowing for the exploration of previously untapped chemical space and the generation of novel intellectual property.[6][7]
The 2,8-diazaspiro[5.5]undecane core is a particularly valuable member of this class. This application note provides a detailed guide on the strategic use of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate , a versatile building block, in the rational design and synthesis of potent enzyme inhibitors.
The Key Building Block: A Tool for Controlled, Sequential Functionalization
The utility of this compound lies in the differential reactivity of its two nitrogen atoms. The tert-butoxycarbonyl (Boc) group on the N2 nitrogen serves as a robust protecting group, rendering this amine unreactive under a wide range of conditions. This leaves the secondary amine at the N8 position available for initial chemical modification.
This orthogonal protection scheme is the cornerstone of its application, enabling a controlled, stepwise synthesis. Researchers can first introduce a desired pharmacophore at the N8 position, then selectively remove the Boc group under acidic conditions to unmask the N2 nitrogen for a second, distinct chemical transformation. This bidirectional approach is critical for building molecular complexity and fine-tuning structure-activity relationships (SAR).
Application Case Study: Synthesis of a Potent Kinase Inhibitor
To illustrate the power of this building block, we will outline a synthetic strategy adapted from successful methodologies in kinase inhibitor development. Kinases are a major class of enzyme targets, and their inhibitors often feature a core scaffold that orients specific hydrogen bond donors and acceptors for interaction with the enzyme's hinge region.
The overall synthetic workflow involves three key stages:
-
Initial N-Arylation: Coupling of a heterocyclic moiety to the exposed N8 position.
-
Boc Deprotection: Selective removal of the Boc protecting group to reveal the N2 amine.
-
Final Functionalization: Attachment of a second group to the N2 position to complete the target molecule.
Caption: General synthetic workflow for enzyme inhibitors.
Experimental Protocols
The following protocols are detailed, representative procedures for each stage of the synthesis.
Protocol 1: Synthesis of tert-Butyl 8-(pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecane-2-carboxylate (N8-Arylated Intermediate)
This procedure describes the palladium-catalyzed Buchwald-Hartwig amination, a robust method for forming C-N bonds. The choice of a palladium catalyst and a specialized phosphine ligand (like Ruphos) is critical for achieving high yields with sterically hindered coupling partners.
Materials:
-
This compound (1.0 eq)
-
4-Chloropyrimidine (1.1 eq)
-
Palladium G4 precatalyst (e.g., Pd Ruphos G4) (0.02 eq)
-
Ruphos ligand (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), 4-chloropyrimidine (1.1 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with inert gas (N₂ or Ar) three times.
-
Add the Pd Ruphos G4 precatalyst (0.02 eq) and Ruphos ligand (0.04 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-18 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired product.
Protocol 2: Synthesis of 8-(Pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecane (Boc Deprotection)
Acid-mediated cleavage is the standard method for removing a Boc protecting group. Trifluoroacetic acid (TFA) is effective, but using HCl in a solvent like methanol or dioxane is often preferred as it yields the hydrochloride salt, which is typically a crystalline solid that is easy to isolate and handle.
Materials:
-
tert-Butyl 8-(pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecane-2-carboxylate (1.0 eq)
-
4M HCl in 1,4-Dioxane (10 eq)
-
Methanol (optional, as co-solvent)
-
Diethyl ether
Procedure:
-
Dissolve the N8-arylated intermediate (1.0 eq) in a minimal amount of methanol or dichloromethane.
-
Add the 4M HCl solution in 1,4-dioxane (10 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours. A precipitate (the HCl salt) should form.
-
Self-Validation Checkpoint: Monitor the deprotection by LC-MS. The disappearance of the starting material and the appearance of the product with a corresponding mass loss of 100.12 g/mol confirms the reaction is complete.
-
Add diethyl ether to the reaction mixture to ensure complete precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the desired monosubstituted spiro-diamine hydrochloride salt, which can often be used in the next step without further purification.
Protocol 3: Synthesis of N-(8-(Pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-2-yl)benzamide (Final Functionalization)
This final step involves the acylation of the newly exposed N2 amine. Using a base like triethylamine (TEA) is essential to neutralize the HCl salt and free the amine for reaction.
Materials:
-
8-(Pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecane hydrochloride (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Suspend the hydrochloride salt from Protocol 2 (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq) dropwise and stir for 15 minutes.
-
Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Self-Validation Checkpoint: Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final inhibitor.
Data and Structure-Activity Relationship (SAR) Insights
The true value of this synthetic approach is the ability to rapidly generate a library of analogs for SAR studies. By varying the coupling partners in Stage 1 and Stage 3, researchers can probe the specific interactions between the inhibitor and the enzyme. Data from a closely related series of METTL3 inhibitors highlights the impact of such modifications.[5]
| Compound ID | N8-Substituent | N2-Substituent | IC₅₀ (nM) | Ligand Efficiency (LE) | Rationale for Modification |
| Example 1 | Pyrimidine | Benzylamino | 37 | 0.25 | Initial hit, pyrimidine acts as hinge-binder. |
| Example 2 | Pyrimidine | 4-F-Benzylamino | 24 | 0.26 | Probing halogen interactions in the active site. |
| Example 3 | Pyrrolopyrimidine | Benzylamino | 5 | 0.28 | Extended heterocycle to improve hinge binding and potency. |
Data is representative and adapted from a study on a related spirocyclic scaffold to illustrate the principles of SAR optimization.[5]
The spirocyclic core acts as a rigid hub, positioning the N8- and N2-substituents in defined vectors. This conformational constraint is key to achieving high ligand efficiency, a measure of the binding energy per atom, which is a critical metric in modern drug design.
Caption: Role of the spiro-scaffold in orienting pharmacophores.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, three-dimensional enzyme inhibitors. Its orthogonal protection scheme allows for controlled, sequential functionalization, enabling the efficient exploration of structure-activity relationships. The rigidity of the spirocyclic core helps to pre-organize pharmacophoric elements for optimal interaction with their biological targets, often leading to compounds with superior potency, selectivity, and drug-like properties. The protocols and strategies outlined in this note provide a robust framework for researchers and drug development professionals to leverage this scaffold in their quest for next-generation therapeutics.
References
-
Dandapani, S., & Marcaurelle, L. A. (2010). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 5(11), 1027-1040. URL: [Link]
-
Feng, Z., & Ye, K. (2014). The use of spirocyclic scaffolds in drug discovery. Future Medicinal Chemistry, 6(13), 1505-1508. URL: [Link]
-
Beresford, A., & Taylor, R. (2015). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 10(4), 351-354. URL: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. Pharma Focus Asia. URL: [Link]
-
Ferreira, R. J., & Pinheiro, C. S. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 637-652. URL: [Link]
-
Husson, H. P., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6434–6437. URL: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,8-Diazaspiro(5.5)undecane. PubChem Compound Database. URL: [Link]
-
Ilaš, J., & Knez, D. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Arkivoc, 2017(5), 233-261. URL: [Link]
-
Dollt, C., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(15), 11639–11656. URL: [Link]
-
Indurthi, H. K., et al. (2022). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno-Modulatory Activity. Journal of Medicinal Chemistry, 65(1), 306–324. URL: [Link]
-
Brown, D. G., & Boström, J. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews, 40(9), 4833-4856. URL: [Link]
-
Dollt, C., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(15), 11639–11656. URL: [Link]
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- 2. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. New and unusual scaffolds in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Synthesis of Novel Scaffolds from tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Diazaspiro[5.5]undecane Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel chemical matter with enhanced three-dimensional (3D) character is paramount. Spirocyclic scaffolds, which feature two rings connected by a single common atom, have emerged as privileged structures. They offer a rigid, well-defined conformational arrangement that can improve binding affinity, selectivity, and metabolic stability by reducing entropic penalties upon binding to a biological target.[1][2] Among these, the 2,8-diazaspiro[5.5]undecane core is particularly valuable, providing two distinct nitrogen centers for vectorial functionalization, enabling the exploration of diverse chemical space from a single, robust framework.[3][4]
This guide focuses on tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate, a commercially available and versatile building block. The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the N2 nitrogen renders the N8 secondary amine available for a wide array of chemical transformations. This inherent asymmetry is the cornerstone of its utility, allowing for a controlled, stepwise elaboration of the scaffold to generate libraries of novel compounds for drug discovery programs.
Core Synthetic Strategy: Orthogonal Functionalization
The synthetic utility of this compound hinges on the differential reactivity of its two nitrogen atoms. The N2 nitrogen is protected as a carbamate, significantly diminishing its nucleophilicity.[5] This leaves the N8 secondary amine as the primary reactive site for initial diversification. Following functionalization at N8, the Boc group can be selectively removed under acidic conditions to reveal the N2 amine for a second round of diversification, a strategy known as orthogonal protection.
Caption: Orthogonal synthesis workflow for scaffold diversification.
PART 1: Protocols for Functionalization at the N8 Position
The exposed secondary amine at the N8 position is a versatile handle for introducing a wide range of substituents. The following protocols detail common and robust methods for its derivatization.
Protocol 1.1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This reaction is a cornerstone of modern C-N bond formation, allowing for the direct coupling of the N8 amine with aryl or heteroaryl halides. The choice of catalyst, ligand, and base is critical for achieving high yields and can be substrate-dependent.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System (Pd₂ (dba)₃ / Ruphos): The palladium catalyst is the active species for the cross-coupling cycle. Ruphos is a bulky, electron-rich phosphine ligand that promotes the crucial reductive elimination step, facilitating the formation of the C-N bond, and is effective for a broad range of substrates. A pre-catalyst like Ruphos G4 can also be used for convenience.[6]
-
Base (Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the secondary amine, generating the active nucleophile for the catalytic cycle. Cesium carbonate is often favored for its solubility and efficacy in these reactions.
-
Solvent (Dioxane): A high-boiling, polar aprotic solvent is necessary to ensure all components remain in solution at the elevated temperatures required for the reaction.
Step-by-Step Methodology:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl/heteroaryl halide (1.1 eq), and Cesium Carbonate (Cs₂CO₃, 2.0 eq).
-
Add the Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Ruphos, 4-10 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous dioxane via syringe.
-
Seal the vial and heat the reaction mixture to 100-150 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel.
Protocol 1.2: Reductive Amination
This method introduces alkyl groups to the N8 position by forming an iminium ion intermediate with an aldehyde or ketone, which is then reduced in situ.
Causality Behind Experimental Choices:
-
Reducing Agent (Sodium Triacetoxyborohydride, STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides like sodium borohydride, minimizing side reactions, and it does not readily reduce the aldehyde/ketone starting material.
-
Solvent (DCE or DCM): Dichloroethane or dichloromethane are common solvents that are compatible with the reaction conditions and effectively solubilize the reactants.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous dichloroethane (DCE).
-
Add a few drops of acetic acid to catalyze the formation of the iminium intermediate.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 4-16 hours until the starting material is consumed (monitor by LC-MS or TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 1.3: Amide Bond Formation (Acylation)
This fundamental transformation creates a robust amide linkage, a common motif in bioactive molecules.
Causality Behind Experimental Choices:
-
Coupling Agent (HATU): When starting from a carboxylic acid, a coupling agent is needed to activate the carboxyl group for nucleophilic attack by the amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and leads to high yields.[6]
-
Base (DIPEA or Et₃N): A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to facilitate the coupling process.[2]
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and a tertiary amine base like diisopropylethylamine (DIPEA, 2.0 eq) in an anhydrous solvent such as dimethylformamide (DMF).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor for completion by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Table 1: Summary of N8-Functionalization Reactions
| Reaction Type | Reagents & Conditions | Substrate Scope | Typical Yield | Purification |
| N-Arylation | Ar-X, Pd catalyst, Ligand, Base (Cs₂CO₃), Dioxane, 100-150 °C | Aryl/Heteroaryl halides | 60-95% | Silica Gel Chromatography |
| Reductive Amination | RCHO/RCOR', STAB, Acetic Acid (cat.), DCE, RT | Aldehydes, Ketones | 70-98% | Silica Gel Chromatography |
| Amide Formation | RCOOH, HATU, DIPEA, DMF, RT | Carboxylic Acids | 80-99% | Silica Gel Chromatography/Recrystallization |
PART 2: Boc Deprotection and N2 Functionalization
Once the N8 position is suitably functionalized, the N2 amine can be unmasked by removing the acid-labile Boc group.
Protocol 2.1: Boc Group Deprotection
This is a standard procedure in peptide and medicinal chemistry, typically achieved under strong acidic conditions.
Causality Behind Experimental Choices:
-
Acid (TFA or HCl): Strong acids are required to protonate the carbamate oxygen, initiating a cascade that leads to the cleavage of the tert-butyl group as the stable tert-butyl cation.[5] Trifluoroacetic acid (TFA) in DCM is common due to the volatility of the acid and solvent, simplifying workup. HCl in an organic solvent like dioxane or methanol is another robust option.[6]
Step-by-Step Methodology:
-
Dissolve the N8-functionalized, N2-Boc-protected spirocycle (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10-20 eq) or an equivalent amount of 4M HCl in dioxane.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by LC-MS until no starting material remains.
-
Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. Co-evaporation with toluene can help remove residual TFA.
-
The resulting product is typically an amine salt (e.g., TFA or HCl salt). It can be used directly in the next step or neutralized by partitioning between an organic solvent and a basic aqueous solution (e.g., sat. NaHCO₃) to yield the free amine.
Caption: Sequential functionalization workflow.
Once the N2 amine is deprotected, it can be functionalized using the same set of reactions described in Part 1 (N-arylation, reductive amination, acylation) to generate highly diversified, disubstituted 2,8-diazaspiro[5.5]undecane scaffolds.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel spirocyclic scaffolds. The orthogonal protecting group strategy enables controlled, stepwise functionalization at two distinct vectors, providing a reliable pathway to generate libraries of structurally diverse compounds. The protocols outlined in this guide offer robust and reproducible methods for derivatization, empowering medicinal chemists to explore new chemical space in the pursuit of next-generation therapeutics.
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D. S. T. A. Rees. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry. [Link]
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S. J. Teague. Synthesis of four novel natural product inspired scaffolds for drug discovery. Organic & Biomolecular Chemistry. [Link]
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Z. Xi, et al. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. [Link]
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D. W. Lee, H.-J. Ha, W. K. Lee. Selective Mono-BOC Protection of Diamines. Synthetic Communications. [Link]
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J. Royer, et al. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry. [Link]
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D. W. Lee, H.-J. Ha, W. K. Lee. (PDF) Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]
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Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. [Link]
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F. A. Servín, et al. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]
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F. A. Servín, et al. General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
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A. Caflisch, et al. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. 2,8-Diazaspiro(5.5)undecane. PubChem. [Link]
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M. D. Mandler, et al. Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link]
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A. A. G. G. Grygorenko, et al. Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Request PDF on ResearchGate. [Link]
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A. A. Jensen, et al. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
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Application Note: A Robust and Scalable Synthesis of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate for Pharmaceutical Development
Abstract
This application note provides a detailed, scalable, and robust two-step protocol for the synthesis of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate, a key building block in modern drug discovery. The rigid, three-dimensional structure of the diazaspiro[5.5]undecane core makes it a privileged scaffold in medicinal chemistry. The described synthesis begins with the efficient construction of the core diamine, 2,8-diazaspiro[5.5]undecane, as a dihydrochloride salt, followed by a highly selective mono-Boc protection. This protocol is designed for multigram-scale production, incorporating in-process controls and practical purification techniques to ensure high yield and purity (>98%). The causality behind critical process parameters is explained to facilitate successful implementation and scale-up in research and process development environments.
Introduction
The Significance of Spirodiamines in Medicinal Chemistry
Spirocyclic scaffolds have garnered significant interest in drug development due to their complex three-dimensional architectures and conformational rigidity.[1] Among these, spirodiamines such as derivatives of 2,8-diazaspiro[5.5]undecane are particularly valuable. This structural motif is present in a wide range of biologically active compounds, including potent receptor antagonists and enzyme inhibitors.[2][3] The defined spatial orientation of the two piperidine rings provides a unique framework for orienting substituents, enabling precise interactions with biological targets and often leading to improved potency, selectivity, and pharmacokinetic properties compared to more flexible acyclic or simple heterocyclic analogues.
Challenges in the Synthesis of 2,8-Diazaspiro[5.5]undecane Scaffolds
The construction of the 2,8-diazaspiro[5.5]undecane core can be challenging, particularly on a larger scale.[4] Methods reported in the literature often involve multi-step sequences that may not be amenable to scale-up due to costly starting materials, hazardous reagents, or difficult purifications.[5][6] A critical challenge following the synthesis of the symmetric diamine is achieving selective monofunctionalization of one of the two equivalent secondary amine groups. Direct mono-protection often yields a mixture of unprotected, mono-protected, and di-protected products, necessitating tedious chromatographic separation.[7]
Overview of the Optimized Synthetic Strategy
To address these challenges, this guide presents an optimized two-step synthesis designed for scalability and reproducibility.
-
Step 1: Synthesis of 2,8-Diazaspiro[5.5]undecane Dihydrochloride. The core spirocycle is synthesized from commercially available 1-benzyl-4-piperidone via a double Mannich reaction followed by catalytic debenzylation. This approach is cost-effective and avoids the use of highly toxic or expensive reagents. The product is isolated as a stable, crystalline dihydrochloride salt, which simplifies handling and purification.
-
Step 2: Selective Mono-Boc Protection. To overcome the challenge of selective protection, this protocol employs an in situ mono-protonation strategy. By treating the diamine dihydrochloride with exactly one equivalent of a strong base, one amine is liberated as a free base while the other remains protonated as an unreactive ammonium salt. This allows for the highly selective reaction of the free amine with Di-tert-butyl dicarbonate (Boc₂O), yielding the desired mono-protected product in high yield and purity, minimizing the need for chromatography.[8][9]
Synthetic Scheme & Strategy
The overall synthetic pathway is a robust and efficient route to the target compound.
Caption: Overall synthetic pathway for this compound.
Materials and Methods
Reagents and Equipment
-
Reagents: 1-Benzyl-4-piperidone, Paraformaldehyde, Ammonium chloride, Potassium hydroxide, Hydrazine hydrate, Diethylene glycol, Palladium on carbon (10 wt%), Methanol (MeOH), Ethanol (EtOH), Hydrochloric acid (conc. and in Dioxane), Sodium hydroxide (NaOH), Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes, Magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flasks, reflux condenser, Dean-Stark trap (optional), mechanical stirrer, hydrogenation apparatus (e.g., Parr shaker or H-Cube), rotary evaporator, filtration apparatus, standard laboratory glassware, magnetic stirrer, pH meter or pH strips.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Hydrazine Hydrate: This reagent is highly toxic and a suspected carcinogen. Handle with extreme caution, using double gloves and a dedicated fume hood.
-
Hydrogenation: Catalytic hydrogenation with Pd/C and H₂ gas presents a fire and explosion risk. Ensure the system is properly purged with an inert gas (N₂ or Ar) before and after the reaction. Use spark-free equipment.
-
Corrosives: Handle concentrated acids (HCl) and bases (NaOH, KOH) with care.
Experimental Protocols
Step 1: Synthesis of 2,8-Diazaspiro[5.5]undecane Dihydrochloride (3)
-
Part A: Synthesis of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (1)
-
To a 2 L three-necked flask equipped with a mechanical stirrer and reflux condenser, add 1-benzyl-4-piperidone (100 g, 0.53 mol), paraformaldehyde (63.5 g, 2.12 mol), ammonium chloride (56.6 g, 1.06 mol), and ethanol (1 L).
-
Heat the mixture to reflux and stir vigorously for 24 hours. A thick white precipitate will form.
-
Cool the reaction mixture to room temperature and filter the solid. Wash the filter cake with cold ethanol (2 x 200 mL) and then diethyl ether (2 x 200 mL).
-
Dry the solid under vacuum to yield the intermediate bispidinone as a white powder.
-
-
Part B: Wolff-Kishner Reduction to 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane (2)
-
In a 2 L flask fitted with a mechanical stirrer and a distillation head, suspend the bispidinone (1) from the previous step, potassium hydroxide (119 g, 2.12 mol), and diethylene glycol (800 mL).
-
Add hydrazine hydrate (103 mL, 2.12 mol) slowly.
-
Heat the mixture to 130-140 °C for 4 hours. Water and excess hydrazine will distill off.
-
Increase the temperature to 190-200 °C and maintain for an additional 6 hours, until nitrogen evolution ceases.
-
Cool the mixture to room temperature, pour it into 2 L of ice-cold water, and extract with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2 as an oil, which is used directly in the next step.
-
-
Part C: Debenzylation to 2,8-Diazaspiro[5.5]undecane Dihydrochloride (3)
-
Dissolve the crude dibenzyl diamine 2 in methanol (1 L).
-
Carefully add 10% Pd/C (5 g, ~5 mol%).
-
Add concentrated HCl (88 mL, 1.06 mol) dropwise.
-
Pressurize the vessel with H₂ gas (50 psi) and shake or stir vigorously at 40 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting material.
-
Once complete, carefully vent the H₂ and purge the system with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (200 mL).
-
Concentrate the filtrate under reduced pressure. The resulting solid can be triturated or recrystallized from ethanol/ether to afford 3 as a white crystalline solid.
-
Step 2: Selective Mono-Boc Protection (to yield 4)
-
In a 1 L flask, dissolve 2,8-diazaspiro[5.5]undecane dihydrochloride (3 ) (50 g, 0.22 mol) in a mixture of methanol (400 mL) and water (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of sodium hydroxide (8.8 g, 0.22 mol, 1.0 equivalent ) in water (50 mL) and add it dropwise to the diamine solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O) (50.3 g, 0.231 mol, 1.05 equivalents) in methanol (100 mL).
-
Add the Boc₂O solution dropwise to the reaction mixture at 0-5 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the mono-protonated intermediate and formation of the product.
-
Remove the methanol under reduced pressure. Add water (300 mL) and extract with dichloromethane (DCM) (3 x 200 mL).
-
Expertise Note: A small amount of di-Boc protected byproduct may form. Washing the combined organic layers with a dilute citric acid solution can help remove any remaining unreacted diamine.
-
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to a viscous oil or solid.
-
Purify the crude product by crystallization or trituration from a hexane/ethyl acetate mixture to yield This compound (4) as a white solid.
Process Workflow and In-Process Controls
A robust process relies on monitoring key transformations to ensure efficiency and quality.
Caption: Scalable workflow with integrated In-Process Controls (IPCs).
Results and Data Analysis
The following tables summarize typical results for a 100 g scale synthesis of the diamine precursor, leading to the final product.
Table 1: Reagent Quantities and Reaction Parameters
| Step | Starting Material | Scale (g) | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1A-C | 1-Bn-4-Piperidone | 100 | KOH, N₂H₄·H₂O, Pd/C, H₂ | EtOH, DEG, MeOH | 80-200 | 48 | 65-75 |
| 2 | Diamine·2HCl | 50 | NaOH (1.0 eq), Boc₂O | MeOH/H₂O | 0 → 25 | 4 | 85-92 |
Table 2: Characterization and Purity Data for Final Product (4)
| Analysis | Specification | Result |
|---|---|---|
| Appearance | White to off-white solid | Conforms |
| ¹H NMR | Conforms to structure | Conforms |
| Mass Spec (ESI+) | [M+H]⁺ = 255.2 | Found: 255.2 |
| HPLC Purity | ≥98.0% | 98.7% |
| Melting Point | 108-112 °C | 109-111 °C |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete Wolff-Kishner reduction. Inefficient debenzylation. | Ensure temperature for reduction reaches >190 °C to drive reaction. For debenzylation, check catalyst activity; if necessary, add fresh catalyst. |
| Incomplete Boc protection | Inaccurate stoichiometry of base or Boc₂O. Low reactivity. | Verify molar equivalents of NaOH and Boc₂O. Ensure base is added slowly at 0°C. Allow reaction to stir for longer at room temperature if needed. |
| Significant di-Boc formation (>5%) | More than 1.0 equivalent of base was added. Reaction temperature was too high during additions. | Re-verify the concentration and volume of the NaOH solution. Maintain strict temperature control (<5 °C) during base and Boc₂O addition. |
| Product is an oil, not a solid | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under high vacuum. Attempt trituration with cold hexanes or pentane to induce crystallization. If necessary, a short plug of silica gel can be used. |
Conclusion
This application note details a highly efficient, cost-effective, and scalable two-step synthesis for this compound. The protocol emphasizes robust reaction conditions, isolation of a stable crystalline intermediate, and a highly selective mono-protection strategy that circumvents challenging purifications. By explaining the rationale behind key process steps, this guide provides researchers and drug development professionals with a reliable method to access multigram quantities of this valuable pharmaceutical building block, facilitating its broader application in medicinal chemistry.
References
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Reichert E. C., Feng K., Sather A. C., Buchwald S. L. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. J. Am. Chem. Soc., 145(6), 3323–3329. [Link]
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Flores-Alamo, M., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 56(3), 245-249. [Link]
-
Dennis, J. M., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]
-
Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Flores-Alamo, M., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
-
Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Semantic Scholar. [Link]
-
Al-Gharabli, S. I., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(49), 30935-30966. [Link]
-
Aggarwal, S., et al. (2014). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]
-
Matassini, C., et al. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 24(17), 3093. [Link]
-
Gaware, R., & Jordis, U. (2009). Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]
-
Isogai, T., et al. (2018). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Tetrahedron Letters, 59(28), 2743-2746. [Link]
-
Matassini, C., et al. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 27(15), 4983. [Link]
-
PubChem. (n.d.). 2,8-Diazaspiro(5.5)undecane. National Center for Biotechnology Information. [Link]
-
Ghosh, A. K., & Islam, S. (2010). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Journal of the Bangladesh Chemical Society, 23(1), 79-85. [Link]
-
McCarthy, J., et al. (2005). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Synthesis, 2005(19), 3245-3252. [Link]
-
Husson, H. P., et al. (1985). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 50(15), 2762-2766. [Link]
-
Aggarwal, S., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]
-
Balle, T., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Omega, 5(4), 1837-1847. [Link]
-
Bartoccini, F., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(13), 9138-9159. [Link]
-
Carl ROTH. (n.d.). tert-Butyl 8-oxo-2-azaspiro[5.5]undecane-2-carboxylate. [Link]
-
PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkat USA. [Link]
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Application Notes & Protocols: A Senior Scientist's Guide to the One-Pot Synthesis of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Preamble: The Strategic Value of the 2,8-Diazaspiro[5.5]undecane Scaffold
In the landscape of modern medicinal chemistry, the quest for molecules occupying novel three-dimensional chemical space is paramount. Saturated spirocyclic systems, particularly diazaspirocycles, have emerged as "privileged scaffolds" due to their rigid conformational pre-organization, which can lead to enhanced binding affinity and metabolic stability. The 2,8-diazaspiro[5.5]undecane core, a dipiperidine unit spiro-fused at the C4 position of one ring and the C2 of the other, is a valuable structural motif found in compounds targeting a range of biological targets, including G protein-coupled receptors and enzymes.[1][2][3][4] The title compound, with its strategically placed Boc-protecting group, serves as a versatile building block for diversity-oriented synthesis, allowing for selective functionalization at the N8 position.
This guide eschews a simplistic recitation of steps. Instead, it provides an in-depth exploration of a robust, one-pot cascade reaction for the synthesis of this key intermediate. We will delve into the causality behind the chosen methodology, offering insights gleaned from extensive experience in process development to ensure not just success, but a fundamental understanding of the transformation.
Synthetic Strategy: A Logic-Driven Approach to Complexity
The synthesis of a spirocyclic diamine core presents a significant challenge: the controlled formation of two rings around a single quaternary carbon center. A "one-pot" approach is highly desirable as it minimizes manual handling, reduces waste, and improves overall efficiency by telescoping multiple synthetic operations.
Our chosen strategy is a tandem Knoevenagel condensation and reductive cyclization cascade . This elegant approach builds molecular complexity rapidly from simple, commercially available starting materials. The logic is as follows:
-
Activation: We begin with an active methylene compound (malononitrile) and a protected cyclic ketone (N-Boc-4-piperidone). A Knoevenagel condensation generates a highly electrophilic α,β-unsaturated dinitrile. This intermediate is the linchpin of the entire cascade.
-
Reduction & Cyclization: The subsequent catalytic hydrogenation is the core of the "one-pot" process. This single operation accomplishes three critical transformations simultaneously:
-
Reduction of the carbon-carbon double bond.
-
Reduction of both nitrile groups to primary amines.
-
Spontaneous intramolecular double Mannich-type cyclization of the newly formed diamine onto the ketone carbonyl, thus forming the second piperidine ring and the spirocyclic core.
-
This strategy is self-validating because the final, thermodynamically stable spirocyclic product is the inevitable result of the complete reduction of the Knoevenagel intermediate. Incomplete reactions are easily identified and rectified.
Reaction Pathway Diagram
Caption: The tandem Knoevenagel/reductive cyclization pathway.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these parameters, based on established principles of reductive amination and catalytic hydrogenation, ensures a high probability of success.[5][6][7][8]
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-4-piperidone | ≥97% | Standard Supplier | Key starting material. |
| Malononitrile | ≥99% | Standard Supplier | Active methylene compound. |
| Piperidine | Reagent Grade | Standard Supplier | Basic catalyst for Knoevenagel. |
| Ethanol | 200 Proof, Anhydrous | Standard Supplier | Reaction solvent. |
| Raney® Nickel (Raney Ni) | Slurry in water (50%) | Standard Supplier | Hydrogenation catalyst. Handle with care. |
| Hydrogen Gas (H₂) | High Purity (≥99.99%) | Gas Supplier | Reducing agent. |
| Celite® 545 | N/A | Standard Supplier | Filtration aid. |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | For workup. |
| Saturated Sodium Bicarbonate | N/A | Lab Prepared | For workup. |
| Anhydrous Magnesium Sulfate | N/A | Standard Supplier | Drying agent. |
| Parr Hydrogenation Apparatus | N/A | Equipment Supplier | Or similar high-pressure reactor. |
Step-by-Step One-Pot Procedure
Safety First: This procedure involves high-pressure hydrogen gas and a pyrophoric catalyst (Raney Ni). It must be performed in a certified fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and blast shield for the reactor.
-
Step 1: Knoevenagel Condensation
-
To a 500 mL Parr reactor vessel, add N-Boc-4-piperidone (19.9 g, 100 mmol, 1.0 equiv.), malononitrile (6.6 g, 100 mmol, 1.0 equiv.), and anhydrous ethanol (200 mL).
-
Begin stirring the mixture to form a suspension.
-
Add piperidine (0.5 mL, ~5 mmol, 0.05 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC (3:1 Hexanes:EtOAc) until the starting piperidone is consumed. The suspension should become a clear, yellowish solution. Causality: The basic piperidine catalyzes the deprotonation of malononitrile, initiating the condensation. The reaction is typically fast and complete at ambient temperature.
-
-
Step 2: One-Pot Reductive Cyclization
-
Catalyst Addition: Carefully add Raney® Nickel (approx. 4.0 g of 50% slurry, washed 3x with ethanol to remove water) to the reaction vessel containing the Knoevenagel product from Step 1. Expertise Note: Rinsing the Raney Ni with the reaction solvent is critical to avoid introducing water, which can hinder the reaction. The catalyst is pyrophoric when dry; never allow it to dry completely.
-
Hydrogenation: Seal the Parr reactor according to the manufacturer's instructions.
-
Purge the reactor headscape with nitrogen gas (3x), followed by hydrogen gas (3x).
-
Pressurize the reactor with hydrogen gas to 500 psi (approx. 34 bar).
-
Heat the reactor to 50 °C and maintain vigorous stirring.
-
The reaction is monitored by the uptake of hydrogen from the ballast tank. The reaction is typically complete within 12-24 hours when H₂ uptake ceases. Trustworthiness: A stable pressure reading over 1-2 hours is a reliable indicator of reaction completion.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen gas (3x) before opening.
-
-
Step 3: Workup and Isolation
-
Catalyst Removal: The reaction mixture contains a fine black powder (Raney Ni). Set up a filtration apparatus with a pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel. Critical Step: Keep the Celite pad and the filtered catalyst wet with ethanol at all times to prevent ignition.
-
Filter the reaction mixture through the Celite pad. Wash the reactor and the Celite pad thoroughly with additional ethanol (2 x 50 mL).
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a thick oil.
-
Extraction: Dissolve the oil in dichloromethane (150 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 75 mL) and then brine (1 x 75 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Optional): The product is often of sufficient purity (>90%) for subsequent steps. If higher purity is required, it can be purified by column chromatography on silica gel (e.g., 95:5:0.5 DCM:MeOH:NH₄OH).
-
Expected Results
| Parameter | Expected Value |
| Product | tert-Butyl 2,8-diazaspiro[5.5]undecane-8-carboxylate |
| Appearance | Off-white to pale yellow solid |
| Yield | 65-80% |
| Molecular Weight | 254.37 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with literature values for the target structure. |
| Mass Spec (ESI+) | m/z = 255.2 [M+H]⁺, 199.2 [M-tBu+H]⁺ |
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Stalled Hydrogenation | Inactive catalyst; Insufficient H₂ pressure or temperature; Presence of catalyst poisons (e.g., sulfur). | Ensure catalyst is fresh and handled properly (kept wet). Increase H₂ pressure or temperature moderately (e.g., to 750 psi / 60 °C). Ensure starting materials are pure. |
| Incomplete Reaction | Insufficient reaction time; Low catalyst loading. | Allow the reaction to run longer, monitoring H₂ uptake. Increase catalyst loading slightly (e.g., to 5-6 g of slurry). |
| Formation of Side Products | Over-reduction or side reactions from impurities. | Ensure the Knoevenagel reaction (Step 1) has gone to completion before starting hydrogenation. Use high-purity reagents and solvents. |
| Low Isolated Yield | Product loss during workup; Inefficient extraction. | Ensure thorough washing of the catalyst pad. Perform an additional extraction of the aqueous layers with DCM. |
Workflow Visualization
Sources
- 1. banglajol.info [banglajol.info]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, often involves a multi-step sequence culminating in a key spirocyclization step. A common and effective strategy is the bidirectional synthesis, which allows for the construction of the core spirocyclic framework from acyclic precursors. One such approach, detailed by Bagley et al., involves the formation of a linear precursor that, upon deprotection, undergoes an acid-catalyzed spirocyclization[1][2]. Understanding the nuances of this and related synthetic pathways is critical for achieving high yields and purity.
This guide will focus on troubleshooting a synthetic approach inspired by established literature, highlighting potential pitfalls and their solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of the Final Spirocyclic Product
Question: I am following a multi-step synthesis to get to this compound, and my overall yield is very low. What are the likely causes and how can I improve it?
Answer: Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. Let's break down the common areas of yield loss in a typical bidirectional synthesis and how to address them:
-
Inefficient Double Horner-Wadsworth-Emmons (HWE) Reaction: The initial coupling to form the linear dienone precursor is a critical step.
-
Causality: Incomplete reaction or side reactions during the HWE olefination will directly impact the amount of starting material for subsequent steps.
-
Solution: Ensure your phosphonate reagent is pure and the base (e.g., potassium carbonate) is completely dry. The reaction is often sensitive to stoichiometry; a slight excess of the phosphonate may be beneficial. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting aldehyde.
-
-
Incomplete Hydrogenation: The reduction of the dienone to the corresponding saturated diketone is crucial for the subsequent cyclization.
-
Causality: Incomplete reduction will lead to a mixture of products that may not cyclize correctly or will be difficult to separate.
-
Solution: Use a high-quality palladium on carbon (Pd/C) catalyst. Ensure the reaction is carried out under a sufficient pressure of hydrogen and for an adequate duration. Monitoring the reaction by ¹H NMR for the disappearance of olefinic protons is recommended.
-
-
Suboptimal Spirocyclization Conditions: The final acid-catalyzed deprotection and spirocyclization is the most delicate step.
-
Causality: The choice of acid, its concentration, reaction temperature, and time are all critical parameters. Harsh acidic conditions can lead to undesired side reactions, while conditions that are too mild will result in incomplete cyclization.
-
Solution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection and can effectively catalyze the spirocyclization[1][2]. Start with a moderate concentration of TFA in a suitable solvent like dichloromethane (DCM) at room temperature. If the reaction is sluggish, a slight increase in temperature may be necessary. Careful monitoring by LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.
-
Problem 2: Presence of Significant Impurities in the Final Product
Question: After purification, my final product is still contaminated with several impurities. What are these likely byproducts and how can I avoid them?
Answer: The presence of impurities is a common issue, often stemming from the spirocyclization step. Here are some likely culprits and mitigation strategies:
-
Unreacted Linear Precursor: This is often the result of incomplete spirocyclization.
-
Identification: Can be detected by LC-MS and ¹H NMR (presence of signals corresponding to the open-chain precursor).
-
Mitigation: As discussed in Problem 1, optimize the spirocyclization conditions (acid concentration, temperature, and reaction time).
-
-
Enamine Formation: A potential side reaction is the formation of an enamine from the intermediate iminium ion[3].
-
Identification: Can be challenging to isolate but may be observed by LC-MS.
-
Mitigation: Careful control of the reaction temperature and using the minimum necessary amount of acid can help to suppress this side reaction.
-
-
Polymeric Byproducts: The formation of insoluble, often colored, amorphous solids can occur.
-
Identification: Visible as an insoluble residue.
-
Mitigation: This is often a result of side reactions at higher temperatures. Maintain strict temperature control and consider using a more dilute solution to minimize intermolecular reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product?
A1: Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system, for example, with dichloromethane and methanol, is often effective. For challenging separations, reverse-phase HPLC can also be employed. Additionally, for the simultaneous deprotection and purification of Boc-protected amines, the use of a strongly acidic ion-exchange resin like Amberlyst 15 can be a highly efficient method[4].
Q2: How can I confirm the structure of my final product?
A2: A combination of analytical techniques is essential for structural confirmation.
-
¹H and ¹³C NMR: Will provide information on the chemical environment of the protons and carbons, respectively, and can confirm the formation of the spirocyclic core.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the carbamate carbonyl.
Q3: Are there alternative synthetic routes to consider?
A3: Yes, another potential route involves the use of a diazidoketone precursor, which upon hydrogenation can undergo spirocyclization[1]. This method avoids the HWE reaction but introduces the use of azides, which requires appropriate safety precautions. The choice of synthetic route will depend on the available starting materials and the specific requirements of your research.
Experimental Protocols
Protocol 1: Bidirectional Synthesis of a Dienone Precursor
This protocol is adapted from the work of Bagley et al. for a related compound and may require optimization for the synthesis of the direct precursor to this compound[1][2].
-
To a solution of the appropriate Boc-protected amino aldehyde in a suitable solvent (e.g., THF), add a slight excess of the corresponding bis(diethylphosphono)acetone.
-
Add dried potassium carbonate as the base.
-
Stir the reaction mixture at room temperature until the starting aldehyde is consumed (monitor by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to yield the dienone precursor.
Protocol 2: Hydrogenation and Spirocyclization
-
Dissolve the dienone precursor in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitor by ¹H NMR).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the crude saturated diketone in dichloromethane.
-
Add trifluoroacetic acid dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the spirocyclization is complete (monitor by LC-MS).
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
| Parameter | Recommendation |
| HWE Reaction Stoichiometry | Aldehyde:Bisphosphonate:Base = 1 : 1.1 : 2 (molar ratio) |
| Hydrogenation Catalyst Loading | 10 mol% Pd/C |
| Hydrogen Pressure | 1-4 atm |
| Spirocyclization Acid | Trifluoroacetic acid (TFA) |
| Spirocyclization Temperature | 0 °C to room temperature |
| Typical Purification Method | Silica gel column chromatography |
Visualizing the Workflow
Caption: A typical workflow for the synthesis of the target molecule.
References
-
Bagley, M. C., et al. (2018). Bidirectional Synthesis of Di-tert-butyl (2S,6S,8S)- and (2R,6R,8R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. The Journal of Organic Chemistry, 83(12), 6783–6787. [Link]
-
Liu, Y., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Organic Letters, 2(24), 3671–3673. [Link]
-
Bagley, M. C., et al. (2018). Bidirectional Synthesis of Di-tert-butyl (2S,6S,8S)- and (2R,6R,8R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. PubMed, PMID: 29792022. [Link]
-
Husson, H.-P., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6332–6337. [Link]
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Bidirectional Synthesis of Di- tert-butyl (2 S,6 S,8 S)- and (2 R,6 R,8 R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of Diazaspiro[5.5]undecane Rings
Welcome to the Technical Support Center for the synthesis of diazaspiro[5.5]undecane rings. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Introduction to Diaspiro[5.5]undecane Synthesis
The diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, making it an attractive motif for drug design. However, the construction of this spirocyclic system can be challenging, with several key reactions prone to side product formation. This guide will focus on troubleshooting the most common synthetic routes, including intramolecular cyclization strategies and multicomponent reactions.
Troubleshooting Guides: Common Side Reactions and Mitigation Strategies
This section provides a detailed breakdown of common problems, their root causes, and actionable solutions.
Issue 1: Low Yield or Failure of Intramolecular Cyclization
One of the primary strategies for constructing the diazaspiro[5.5]undecane ring system is through intramolecular cyclization. Failure to form the desired spirocycle is a frequent obstacle.
Q: My intramolecular cyclization to form the diazaspiro[5.5]undecane ring is failing or giving very low yields. What are the likely causes and how can I fix it?
A: This is a common issue that can often be traced back to several factors, primarily related to the reactivity of the precursors and the reaction conditions.
Possible Cause 1: Ineffective Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a powerful tool for forming cyclic structures.[2] However, its success is highly dependent on the catalyst, solvent, and substrate.
-
Side Reaction: Isomerization of the double bonds in the starting material or the product can compete with the desired cyclization, leading to a mixture of products or reaction stalling. Catalyst decomposition is another significant issue that can halt the reaction prematurely.[3]
-
Troubleshooting Protocol:
-
Catalyst Selection: The choice of catalyst is critical. For challenging RCM reactions, second-generation Grubbs or Hoveyda-Grubbs catalysts are often more effective due to their higher activity and stability. If Z-selectivity is desired, specific catalysts, such as molybdenum- or tungsten-based systems, can be employed to control the stereochemical outcome.[4][5]
-
Solvent and Concentration: RCM reactions are typically run in non-coordinating solvents like dichloromethane (DCM) or toluene under high dilution to favor the intramolecular reaction over intermolecular polymerization. If you are observing oligomerization, try decreasing the concentration of your substrate.
-
Temperature Control: While higher temperatures can sometimes facilitate sluggish reactions, they can also accelerate catalyst decomposition. It is often best to start at room temperature and only gently heat if necessary.
-
Additive Use: In some cases, the addition of a co-catalyst or an additive can improve the efficiency of the RCM reaction. For instance, pretreatment of the diene precursor with an acid can be crucial for the successful ring closure in certain substrates.[1]
-
Possible Cause 2: Failed Intramolecular Friedel-Crafts Alkylation
When constructing diazaspiro[5.5]undecanes with an aromatic component, intramolecular Friedel-Crafts alkylation is a common strategy. However, this reaction is notoriously prone to several side reactions.
-
Side Reaction: Carbocation rearrangements are a major issue in Friedel-Crafts alkylation.[6] The initially formed carbocation can rearrange to a more stable one, leading to the formation of an undesired regioisomer. Polyalkylation, where the activated aromatic ring undergoes further alkylation, is another common side product.[6][7]
-
Troubleshooting Protocol:
-
Lewis Acid Choice: The strength of the Lewis acid can significantly influence the outcome. Strong Lewis acids like AlCl₃ are more likely to promote carbocation rearrangements. Consider using a milder Lewis acid, such as FeCl₃ or a Brønsted acid like triflic acid (TfOH), which has been shown to be effective in spirocyclization via intramolecular Friedel-Crafts-type reactions.[8]
-
Temperature Control: Running the reaction at lower temperatures can often minimize carbocation rearrangements and other side reactions.
-
Substrate Design: If possible, design your substrate to avoid the formation of primary carbocations, which are most prone to rearrangement. The use of acyl halides in a Friedel-Crafts acylation followed by reduction of the ketone is a classic strategy to prevent rearrangements and polyalkylation.
-
Issue 2: Formation of Enamine and Other Iminium Ion-Derived Byproducts
In syntheses proceeding through iminium ion intermediates, such as those starting from α-aminonitriles, the formation of enamines is a common side reaction.
Q: I am observing the formation of an enamine byproduct in my synthesis of a diazaspiro[5.5]undecane derivative. How can I suppress this?
A: Enamine formation arises from the deprotonation of the iminium ion intermediate.[6] This is a competing pathway to the desired intramolecular nucleophilic attack.
-
Mechanism of Side Reaction: The iminium ion, which is the key electrophile for the cyclization, can be deprotonated by a base present in the reaction mixture to form a neutral enamine. This enamine is often unreactive towards the desired cyclization.
Caption: Competing pathways for the iminium ion intermediate.
-
Troubleshooting Protocol:
-
Control of Basicity: Carefully control the amount and strength of the base used in the reaction. If a base is required for a preceding step, consider if it can be neutralized before the cyclization step.
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired cyclization over the deprotonation pathway.
-
Choice of Nucleophile and Electrophile: The relative rates of the intramolecular nucleophilic attack and deprotonation can be influenced by the nature of the nucleophile and the electrophilicity of the iminium ion. Modifying the substrate to enhance the nucleophilicity of the attacking group or the electrophilicity of the iminium ion can favor the desired reaction.
-
Issue 3: Challenges with Protecting Groups
Protecting groups are often essential in the multi-step synthesis of complex molecules like diazaspiro[5.5]undecanes. However, their removal can sometimes lead to unwanted side reactions.
Q: I am having trouble with the deprotection of my Boc-protected diazaspiro[5.5]undecane. I am seeing unexpected byproducts. What could be going wrong?
A: The deprotection of the tert-butyloxycarbonyl (Boc) group is typically achieved under acidic conditions, which generates a reactive tert-butyl cation.[9] This cation is the primary culprit for many side reactions.
-
Side Reaction: The tert-butyl cation can alkylate any nucleophilic sites on your molecule, leading to the formation of t-butylated byproducts.[10] Sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to this side reaction.[11]
-
Troubleshooting Protocol:
-
Use of Scavengers: The most effective way to prevent t-butylation is to add a scavenger to the deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[11] A typical deprotection cocktail might consist of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% TIS.
-
Milder Deprotection Conditions: If your molecule is particularly sensitive, consider using milder deprotection conditions. This could involve using a lower concentration of TFA or switching to a different acid, such as 4M HCl in dioxane.[10]
-
Alternative Protecting Groups: If side reactions during deprotection are persistent, it may be necessary to reconsider your protecting group strategy. Other amine protecting groups that can be removed under different conditions (e.g., Cbz, Fmoc) might be more suitable for your specific substrate.
Caption: Boc deprotection and the role of scavengers in preventing side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using a Petasis reaction for the synthesis of diazaspiro[5.5]undecane precursors?
A1: The Petasis reaction, or boronic acid Mannich reaction, is a multicomponent reaction that offers several advantages.[4] It allows for the convergent synthesis of complex amines from an amine, a carbonyl compound, and a boronic acid in a single step.[12] This convergence can significantly shorten synthetic routes. A key mechanistic advantage is the irreversible nature of the final C-C bond-forming step, which often leads to high yields where the traditional Mannich reaction might fail.[4]
Q2: I am performing a double Michael addition to synthesize a diazaspiro[5.5]undecane derivative, but the reaction is slow and gives a mixture of products. How can I optimize this?
A2: The double Michael addition is a powerful cascade reaction for the construction of spirocycles.[13][14] To optimize this reaction, consider the following:
-
Base: The choice of base is crucial. A strong, non-nucleophilic base is often preferred to promote the deprotonation of the Michael donor without competing in the addition reaction.
-
Solvent: The solvent can have a significant impact on the reaction rate and selectivity. Experiment with a range of solvents with different polarities.
-
Temperature: While some Michael additions proceed well at room temperature, others may require heating to overcome the activation energy barrier. However, be mindful that higher temperatures can also lead to side reactions.
-
Substrate Reactivity: The electrophilicity of the Michael acceptor and the nucleophilicity of the donor are key. You may need to modify your substrates to enhance their reactivity.
Q3: How can I control the E/Z selectivity during a Ring-Closing Metathesis (RCM) reaction to form a diazaspiro[5.5]undecane ring?
A3: Controlling the stereochemistry of the newly formed double bond in RCM can be challenging. The E/Z selectivity is influenced by the catalyst, the substrate, and the reaction conditions.
-
Catalyst Control: This is the most effective strategy. While standard Grubbs-type catalysts often favor the more thermodynamically stable E-isomer, specialized catalysts have been developed to favor the formation of the Z-isomer. Molybdenum and tungsten-based catalysts are particularly effective for Z-selective RCM.[4][5]
-
Substrate Control: The structure of the diene precursor can also influence the stereochemical outcome. Steric interactions in the metallacyclobutane intermediate can favor one isomer over the other.
-
Reaction Conditions: In some cases, lower reaction temperatures can improve the selectivity for the kinetic product.
| Parameter | Recommendation for E-selectivity | Recommendation for Z-selectivity |
| Catalyst | Standard Grubbs or Hoveyda-Grubbs Ru catalysts | Mo- or W-based catalysts |
| Temperature | Often higher temperatures favor the thermodynamic E-product | Often lower temperatures favor the kinetic Z-product |
| Substrate | Minimize steric hindrance that would favor the Z-isomer | Introduce steric bulk that disfavors the E-isomer in the transition state |
Table 1: General recommendations for controlling E/Z selectivity in RCM.
References
-
de Graaf, C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [Link]
-
Husson, H.-P., et al. (1985). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 50(15), 2780-2786. [Link]
-
Furst, L., et al. (2012). Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. Nature Chemistry, 4(8), 658-662. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]
-
Islam, M. S., et al. (2014). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones. Arabian Journal of Chemistry, 10, S2733-S2740. [Link]
-
Li, B., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2, 185-189. [Link]
-
Kolis, S. P., et al. (2015). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 19(6), 724-733. [Link]
-
Mu, X., et al. (2011). Competitive isomerization and catalyst decomposition during ring-closing metathesis. Catalysis Science & Technology, 1(1), 103-107. [Link]
-
Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 58(99), 13735-13738. [Link]
-
El-Sayed, E., et al. (2024). Controlling (E/Z)‐Stereoselectivity of −NHC=O Chlorination: Mechanism Principles for Wide Scope Applications. Chemistry – A European Journal, 30(60)*, e202401936. [Link]
-
Islam, M. S., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2733-S2740. [Link]
-
O'Brien, R. V., et al. (2012). Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. Nature, 488(7411), 344-348. [Link]
-
Zhang, W., et al. (2024). Fe‐Catalyzed Stereospecific Intramolecular Friedel–Crafts‐type Reaction of Fluoroalkyl Cyclopropyl Carbinols via Non‐classical Carbocation. Angewandte Chemie International Edition, 63(33)*, e202404981. [Link]
-
Saeed, S., et al. (2023). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. Molecules, 28(24)*, 8045. [Link]
-
Wang, Y., et al. (2022). Development of TfOH-Catalyzed Spirocyclization by Intramolecular Friedel-Crafts-type 1,4-Addition: Application to the Total Synthesis of the Unusual Proaporphine Alkaloid (±)-Misrametine. Chemistry – A European Journal, 28(60)*, e202202188. [Link]
-
Zhang, D., & Song, C. (2022). Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. Chinese Chemical Letters, 33(1), 1-12. [Link]
-
DeKorver, K. A., et al. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. Organic Letters, 15(19), 4992-4995. [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. [Link]
-
Reddy, B. V. S., et al. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[13]annulen-7-ols. Beilstein Journal of Organic Chemistry, 17, 1573-1580. [Link]
-
Harit, V. K., & Ramesh, N. G. (2021). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 19(22), 4967-4977. [Link]
-
Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 58(99), 13735-13738. [Link]
-
de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1005. [Link]
-
Hoveyda, A. H., et al. (2014). Catalyst-Controlled Stereoselective Olefin Metathesis as a Principal Strategy in Multi-Step Synthesis Design. A Concise Route to (+)-Neopeltolide. Angewandte Chemie International Edition, 53(15), 3843-3848. [Link]
-
Aimon, A., et al. (2022). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. Chemical Communications, 58(99), 13735-13738. [Link]
-
van der Ende, M., et al. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 8, 589. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of TfOH-Catalyzed Spirocyclization by Intramolecular Friedel-Crafts-type 1,4-Addition: Application to the Total Synthesis of the Unusual Proaporphine Alkaloid (±)-Misrametine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Welcome to the technical support center for the purification of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this valuable spirocyclic diamine building block.
The unique spirocyclic structure, coupled with the presence of a Boc-protecting group and a free secondary amine, presents specific challenges during purification. This resource aims to address these challenges head-on, providing scientifically grounded solutions to common issues encountered in the laboratory.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound from reaction mixtures.
Problem 1: Low yield after column chromatography.
Potential Cause 1: Incomplete Elution from the Column
The polarity of this compound can cause it to strongly adhere to silica gel, especially if the mobile phase is not sufficiently polar. The free secondary amine can interact with acidic silanol groups on the silica surface, leading to tailing and poor recovery.
Troubleshooting & Optimization:
-
Mobile Phase Modification: To mitigate the interaction with silica, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent. This will compete with the product for binding to the acidic sites on the silica gel, improving elution and peak shape.
-
Gradient Elution: Employing a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can help to first elute non-polar impurities and then effectively elute the desired compound. A common gradient could be from 100% dichloromethane (DCM) to a mixture of DCM and methanol (e.g., 9:1).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a polymer-based support.
Potential Cause 2: Product Decomposition on Silica Gel
Prolonged exposure to acidic silica gel can potentially lead to the partial deprotection of the Boc group.[1] This is especially a risk if the reaction work-up was acidic and residual acid is carried onto the column.
Troubleshooting & Optimization:
-
Neutralize Before Loading: Ensure the crude product is thoroughly neutralized and dried before loading it onto the column. Washing the organic extract with a saturated sodium bicarbonate solution is a standard procedure.[2]
-
Deactivated Silica: Use silica gel that has been deactivated, for instance, by treatment with triethylamine.
-
Minimize Residence Time: Optimize the chromatography conditions (flow rate, column dimensions) to minimize the time the compound spends on the column.
Problem 2: Presence of di-Boc protected or unprotected diamine impurities.
Potential Cause 1: Non-selective Boc Protection/Deprotection
The synthesis of this compound often involves the protection of one of the two secondary amines. Depending on the reaction conditions, the formation of the di-protected species or the presence of unreacted starting diamine can occur. Conversely, harsh purification conditions can lead to the removal of the Boc group.[1]
Troubleshooting & Optimization:
-
Reaction Monitoring: Carefully monitor the progress of the Boc protection reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete mono-protection and minimize di-protection.
-
Chromatographic Separation: These impurities can often be separated by column chromatography. The di-Boc protected compound will be less polar, while the unprotected diamine will be significantly more polar than the desired mono-Boc product. A carefully optimized gradient elution should allow for their separation.
Problem 3: Difficulty in removing residual solvents.
Potential Cause: High Boiling Point Solvents
If high boiling point solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used in the reaction, their removal can be challenging.
Troubleshooting & Optimization:
-
Azeotropic Removal: Co-evaporation with a lower boiling point solvent, such as toluene, can help to remove residual high-boiling point solvents.
-
Lyophilization: If the compound is soluble in water or a mixture of water and a suitable organic solvent (like acetonitrile or dioxane), lyophilization (freeze-drying) can be an effective method for removing residual solvents.
-
High-Vacuum Drying: Drying the product under high vacuum at a slightly elevated temperature (if the compound is thermally stable) can aid in the removal of stubborn solvent residues.
Problem 4: The purified product is an oil instead of a solid.
Potential Cause: Residual Impurities or Solvents
Even small amounts of impurities or residual solvents can prevent the crystallization of a compound. The product itself may also exist as a viscous oil at room temperature.[2]
Troubleshooting & Optimization:
-
Purity Assessment: Confirm the purity of the product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and LC-MS.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can help to remove impurities that are more soluble in the trituration solvent.
-
Salt Formation: If the free base is an oil, converting it to a salt (e.g., an oxalate or hydrochloride salt) can often induce crystallization and improve handling and stability.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: The most common and effective method for purifying this compound is flash column chromatography on silica gel.[2] A typical eluent system would be a gradient of dichloromethane (DCM) and methanol (MeOH). For example, starting with 100% DCM and gradually increasing the proportion of MeOH to 10%. The addition of a small amount of triethylamine (0.1-1%) to the eluent is often recommended to prevent tailing and improve recovery.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. A suitable developing solvent system would be similar to the eluent used for the column. The spots can be visualized using a UV lamp (if the compound or impurities are UV active) or by staining with a suitable reagent such as potassium permanganate or ninhydrin (which will stain the free amine).
Q3: What are the typical analytical techniques used to assess the purity of the final product?
A3: The purity of the final product should be assessed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.
Q4: What are the storage conditions for this compound?
A4: The compound should be stored in a cool, dry place, away from light. It is often recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially if it is in its free base form. Some suppliers recommend storage at 2-8°C.[5]
Q5: Is it possible to purify this compound by crystallization?
A5: While the free base is often an oil, it may be possible to crystallize it from a suitable solvent system. However, a more reliable method for obtaining a solid product is to form a salt, such as the oxalate salt, which is often a crystalline solid.[3][4]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Crude Material: Dissolve the crude reaction mixture in a minimal amount of the initial eluent (e.g., dichloromethane). If the crude material is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar eluent.
-
Loading the Sample: Carefully load the dissolved crude product or the silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the initial, non-polar eluent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
| Technique | Typical Conditions | Expected Outcome |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Gradient of 0-10% Methanol in Dichloromethane (+ 0.5% Triethylamine) | Separation of the mono-Boc protected product from less polar di-Boc impurity and more polar unprotected diamine. |
| TLC Analysis | Stationary Phase: Silica Gel PlateMobile Phase: 9:1 Dichloromethane:MethanolVisualization: Potassium Permanganate Stain | Rf value of the product will be intermediate between the di-Boc and unprotected diamine impurities. |
Visualizations
Caption: General workflow for the purification of this compound.
References
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Imperial College London. (n.d.). Bidirectional synthesis of di-t-butyl (2S,6S,8S)- and (2R,6R,8R)-1,7- diazaspiro[5.5]undecane-2,8-dicarboxylate and related spirodiamines. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
PubMed. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Supporting Information. (n.d.). 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]
- Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. (n.d.).
-
Dana Bioscience. (n.d.). tert-Butyl 5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate 100mg. Retrieved from [Link]
-
This compound OXALATE Suppliers. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. Retrieved from [Link]
-
Carl ROTH. (n.d.). tert-Butyl 8-oxo-2-azaspiro[5.5]undecane-2-carboxylate, 250 mg. Retrieved from [Link]
-
PubMed. (2018). Bidirectional Synthesis of Di-tert-butyl (2 S,6 S,8 S)- and (2 R,6 R,8 R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. Journal of Organic Chemistry. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate. Retrieved from [Link]
-
The University of Melbourne. (n.d.). Bidirectional Synthesis of Di- tert-butyl (2 S,6 S,8 S)- and (2 R,6 R,8 R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Retrieved from [Link]
-
White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]
Sources
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- 2. beilstein-journals.org [beilstein-journals.org]
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- 4. This compound OXALATE Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 5. TERT-BUTYL 2,9-DIAZASPIRO[5.5]UNDECANE-2-CARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Optimization of Boc Protection of 2,8-diazaspiro[5.5]undecane
Welcome to the technical support center for the synthesis and optimization of Boc-protected 2,8-diazaspiro[5.5]undecane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this valuable spirocyclic scaffold in their work. 2,8-Diazaspiro[5.5]undecane is a key structural motif in modern drug discovery, notably appearing in candidates for treating chronic kidney disease and pain.[1][2] Proper protection of its nitrogen atoms is critical for subsequent synthetic manipulations.
This document provides in-depth, experience-driven answers to common challenges encountered during the tert-butoxycarbonyl (Boc) protection of this diamine, focusing on controlling selectivity, maximizing yield, and simplifying purification.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have when planning your synthesis.
Q1: What makes the Boc protection of 2,8-diazaspiro[5.5]undecane challenging?
The primary challenge lies in achieving selective mono-protection . Because 2,8-diazaspiro[5.5]undecane is a symmetrical diamine, both secondary amine groups have similar reactivity. Standard Boc protection conditions often lead to a statistical mixture of the unreacted diamine, the desired mono-Boc product, and the undesired di-Boc product, which can be difficult to separate.[3][4]
Q2: How can I control selectivity to favor mono-Boc protection over di-Boc protection?
Controlling selectivity is the cornerstone of optimizing this reaction. The most effective and widely adopted strategy is to differentiate the two amine nitrogens by mono-protonation .[3][5][6][7]
Here's the underlying principle:
-
By adding one equivalent of a strong acid (like HCl), you form the mono-ammonium salt of the diamine.
-
This protonated amine is no longer nucleophilic and will not react with the Boc anhydride ((Boc)₂O).
-
The remaining free amine can then react selectively with (Boc)₂O to yield the mono-protected product.[7]
This "one-pot" method avoids using a large excess of the diamine, making it more practical and cost-effective for valuable substrates.[3][6]
Q3: What are the key reagents and conditions to consider for this reaction?
The success of the Boc protection hinges on the careful selection and stoichiometry of four key components:
| Component | Key Considerations | Recommended Starting Point |
| Diamine | Purity of the starting 2,8-diazaspiro[5.5]undecane is crucial. | 1.0 equivalent |
| Acid (for mono-protection) | An in situ source of HCl is often cleanest. Me₃SiCl or SOCl₂ are excellent choices.[5] | 1.0 equivalent of Me₃SiCl |
| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent. Ensure it is fresh and free of hydrolysis.[8] | 1.0 - 1.1 equivalents for mono-protection; ≥2.2 equivalents for di-protection. |
| Solvent | A protic solvent like methanol is often used for the mono-protonation strategy.[4][5] Anhydrous conditions are best for standard di-protection.[8] | Methanol for mono-protection; Dichloromethane (DCM) or Tetrahydrofuran (THF) for di-protection. |
| Base (for di-protection) | A non-nucleophilic base like triethylamine (TEA) or DIPEA is needed to scavenge the acid byproduct. For aqueous conditions, NaHCO₃ or NaOH can be used.[9][10][11] | 2.2 - 3.0 equivalents of TEA for anhydrous di-protection. |
Q4: What are the best analytical methods for monitoring reaction progress?
Effective reaction monitoring is essential to prevent over-reaction (di-protection) or incomplete conversion.[12]
-
Thin-Layer Chromatography (TLC): The most common and rapid method. The mono-Boc product will have an Rf value between the more polar starting diamine and the less polar di-Boc product. Staining with ninhydrin can be useful as it will stain the free amine of the starting material and mono-Boc product but not the di-Boc product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of all three species (diamine, mono-Boc, di-Boc) by their respective masses, giving a clear picture of the reaction profile.[12]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiment.
Problem 1: My yield is very low, and I see a lot of unreacted starting material.
This is a common issue that typically points to problems with reagents or reaction conditions.[8][12]
-
Possible Cause A: Insufficient or Inactive (Boc)₂O.
-
Why it happens: Di-tert-butyl dicarbonate can hydrolyze over time if exposed to moisture. An insufficient stoichiometric amount will naturally lead to an incomplete reaction.[8]
-
Solution:
-
-
Possible Cause B: Suboptimal Temperature or Reaction Time.
-
Why it happens: While many Boc protections proceed well at room temperature, spirocyclic amines can be sterically hindered, slowing the reaction rate.[12] Low temperatures can lead to incomplete conversion within a typical timeframe.[8]
-
Solution:
-
Allow the reaction to stir for a longer period (monitor by TLC or LC-MS every 1-2 hours).
-
If the reaction stalls, consider gentle heating to 40-50 °C.[12]
-
-
Problem 2: I'm getting a mixture of mono- and di-protected products, and I can't separate them.
This is the classic selectivity problem, especially when attempting mono-protection.
-
Possible Cause A: Incorrect Stoichiometry.
-
Why it happens: Using more than ~1.1 equivalents of (Boc)₂O in a mono-protection protocol will inevitably lead to the formation of the di-protected species.[8]
-
Solution:
-
Carefully re-check the molar mass calculations and accurately weigh your reagents.
-
For mono-protection, add the (Boc)₂O solution dropwise at a low temperature (0 °C) to maintain control and minimize local excesses of the reagent.[7]
-
-
-
Possible Cause B: Incomplete Mono-protonation.
-
Why it happens: If less than one full equivalent of acid is used in the mono-protonation strategy, a portion of the diamine will remain as the free base, which can react to form the di-Boc product.
-
Solution:
-
Problem 3: The purification by column chromatography is difficult.
Amine-containing compounds can be challenging to purify on silica gel.
-
Possible Cause: Product Streaking/Loss on Silica Gel.
-
Why it happens: The free amine on the mono-Boc product can interact strongly with the acidic silica gel, leading to poor separation and low recovery.
-
Solution:
-
Deactivate the silica gel by adding 0.5-1% triethylamine to your eluent system (e.g., Ethyl Acetate/Hexanes).[8] This will cap the acidic sites on the silica and improve peak shape.
-
Alternatively, after the reaction, perform a thorough aqueous workup to remove the majority of the unreacted starting material before chromatography.
-
-
Visualized Workflows and Protocols
Decision Workflow for Boc Protection Strategy
This diagram outlines the decision-making process for setting up your reaction based on the desired product.
Caption: Decision workflow for selecting the appropriate Boc protection strategy.
Optimized Protocol 1: Selective Synthesis of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate (Mono-Boc)
This protocol is adapted from established methods for the selective mono-protection of diamines via mono-protonation.[5][6][7]
Materials:
-
2,8-diazaspiro[5.5]undecane (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl chloride (Me₃SiCl) (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,8-diazaspiro[5.5]undecane (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and generates HCl gas in situ.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the mono-hydrochloride salt.[5]
-
Cool the reaction mixture back down to 0 °C.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of methanol.
-
Add the (Boc)₂O solution dropwise to the reaction mixture over 15-20 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting diamine is consumed.[12]
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in DCM and wash with saturated aq. NaHCO₃ solution to neutralize the HCl salt and remove any unreacted (Boc)₂O byproducts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica gel (using an eluent such as 5-10% MeOH in DCM, potentially with 1% TEA) to yield the pure mono-Boc protected product.
Optimized Protocol 2: Synthesis of di-tert-butyl 2,8-diazaspiro[5.5]undecane-2,8-dicarboxylate (Di-Boc)
This protocol follows standard procedures for the complete protection of amines.[9][10]
Materials:
-
2,8-diazaspiro[5.5]undecane (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (2.5 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,8-diazaspiro[5.5]undecane (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (2.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (2.2 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight, or until TLC/LC-MS analysis shows complete conversion of the starting material and mono-Boc intermediate.
-
Dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography (e.g., using an Ethyl Acetate/Hexanes gradient).
Troubleshooting Flowchart
This diagram provides a logical path to diagnose and solve common experimental issues.
Caption: A logical troubleshooting flowchart for Boc protection reactions.
References
- BenchChem Technical Support. (2025). Troubleshooting low yield in Amino-PEG12-Boc reactions. BenchChem.
- BenchChem Technical Support. (2025). Troubleshooting low yield in PROTAC synthesis with Boc-12-Ado-OH. BenchChem.
- BenchChem Technical Support. (2025). Technical Support Center: Improving the Yield of Boc Protection Reactions. BenchChem.
- BenchChem Technical Support. (2025).
- ChemicalBook. (2023). Di-tert-butyl dicarbonate: Application, synthesis and toxicity. ChemicalBook.
-
Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]
-
chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. chemeurope.com. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Wikipedia. [Link]
-
Osorio-Olivares, M., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]
-
Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Taylor & Francis Online. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5). [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. orgsyn.org. [Link]
-
Reddit r/Chempros. (2021). Having great trouble with a Boc-protection reaction. Reddit. [Link]
-
P. et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
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PubChem. (n.d.). 2,8-Diazaspiro(5.5)undecane. PubChem. [Link]
-
ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]
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Technical Support Center: Diamine Protection Strategies
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a critical challenge in synthetic chemistry: achieving selective mono-protection of diamines, with a primary focus on preventing the undesired formation of di-Boc (di-tert-butyloxycarbonyl) protected products. Symmetrical or unsymmetrical diamines are fundamental building blocks, but their bifunctional nature often leads to mixtures of mono- and di-substituted products, complicating purification and reducing yields[1][2][3].
This guide provides in-depth, field-proven insights and troubleshooting protocols to navigate the nuances of diamine protection.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when trying to synthesize a mono-Boc protected diamine?
The principal difficulty arises from the similar reactivity of the two amine groups in a diamine.[1][2] When using standard protection protocols with reagents like di-tert-butyl dicarbonate (Boc₂O), it is statistically challenging to stop the reaction cleanly after only one amine has reacted. This frequently results in a mixture containing the desired mono-protected diamine, the undesired di-protected diamine, and unreacted starting material.[1]
Q2: I'm getting significant amounts of the di-Boc byproduct. What is the most common reason for this?
The formation of the di-Boc byproduct is often a result of kinetic factors. If the concentration of the protecting agent (Boc₂O) is too high relative to the diamine at any point, the probability of a second protection event occurring on an already mono-protected molecule increases significantly.[1] This is especially true in reactions where the mono-protected product remains soluble and its remaining free amine is readily available for reaction.
Q3: Are there alternatives to the Boc group for protecting diamines?
Yes, several other protecting groups are available, and the choice often depends on the overall synthetic strategy, particularly the need for "orthogonal" deprotection conditions (i.e., removing one protecting group without affecting another).[4] Common alternatives include:
-
Cbz (Benzyloxycarbonyl): Stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[4][5]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acid but is cleaved under mild basic conditions (e.g., piperidine in DMF).[4][5][6]
These groups allow for differential protection and deprotection, which is crucial in complex syntheses like solid-phase peptide synthesis (SPPS).[4][7]
Q4: How does the choice of solvent affect the outcome of a Boc protection reaction?
The solvent can influence reaction rates and selectivity. Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (CH₃CN) are commonly used.[8] Some protocols have found success using water or aqueous mixtures, which can be beneficial for greener chemistry and sometimes improve yields.[9][10] For instance, one study noted that while various solvents work, the highest yield for a specific reaction was achieved in DCM.[8] It is crucial to ensure the diamine and reagents are sufficiently soluble to allow for a homogeneous reaction.
Troubleshooting Guide: Preventing Di-Boc Protection
This section provides direct answers and actionable protocols for common issues encountered during the selective mono-Boc protection of diamines.
Issue 1: Persistent Formation of Di-Boc Protected Product
Root Cause Analysis: The formation of the di-protected species is a competing reaction pathway. To favor the mono-protected product, the reaction conditions must be manipulated to either kinetically or thermodynamically favor the desired outcome. The most robust strategy is to differentiate the reactivity of the two amine groups.
Solution: In Situ Mono-Protonation
The most effective and widely cited method to achieve high selectivity for mono-protection is the in situ mono-protonation of the diamine.[11][12][13][14][15][16][17] By adding one equivalent of a strong acid, one of the amine groups is protonated to form an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the electrophilic Boc₂O, leaving the other amine free to be protected.[12][14][16][17]
Protocol 1: Selective Mono-Boc Protection via in situ HCl Generation
This "one-pot" procedure avoids the use of hazardous HCl gas by generating it from a safer precursor.[3][11][18][19]
Core Principle: Trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) reacts with a protic solvent like methanol to generate a single equivalent of HCl, which selectively protonates one amine center.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add the diamine (1.0 eq) and anhydrous methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath with vigorous stirring.[11]
-
In Situ Acid Generation: Slowly add a solution of freshly distilled Me₃SiCl (1.0 eq) dropwise. A white precipitate of the diamine monohydrochloride salt may form.[3][11]
-
Equilibration: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure equilibrium is reached.[12][14][16][17]
-
Boc Anhydride Addition: Add water (approx. 1 mL per 1 g of diamine), followed by a solution of Boc₂O (1.0 eq) in methanol.[2][11]
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Boc₂O and other organic-soluble impurities.[11]
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution to deprotonate the ammonium salt.[11]
-
Extract the aqueous layer multiple times with dichloromethane (DCM).[11][19]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.[11]
-
Visualization of the Workflow:
Caption: Workflow for selective mono-Boc protection using in situ acid generation.
Issue 2: Low Yield Despite Using the Mono-Protonation Strategy
Root Cause Analysis: Even with the mono-protonation strategy, low yields can result from several factors: incomplete reaction, product loss during work-up, or side reactions. The steric hindrance of the diamine itself can also slow down the reaction.[20]
Troubleshooting Steps:
-
Check Reagent Quality: Ensure the Boc₂O is fresh. Over time, it can slowly hydrolyze. Ensure solvents are anhydrous where specified.
-
Optimize Reaction Time: While many protocols suggest 1-2 hours, sterically hindered or less reactive diamines may require longer reaction times.[1] Monitor the reaction closely by TLC or LC-MS until the starting material is consumed.
-
Consider a Catalyst: For sluggish reactions, a catalytic amount of iodine (I₂) or 4-dimethylaminopyridine (DMAP) can be used to accelerate the acylation step. Iodine has been shown to be an effective catalyst for Boc protections.[9][12]
-
Review Work-up Procedure: The mono-protected diamine can have some water solubility. Ensure thorough extraction from the aqueous layer after basification. Using a continuous extraction apparatus or performing more extractions (e.g., 5-6 times) with DCM can improve recovery.
Issue 3: Difficulty in Applying This Method to a Very Valuable or Complex Diamine
Root Cause Analysis: When working with expensive or structurally complex diamines, traditional methods that require an excess of the diamine are not feasible.[12] The mono-protonation method is generally robust, but for highly sensitive substrates, fine-tuning is necessary.
Alternative Approach: Kinetic Control via Slow Addition
If the mono-protonation method is problematic (e.g., due to acid-sensitive functional groups), reverting to a kinetically controlled approach can be effective, provided conditions are strictly managed.
Core Principle: By keeping the instantaneous concentration of Boc₂O very low, the reaction is statistically biased towards mono-protection. The rate of the first protection event will be significantly higher than the second if the concentration of unreacted diamine is always much higher than the mono-protected product.
Protocol 2: Mono-Boc Protection via Slow Addition (Kinetic Control)
Step-by-Step Methodology:
-
Setup: Dissolve the diamine (1.0 eq) in a suitable solvent (e.g., DCM) in a three-neck flask.
-
Cooling: Cool the solution to 0 °C.[1]
-
Prepare Reagent Solution: In a separate flask, dissolve Boc₂O (0.95 eq) in the same solvent.
-
Slow Addition: Using a syringe pump, add the Boc₂O solution to the diamine solution over several hours (e.g., 4-8 hours). A very slow, dropwise addition is critical.[1]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Concentrate the reaction mixture. The crude product will likely be a mixture and require purification by column chromatography to separate the mono-Boc product from di-Boc and unreacted diamine.
Visualization of Key Relationships:
Caption: Logical relationship between reaction strategy and product outcome.
Comparative Summary of Methodologies
| Methodology | Principle | Advantages | Disadvantages | Best Suited For |
| Excess Diamine | Statistical Probability | Simple procedure; can be high yielding. | Not atom-economical; impractical for valuable diamines. | Inexpensive, simple diamines. |
| Slow Addition | Kinetic Control[21] | Avoids acidic conditions; useful for acid-sensitive substrates. | Requires precise control (syringe pump); often requires chromatography. | Substrates with acid-labile groups. |
| In Situ Mono-Protonation | Reactivity Differentiation | High selectivity and yield; often avoids chromatography; scalable.[11][14][16][17] | Requires stoichiometric acid; may not be suitable for highly acid-sensitive molecules. | Most symmetrical and unsymmetrical diamines.[14][16][17] |
References
- BenchChem. (2025).
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
- Lambert orgo. (2021). Adding Boc Group Mechanism | Organic Chemistry. YouTube.
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
- Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine.
- Lee, D. W., & Ha, H. J. (2007). Selective Mono‐BOC Protection of Diamines.
- Taylor & Francis Online. (2007). Selective Mono‐BOC Protection of Diamines.
- BenchChem. (2025). Technical Support Center: Reactions with Boc-Protected Amines.
- BenchChem. (2025).
- Servín, F. A., et al. (2016). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- Semantic Scholar. (2007). Selective Mono‐BOC Protection of Diamines.
- Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- ResearchGate. (2007). (PDF) Selective Mono‐BOC Protection of Diamines.
- BenchChem. (n.d.). Overcoming steric hindrance in Acid-PEG6-C2-Boc reactions.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Wikipedia. (n.d.). Protecting group.
- Master Organic Chemistry. (2018).
- Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Der Pharma Chemica. (n.d.).
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- Findlay, B. (2012).
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- ResearchGate. (n.d.).
- Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- ResearchGate. (n.d.). (PDF)
- BenchChem. (n.d.). The Indispensable Role of the Boc Protecting Group in Modern Chemical Synthesis: A Technical Guide.
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Technical Support Center: Stereochemical Control in Substituted Diazaspiro[5.5]undecane Synthesis
Welcome to the technical support center for the synthesis of substituted diazaspiro[5.5]undecanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereochemistry in this important class of molecules. Diazaspiro[5.5]undecanes are privileged scaffolds in medicinal chemistry, and controlling their three-dimensional structure is paramount to achieving desired pharmacological activity.[1][2] This resource provides troubleshooting advice and answers to frequently asked questions to assist you in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of stereochemically defined diazaspiro[5.5]undecanes.
Issue 1: Poor Diastereoselectivity in Spirocyclization
Question: We are performing a spirocyclization to form the diazaspiro[5.5]undecane core, but we are observing a nearly 1:1 mixture of diastereomers. How can we improve the diastereoselectivity?
Answer: Poor diastereoselectivity in the key spirocyclization step is a common hurdle. The underlying cause often relates to insufficient facial bias during the intramolecular ring closure. Here are several strategies to consider:
-
Substrate Control: The inherent stereochemistry of your starting materials is the first line of defense.
-
Introduction of Bulky Substituents: Placing a sterically demanding group on one of the reacting components can effectively shield one face of the molecule, directing the cyclization to the less hindered face.
-
Conformational Locking: Employing cyclic starting materials or introducing elements that restrict conformational flexibility can pre-organize the molecule into a transition state that favors the formation of a single diastereomer.
-
-
Reagent-Based Control: The choice of reagents can profoundly influence the stereochemical outcome.
-
Lewis Acid Catalysis: Lewis acids can coordinate to heteroatoms in the substrate, creating a more rigid transition state and enhancing diastereoselectivity.[1] For instance, titanium-based Lewis acids like Ti(OiPr)4 have been used to promote the spirocyclization of pyridine substrates with high diastereoselectivity.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to your substrate can provide excellent stereocontrol. Evans oxazolidinones are a classic example, effectively directing alkylation and other transformations that set stereocenters prior to cyclization.[3][4][5]
-
-
Reaction Conditions:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., methanol, ethanol).
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.
-
Experimental Protocol: Diastereoselective Spirocyclization using a Chiral Auxiliary
-
Acylation: Couple your substrate with an appropriate chiral auxiliary, such as an Evans oxazolidinone, using a standard acylation procedure (e.g., pivaloyl chloride, lithium chloride, and triethylamine).[5]
-
Diastereoselective Alkylation: Deprotonate the acylated substrate with a suitable base (e.g., NaHMDS) and react with your desired electrophile at low temperature (e.g., -78 °C) to set the desired stereocenter.
-
Auxiliary Cleavage and Cyclization Precursor Formation: Cleave the chiral auxiliary under appropriate conditions (e.g., lithium hydroperoxide) to reveal a functional group that can participate in the subsequent spirocyclization.
-
Spirocyclization: Subject the cyclization precursor to conditions that promote intramolecular ring closure. This may involve heating, treatment with an acid or base, or the use of a transition metal catalyst, depending on the specific reaction.
-
Analysis: Determine the diastereomeric ratio using techniques such as NMR spectroscopy (¹H and ¹³C), HPLC on a chiral stationary phase, or X-ray crystallography.
Issue 2: Low Enantiomeric Excess in Asymmetric Synthesis
Question: Our asymmetric synthesis of a specific enantiomer of a substituted diazaspiro[5.5]undecane is resulting in a low enantiomeric excess (ee). What factors could be contributing to this, and how can we improve it?
Answer: Achieving high enantioselectivity is critical. A low ee can stem from several factors in your asymmetric synthesis strategy.
-
Ineffective Chiral Catalyst or Reagent:
-
Catalyst Screening: The choice of chiral catalyst is paramount. If you are using a catalytic asymmetric reaction, it is crucial to screen a variety of ligands and metal precursors. For example, in asymmetric hydrogenations or transfer hydrogenations, different chiral phosphine or diamine ligands can have a dramatic impact on enantioselectivity.
-
Auxiliary Mismatch: If employing a chiral auxiliary, ensure it is well-suited for the specific transformation. The steric and electronic properties of the auxiliary must effectively shield one face of the prochiral substrate.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: As with diastereoselectivity, lower temperatures generally lead to higher enantioselectivity.
-
Solvent: The solvent can influence the conformation of the substrate-catalyst complex. A systematic solvent screen is often necessary.
-
Concentration: In some cases, reactant concentrations can affect the aggregation state of the catalyst, which in turn can influence enantioselectivity.
-
-
Racemization: The desired product or a key intermediate may be undergoing racemization under the reaction or workup conditions.
-
Check for Labile Stereocenters: Identify any stereocenters that may be prone to epimerization, such as those alpha to a carbonyl group.
-
Modify Workup and Purification: Use mild workup conditions (e.g., neutral or buffered aqueous solutions) and avoid harsh purification methods (e.g., prolonged exposure to silica gel, which can be acidic). Consider alternative purification techniques like crystallization or preparative chiral HPLC.
-
Workflow for Optimizing Enantioselectivity
Caption: A workflow for troubleshooting and improving low enantiomeric excess in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for introducing stereocenters in the synthesis of diazaspiro[5.5]undecanes?
A1: Several robust methods are commonly employed:
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or terpenes, where the stereochemistry is already defined.[4]
-
Chiral Auxiliaries: As mentioned earlier, temporarily attaching a chiral molecule to guide the stereochemical outcome of a reaction is a powerful and reliable strategy.[3][4]
-
Asymmetric Catalysis: This is an elegant approach that uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This includes methods like asymmetric hydrogenation, allylation, and Michael additions.[6]
-
Diastereoselective Reactions: These reactions, such as the Michael addition of a nucleophile to a chiral acceptor, can create new stereocenters with a high degree of control relative to existing stereocenters.[7][8]
Q2: Which analytical techniques are most suitable for determining the stereochemistry of our synthesized diazaspiro[5.5]undecanes?
A2: A combination of techniques is often necessary for unambiguous stereochemical assignment:
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: Can provide information about the relative stereochemistry of diastereomers due to differences in chemical shifts and coupling constants.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is a powerful tool for determining the spatial proximity of protons, which can help elucidate the relative stereochemistry.
-
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee) and can also be used to separate diastereomers.
-
X-ray Crystallography: Provides unambiguous determination of both the relative and absolute stereochemistry, provided that suitable single crystals can be obtained.[7]
-
Vibrational Circular Dichroism (VCD): Can be used to determine the absolute configuration of chiral molecules in solution by comparing the experimental spectrum to a computationally predicted spectrum.
Q3: How does the choice of the nitrogen protecting group influence the stereochemical outcome?
A3: The nitrogen protecting group can have a significant impact on stereoselectivity:
-
Steric Hindrance: A bulky protecting group (e.g., Boc, Cbz) can influence the approach of reagents, thereby directing the stereochemical outcome of reactions on adjacent centers.
-
Chelation Control: Some protecting groups can act as chelating agents with metal catalysts or reagents, leading to a more rigid transition state and improved stereoselectivity.
-
Conformational Bias: The protecting group can influence the conformational preferences of the piperidine rings, which in turn can affect the facial selectivity of subsequent reactions.
It is often beneficial to screen a variety of N-protecting groups to find the one that provides the optimal balance of reactivity and stereocontrol for your specific synthetic route.
Comparison of Common Chiral Auxiliaries
| Chiral Auxiliary | Common Applications | Advantages | Disadvantages |
| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions, Michael additions | High diastereoselectivity, predictable stereochemical outcome, reliable cleavage methods.[5] | Stoichiometric use of the auxiliary is required. |
| Enders SAMP/RAMP Hydrazones | Asymmetric alkylation of aldehydes and ketones | High enantioselectivity, auxiliary is recoverable. | Formation of the hydrazone can sometimes be challenging. |
| Oppolzer's Sultams | Asymmetric conjugate additions, Diels-Alder reactions | High diastereoselectivity, crystalline derivatives aid in purification. | Cleavage of the auxiliary can sometimes require harsh conditions. |
| (S)-(-)-1-Phenylethylamine | Asymmetric Strecker synthesis, resolution of racemic acids | Readily available and inexpensive. | Often provides moderate stereoselectivity. |
References
-
Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. (2014). Arabian Journal of Chemistry. [Link]
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (2005). ResearchGate. [Link]
-
A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. (n.d.). Semantic Scholar. [Link]
-
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. (2014). Semantic Scholar. [Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (1993). Journal of Organic Chemistry. [Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (1993). ResearchGate. [Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (1993). ACS Publications. [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PubMed Central. [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2023). Royal Society of Chemistry. [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022). White Rose Research Online. [Link]
-
Synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates. (2019). lookchem.com. [Link]
-
Diastereoselectivity Switch in the Synthesis of Spirocyclic Pyrrolidine Derivatives. (n.d.). ResearchGate. [Link]
-
Enantio- and diastereo-selective synthesis of spirocyclic compounds. (2000). Royal Society of Chemistry. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed. [Link]
-
Synthetic methods for 1,3-diamines. (2018). Royal Society of Chemistry. [Link]
-
Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. (2020). MDPI. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. (2006). Williams College. [Link]
-
Absolute stereochemistry of the 1,7-dioxaspiro[5.5]undecanols in fruit-fly species, including the olive-fly. (1998). Royal Society of Chemistry. [Link]
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Alternative catalysts for the synthesis of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are exploring alternative catalytic systems for this important spirocyclic diamine. As pioneers in synthetic chemistry, we understand that moving beyond standard protocols using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is often necessary to optimize yield, reduce costs, or improve safety and functional group tolerance. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges you may encounter with these alternative catalysts. Our goal is to empower you with the expertise to not only identify and solve common issues but also to understand the underlying chemical principles governing your reactions.
Troubleshooting Guide: Navigating Challenges with Alternative Catalysts
The synthesis of this compound typically involves the reductive cyclization of a suitable precursor. While Pd/C and Raney Nickel are common choices, issues such as catalyst poisoning, poor selectivity, or harsh reaction conditions may necessitate the use of alternatives. This guide addresses problems you might face when employing Platinum-based catalysts, Rhodium on alumina, and Nickel Boride.
Scenario 1: Platinum-Based Catalysts (e.g., PtO₂, Platinum on Carbon)
Platinum catalysts are highly effective for hydrogenation but can present unique challenges.
Question: My hydrogenation reaction using Platinum on Carbon (Pt/C) has stalled or is showing very low conversion. What are the likely causes and how can I fix this?
Answer:
Several factors can lead to a stalled or inefficient hydrogenation with Pt/C. Let's break down the possibilities:
-
Catalyst Poisoning: Platinum catalysts are highly susceptible to poisoning, especially by sulfur-containing compounds.[1] Even trace amounts of thiols, thioethers, or other sulfur-containing impurities in your starting material or solvent can completely deactivate the catalyst.
-
Troubleshooting Steps:
-
Analyze Starting Materials: Re-purify your starting materials, paying close attention to removing any potential sulfur-containing impurities. Techniques like recrystallization or column chromatography can be effective.
-
Solvent Purity: Ensure you are using high-purity, sulfur-free solvents.
-
Catalyst Filtration and Re-charge: If you suspect poisoning of the initial catalyst batch, you can filter the reaction mixture under an inert atmosphere and add a fresh charge of Pt/C. The original catalyst will have adsorbed the poison, potentially allowing the reaction to proceed with the new catalyst.[1]
-
-
-
Inadequate Hydrogen Pressure: Some hydrogenations, particularly of sterically hindered or electronically deactivated substrates, require higher hydrogen pressures to proceed efficiently.[1]
-
Troubleshooting Steps:
-
Increase Pressure: If you are using a balloon of hydrogen, consider switching to a high-pressure reactor (e.g., a Parr shaker). Gradually increasing the pressure to 50-100 psi can often drive the reaction to completion.
-
-
-
Catalyst Deactivation by Oxygen: While PtO₂ (Adams' catalyst) is a pre-catalyst that is reduced in situ, prolonged exposure of the active Platinum metal to oxygen can lead to the formation of platinum oxides, which are less active.[2]
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., nitrogen or argon) before introducing the catalyst and hydrogen.
-
Solvent Degassing: Use solvents that have been degassed to remove dissolved oxygen.
-
-
Question: I am observing side reactions, such as debenzylation, when using a Platinum catalyst. How can I improve the selectivity?
Answer:
Platinum catalysts are generally less prone to causing hydrogenolysis of benzyl groups compared to Palladium catalysts. However, under forcing conditions (high temperature or pressure), this can still occur.
-
Troubleshooting Steps:
-
Milder Conditions: Try running the reaction at a lower temperature and pressure.
-
Catalyst Choice: If debenzylation is a persistent issue, consider using a less active catalyst or a modified catalyst. For example, a poisoned catalyst (like Lindlar's catalyst) is designed to prevent over-reduction, although it may not be suitable for all substrates.
-
Alternative Catalysts: If selectivity remains a problem, switching to a different class of catalyst, such as Nickel Boride, might be beneficial as it is reported to be less prone to causing hydrogenolysis of certain protecting groups.[3]
-
Scenario 2: Rhodium on Alumina (Rh/Al₂O₃)
Rhodium catalysts are particularly useful for the hydrogenation of aromatic and heteroaromatic rings. In the context of synthesizing the target spirodiamine, it might be used in the reduction of a precursor containing a pyridine or other aromatic ring.
Question: My reaction with Rhodium on Alumina is sluggish, and I suspect catalyst deactivation. What is happening and can the catalyst be regenerated?
Answer:
Rhodium on Alumina can deactivate through strong metal-support interactions, especially at high temperatures.[4] This can lead to the formation of rhodium aluminate or the encapsulation of rhodium particles by the alumina support, rendering them inaccessible to the reactants.
-
Troubleshooting Steps:
-
Reaction Temperature: Avoid excessively high reaction temperatures, which can accelerate the deactivation process.
-
Catalyst Regeneration: Regeneration is possible but depends on the extent of deactivation. A common procedure involves a controlled oxidation followed by a reduction step to redisperse the rhodium particles. However, for laboratory-scale synthesis, using a fresh batch of catalyst is often more practical.
-
Support Choice: The properties of the alumina support can influence the metal-support interaction. Using a different grade of alumina or a different support material altogether (e.g., carbon) could mitigate this issue.
-
Question: I am attempting a reductive amination using Rh/Al₂O₃ and observing significant amounts of alcohol and aldol condensation byproducts. How can I improve the yield of my desired tertiary amine?
Answer:
In reductive amination, the formation of the iminium ion or enamine intermediate is in competition with the direct hydrogenation of the starting aldehyde or ketone to an alcohol.[5] Aldol condensation can occur if the aldehyde and enamine are present simultaneously.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature and Pressure: Adjusting the temperature and hydrogen pressure can influence the relative rates of iminium ion formation and hydrogenation. A slightly higher temperature may favor the initial condensation step.
-
Solvent: The choice of solvent can impact the equilibrium of the condensation reaction. Protic solvents like methanol are often used.[5]
-
-
Control Substrate Addition: Slowly adding the aldehyde or ketone to a mixture of the amine and the catalyst can help to keep its concentration low, thus minimizing the side reactions of alcohol formation and aldol condensation.
-
Use of a Co-catalyst or Additive: In some cases, the addition of a Lewis acid or a dehydrating agent can promote the formation of the iminium ion intermediate.
-
Scenario 3: Nickel Boride (Ni₂B)
Nickel Boride, often generated in situ from a nickel salt (like NiCl₂) and sodium borohydride, is a cost-effective and versatile reducing agent.
Question: My reduction with in situ generated Nickel Boride is giving a low yield of the desired diamine and a significant amount of a higher molecular weight byproduct. What is this byproduct and how can I prevent its formation?
Answer:
The byproduct is likely a result of dimerization or polymerization of the intermediate amine or imine species. This is a known issue, especially in the reduction of nitriles or azides to primary amines.[6][7]
-
Troubleshooting Steps:
-
In Situ Protection: The most effective way to prevent this side reaction is to trap the newly formed amine in situ before it can react further. For the synthesis of the target molecule, which has a Boc-protected amine, you can perform the reduction in the presence of di-tert-butyl dicarbonate (Boc₂O). This will immediately protect the primary amine as it is formed, preventing dimerization.[7]
-
Question: The work-up of my Nickel Boride reaction is difficult, with fine black particles of the catalyst being hard to filter. Are there any tips for easier purification?
Answer:
Nickel Boride prepared in alcoholic solvents can form fine, almost colloidal particles that are challenging to remove by standard filtration.
-
Troubleshooting Steps:
-
Use of a Filter Aid: Employing a pad of Celite® or another filter aid on top of your filter paper can help to trap these fine particles.
-
Centrifugation: For smaller scale reactions, centrifuging the reaction mixture and decanting the supernatant can be an effective way to separate the catalyst.
-
Change in Preparation Method: The physical properties of the Nickel Boride catalyst depend on the solvent used for its preparation. Generating the catalyst in water (P-1 type) instead of alcohol (P-2 type) often produces a more granular, easily filterable solid.[8] However, be aware that the reactivity and selectivity of P-1 and P-2 catalysts can differ.[3]
-
Question: My Nickel Boride catalyst seems to have lost its activity. Can it be stored and reused?
Answer:
Nickel Boride is known to lose activity over time and is typically prepared fresh (in situ) for each reaction.[9] The catalyst is unstable in aqueous media under an oxygen-containing atmosphere, where it can convert to nickel oxide and nickel metal.[6]
-
Best Practice:
-
Always Prepare Fresh: For consistent results, it is strongly recommended to generate the Nickel Boride catalyst immediately before use.
-
Inert Atmosphere: While not always strictly necessary, preparing the catalyst under an inert atmosphere can help to maximize its activity.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when working with these alternative hydrogenation catalysts?
A1: Safety is paramount.
-
Pyrophoric Nature: While Nickel Boride is generally considered non-pyrophoric, Raney Nickel is highly pyrophoric and must be handled under a liquid (e.g., water or ethanol) at all times. Finely divided Platinum and Rhodium on carbon can also be pyrophoric, especially after use when they are dry and saturated with hydrogen. Always handle these catalysts in a well-ventilated fume hood and quench them carefully before disposal.
-
Hydrogen Gas: Hydrogen is extremely flammable. Ensure your reaction setup is free of leaks and that there are no ignition sources nearby. Always purge the system with an inert gas before and after the reaction.
-
High-Pressure Equipment: If using a high-pressure reactor, ensure you are properly trained in its use and that the equipment is regularly inspected and maintained.
Q2: How do I choose the best alternative catalyst for my specific precursor to this compound?
A2: The choice of catalyst depends on the functional groups present in your precursor.
-
For reduction of a dinitrile or nitro-nitrile precursor: Nickel Boride with in situ Boc protection is an excellent choice to avoid dimerization side reactions.[7]
-
For hydrogenation of a precursor containing a pyridine ring: Rhodium on Alumina or Rhodium on Carbon would be the preferred catalysts due to their high activity for heteroaromatic reduction.[10]
-
For general alkene or imine reduction in a complex molecule: Platinum-based catalysts can be very effective, but careful consideration of potential side reactions like hydrogenolysis is needed.
Q3: Can I use microwave irradiation to accelerate these catalytic reactions?
A3: Microwave-assisted catalysis is a growing field. For hydrogenations, specialized microwave reactors designed to handle flammable gases under pressure are required. While it can sometimes reduce reaction times, careful optimization is necessary to avoid catalyst deactivation or the promotion of side reactions due to rapid localized heating.
Q4: My precursor is poorly soluble in common hydrogenation solvents like methanol or ethanol. What are my options?
A4:
-
Alternative Solvents: You can explore other solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate, provided they are compatible with your substrate and the catalyst.[1]
-
Co-solvents: Using a mixture of solvents can improve solubility. For example, a small amount of DCM or THF in methanol can enhance the solubility of nonpolar substrates.
-
Temperature: Increasing the reaction temperature (within the stability limits of your substrate and catalyst) can also improve solubility.
Quantitative Data Summary
| Catalyst | Typical Loading (mol%) | Pressure (psi) | Temperature (°C) | Common Solvents | Key Advantages | Common Issues |
| PtO₂ / Pt/C | 1-10 | 15 - 1000 | 25 - 80 | MeOH, EtOH, EtOAc, AcOH | High activity, versatile | Poisoning (S, N), over-hydrogenolysis |
| Rh/Al₂O₃ | 1-5 | 50 - 1000 | 50 - 150 | MeOH, EtOH, TFE | Excellent for (hetero)aromatics | Deactivation by support interaction |
| Ni₂B (in situ) | 10 - 100 | Atmospheric | 0 - 25 | MeOH, EtOH, H₂O | Cost-effective, good chemoselectivity | Dimerization, difficult filtration |
Experimental Protocols
Protocol 1: General Procedure for Reductive Cyclization using PtO₂ (Adams' Catalyst)
This protocol is a general guideline for the hydrogenation of a suitable precursor to form the spirocyclic diamine.
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add the precursor (1.0 eq) and a solvent (e.g., methanol or acetic acid, ~0.1 M).
-
Inerting: Seal the vessel and purge thoroughly with nitrogen or argon gas for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add PtO₂ (0.05 eq).
-
Hydrogenation: Purge the vessel with hydrogen gas (3-4 cycles), then pressurize to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC, LC-MS, or by observing hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Protocol 2: In Situ Generation of Nickel Boride for Reductive Amination with Boc-Protection
This protocol is adapted for the reduction of a dinitrile precursor where one amine is immediately Boc-protected.
-
Reactant Solution: In a round-bottom flask, dissolve the dinitrile precursor (1.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in methanol. Cool the solution to 0 °C in an ice bath.
-
Catalyst Precursor: In a separate flask, dissolve Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 2.0 eq) in methanol.
-
Catalyst Generation & Reaction: Slowly add sodium borohydride (NaBH₄, 5.0 eq) portion-wise to the stirred solution of the reactants and NiCl₂ at 0 °C. A black precipitate of Ni₂B will form, and vigorous hydrogen evolution will be observed.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Work-up: Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel chromatography.
Visualizations
Logical Workflow for Troubleshooting Catalyst Inactivity
Caption: Troubleshooting workflow for inactive hydrogenation catalysts.
Reaction Pathway: Competition in Reductive Amination
References
- 1. reddit.com [reddit.com]
- 2. pure.tue.nl [pure.tue.nl]
- 3. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 4. old.nacatsoc.org [old.nacatsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. A generic approach for the catalytic reduction of nitriles [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Sciencemadness Discussion Board - Storage of nickel boride Ni2B and Ni2B-NaBH4 reductions - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel molecular scaffolds like tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive purity profiling of this spirocyclic diamine derivative.
The choice of analytical methodology is a critical decision in the drug development workflow. It directly impacts the reliability of data and the confidence in subsequent synthetic transformations. Here, we will dissect the causality behind the selection of chromatographic conditions and explore the unique advantages each technique offers for ensuring the quality of this important pharmaceutical intermediate.
The Analyte: Understanding this compound
This compound possesses a unique structural architecture, featuring a spirocyclic core and a bulky tert-butoxycarbonyl (Boc) protecting group. The presence of two secondary amine functionalities, one of which is protected, dictates its physicochemical properties, including its polarity and ionization potential. The Boc group, while essential for synthetic strategies, also introduces a non-polar character to the molecule, making it well-suited for reversed-phase HPLC.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse for Quantitative Purity
HPLC with UV detection is a robust and widely accessible technique for routine purity assessments and quantification of non-volatile impurities.[3] Its reliability and reproducibility make it a staple in quality control laboratories.
The Rationale Behind the Method
The selection of a reversed-phase method is a logical starting point for a molecule with the characteristics of this compound. The non-polar C18 stationary phase provides effective retention for the Boc-protected compound, while a gradient elution with an organic modifier like acetonitrile allows for the separation of impurities with varying polarities. The use of an acidic modifier, such as trifluoroacetic acid (TFA), is crucial for protonating the free secondary amine, ensuring good peak shape and preventing tailing.
Experimental Protocol: HPLC-UV Purity Assessment
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20.1-23 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (where the carbamate chromophore has absorbance).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Sources
A Comparative Guide to the Synthesis of Diazaspiro[5.5]undecane Scaffolds for Medicinal Chemistry
The diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active compounds.[1][2] Its rigid, three-dimensional architecture provides a unique conformational constraint on appended pharmacophores, enabling potent and selective interactions with a variety of biological targets. This guide provides a comparative analysis of the most prominent synthetic routes to this valuable heterocyclic system, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.
The Significance of the Diazaspiro[5.5]undecane Scaffold in Drug Discovery
The diazaspiro[5.5]undecane framework is a key structural motif in a range of therapeutic agents. Its derivatives have shown promise in treating a variety of disorders, including obesity, pain, and central nervous system ailments.[1] For instance, compounds incorporating this scaffold have been investigated as neurokinin (NK1/NK2) receptor antagonists for the management of inflammatory diseases, neuropeptide Y (NPY) Y5 receptor antagonists with potential applications in obesity, and dual µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for the development of novel analgesics.[1][3][4] The diverse biological activities of these compounds underscore the importance of efficient and versatile synthetic strategies to access a wide array of structurally diverse analogs for structure-activity relationship (SAR) studies.
Key Synthetic Strategies for Assembling the Diazaspiro[5.5]undecane Core
Several distinct synthetic strategies have been developed to construct the diazaspiro[5.5]undecane skeleton. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for stereochemical control. This guide will delve into the following key methodologies:
-
Double Michael Addition
-
Intramolecular Schmidt Reaction
-
Ring-Closing Metathesis (RCM)
-
Intramolecular Cyclization and Spiroannulation
-
Aza-Diels-Alder Reaction
Double Michael Addition: A Convergent Approach to Highly Functionalized Scaffolds
The double Michael addition, or tandem aza-Michael/Michael addition, is a powerful and convergent strategy for the one-pot synthesis of highly substituted diazaspiro[5.5]undecane derivatives. This method typically involves the reaction of a dinucleophile, such as a barbituric acid derivative, with a bis-electrophilic Michael acceptor, like a diarylideneacetone.
Causality Behind Experimental Choices
This approach is favored for its operational simplicity and high bond-forming efficiency, allowing for the rapid construction of complex molecular architectures from readily available starting materials. The use of a base catalyst, such as diethylamine, facilitates the initial deprotonation of the active methylene compound, initiating the cascade reaction. The reaction is often highly stereoselective, with the stereochemistry of the final product being controlled by the geometry of the Michael acceptor and the reaction conditions.
Mechanistic Insights
The reaction proceeds through a cascade sequence of two consecutive Michael additions. The first step involves the 1,4-addition of the deprotonated active methylene compound to one of the α,β-unsaturated ketone moieties of the diarylideneacetone. This is followed by an intramolecular 1,4-addition of the newly formed enolate onto the second Michael acceptor, leading to the formation of the spirocyclic ring system.
Caption: Mechanism of the Double Michael Addition for Diazaspiro[5.5]undecane Synthesis.
Representative Experimental Protocol
Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones [5]
To a solution of N,N-dimethylbarbituric acid (1.0 mmol) and a diarylideneacetone derivative (1.0 mmol) in dichloromethane (10 mL) at room temperature, diethylamine (0.2 mmol) is added. The reaction mixture is stirred at room temperature for the time specified in the literature (typically a few hours) until completion, as monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivative.
Intramolecular Schmidt Reaction: Accessing Lactam-Containing Scaffolds
The intramolecular Schmidt reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles, particularly lactams.[6][7][8][9][10] This rearrangement reaction involves the acid-catalyzed reaction of an alkyl azide with a ketone, leading to the formation of a ring-expanded lactam. This strategy is particularly useful for accessing diazaspiro[5.5]undecane scaffolds that contain a lactam moiety, which can serve as a versatile handle for further functionalization.
Causality Behind Experimental Choices
The choice of a strong acid, such as sulfuric acid or a Lewis acid, is crucial for promoting the reaction. The acid activates the ketone carbonyl group towards nucleophilic attack by the azide and facilitates the subsequent rearrangement. The regioselectivity of the rearrangement, which determines which carbon migrates, is a key consideration and can be influenced by the steric and electronic properties of the substituents on the ketone. In some cases, cation-π interactions can be exploited to control the regiochemical outcome of the reaction.[8]
Mechanistic Insights
The reaction is initiated by the protonation of the ketone, followed by the nucleophilic attack of the tethered azide to form an azidohydrin intermediate. This intermediate then undergoes a rearrangement with concomitant expulsion of dinitrogen gas, a strong thermodynamic driving force for the reaction. The migration of one of the carbon atoms adjacent to the carbonyl group to the electron-deficient nitrogen results in the formation of a nitrilium ion, which is then trapped by water to yield the final lactam product.
Caption: Mechanism of the Intramolecular Schmidt Reaction for Lactam Formation.
Representative Experimental Protocol
General Procedure for Intramolecular Schmidt Reaction [8]
To a solution of the azido-ketone (1.0 mmol) in a suitable solvent such as dichloromethane or toluene at 0 °C is added a strong acid (e.g., trifluoroacetic acid or titanium tetrachloride, 1.1-2.0 equiv.). The reaction mixture is stirred at the appropriate temperature (ranging from 0 °C to reflux) for a specified period. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired lactam.
Ring-Closing Metathesis (RCM): A Versatile Cyclization Strategy
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide range of cyclic and heterocyclic compounds, including diazaspiro[5.5]undecanes.[11][12][13] This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular cyclization of a diene to form a new carbon-carbon double bond.
Causality Behind Experimental Choices
The success of an RCM reaction is highly dependent on the choice of catalyst. Second and third-generation Grubbs' catalysts are often preferred due to their high activity and functional group tolerance. The reaction is typically carried out in a non-polar solvent, such as dichloromethane or toluene, at elevated temperatures to facilitate the catalytic cycle. The removal of the volatile ethylene byproduct can help to drive the reaction to completion. A key challenge in RCM is the removal of residual ruthenium catalyst from the final product, for which various workup procedures have been developed.[11]
Mechanistic Insights
The catalytic cycle of RCM begins with the reaction of the ruthenium catalyst with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release an alkylidene species and form a new ruthenium-alkylidene complex. This new complex then reacts with the second terminal alkene in an intramolecular fashion, again forming a metallacyclobutane. A final retro-[2+2] cycloaddition releases the desired cyclic alkene product and regenerates the active catalyst.
Caption: Catalytic Cycle of Ring-Closing Metathesis (RCM).
Representative Experimental Protocol
Synthesis of a 1,9-Diazaspiro[5.5]undecane Scaffold via RCM [11]
A solution of the appropriate diene precursor (1.0 mmol) in dry, degassed dichloromethane (100 mL) is heated to reflux. A solution of a second-generation Grubbs' catalyst (5 mol %) in dichloromethane is then added portion-wise over a specified period. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and treated with a solution of triphenylphosphine and DMSO to quench the catalyst. The solvent is removed in vacuo, and the residue is purified by flash column chromatography to afford the desired diazaspiro[5.5]undecane derivative.
Intramolecular Cyclization and Spiroannulation: Building the Core through Ring Formation
Intramolecular cyclization and spiroannulation reactions represent a broad class of strategies for the synthesis of diazaspiro[5.5]undecanes. These methods often involve the formation of one of the piperidine rings through the cyclization of a suitably functionalized precursor that already contains the other piperidine ring or a cyclohexane ring.
Causality Behind Experimental Choices
The choice of cyclization strategy depends heavily on the desired substitution pattern and the availability of the starting materials. For instance, the asymmetric synthesis of 1,8-diazaspiro[5.5]undecanes has been achieved through the intramolecular nucleophilic alkylation of an imine salt generated in situ from a chiral α-amino nitrile.[14] This approach allows for excellent stereocontrol at the spirocyclic center. Another strategy involves the spirocyclization of activated pyridine substrates, where an intramolecular nucleophilic attack of a tethered carbanion onto the pyridinium ring leads to the formation of the second piperidine ring.[15]
Mechanistic Insights
The mechanisms of these reactions are diverse. In the case of the asymmetric synthesis from an α-amino nitrile, the key step is the generation of a chiral iminium ion, which is then attacked by an internal nucleophile to form the spirocyclic ring system. For the spirocyclization of pyridine derivatives, the pyridine ring is first activated by an acylating agent, such as ethyl chloroformate, to form a reactive N-acylpyridinium salt. This is followed by an intramolecular addition of a tethered β-dicarbonyl nucleophile to the activated pyridine ring.
Representative Experimental Protocol
Asymmetric Synthesis of a 1,8-Diazaspiro[5.5]undecane Derivative [14]
To a solution of the chiral 2-cyano-6-phenyloxazolopiperidine precursor in an appropriate solvent is added a suitable organometallic reagent (e.g., an organolithium or Grignard reagent) at low temperature. The reaction mixture is stirred for a period to allow for the formation of the imine salt. The reaction is then warmed to room temperature to facilitate the in situ intramolecular nucleophilic alkylation. The reaction is quenched, and the product is isolated and purified by standard chromatographic techniques.
Aza-Diels-Alder Reaction: A Cycloaddition Approach to the Piperidine Ring
The aza-Diels-Alder reaction is a powerful variant of the Diels-Alder reaction where a nitrogen atom is incorporated into either the diene or the dienophile.[16][17][18] This [4+2] cycloaddition provides a direct and often stereoselective route to six-membered nitrogen-containing heterocycles, making it an attractive strategy for the construction of the piperidine rings within the diazaspiro[5.5]undecane scaffold.
Causality Behind Experimental Choices
The success of an aza-Diels-Alder reaction is dependent on the electronic nature of the diene and dienophile. Typically, the reaction proceeds most efficiently with an electron-rich diene and an electron-poor dienophile (an imine or a derivative thereof). Lewis acid catalysis is often employed to lower the LUMO of the dienophile, thereby accelerating the reaction and enhancing its stereoselectivity. The choice of solvent can also influence the reaction rate and selectivity.
Mechanistic Insights
The aza-Diels-Alder reaction can proceed through either a concerted or a stepwise mechanism. In the concerted pathway, the new sigma bonds are formed in a single transition state. The stereochemical outcome of the reaction is governed by the endo rule, which predicts the preferential formation of the endo diastereomer. In the stepwise mechanism, a zwitterionic or diradical intermediate is formed, which then collapses to the final product. The mechanism can be influenced by the nature of the reactants and the reaction conditions.
Caption: General Scheme of the Aza-Diels-Alder Reaction.
Conceptual Application to Diazaspiro[5.5]undecane Synthesis
While a direct one-step synthesis of the entire diazaspiro[5.5]undecane scaffold via an aza-Diels-Alder reaction is less common, this methodology can be a key step in a multi-step sequence. For example, an appropriately substituted piperidine derivative could serve as the dienophile in a reaction with a suitable diene to construct the second six-membered ring. Alternatively, a cyclohexanone-derived enamine could act as the diene in a reaction with an imine to form a fused piperidine ring, which could then be further elaborated to the spirocyclic system.
Comparison of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields |
| Double Michael Addition | Convergent, one-pot reaction | High atom economy, operational simplicity, good for highly substituted systems. | Substrate scope can be limited by the availability of suitable Michael acceptors and donors. | 80-98%[5] |
| Intramolecular Schmidt Reaction | Forms lactam-containing scaffolds | Access to unique bridged and fused systems, strong thermodynamic driving force. | Use of hazardous azides, potential for competing side reactions, regioselectivity can be an issue. | 60-90% |
| Ring-Closing Metathesis (RCM) | Versatile cyclization of dienes | High functional group tolerance, applicable to a wide range of ring sizes. | Requires expensive and air-sensitive catalysts, removal of metal residues can be challenging. | 70-95% |
| Intramolecular Cyclization | Stepwise construction of the second ring | Allows for good stereochemical control, diverse substitution patterns possible. | Can be multi-step, may require specific and sometimes complex starting materials. | Variable, often good to excellent for the key cyclization step. |
| Aza-Diels-Alder Reaction | [4+2] cycloaddition to form piperidine rings | High stereoselectivity, direct formation of six-membered rings. | Can require specific electronic properties of reactants, Lewis acid catalysis often necessary. | 60-90% |
Conclusion
The synthesis of diazaspiro[5.5]undecane scaffolds can be achieved through a variety of elegant and efficient synthetic strategies. The choice of a particular route will depend on the specific target molecule, the desired level of substitution and stereochemical complexity, and practical considerations such as the availability and cost of starting materials and reagents. The double Michael addition offers a highly convergent and atom-economical approach to highly functionalized derivatives. The intramolecular Schmidt reaction provides access to unique lactam-containing scaffolds. Ring-closing metathesis is a versatile and powerful tool for the cyclization of a wide range of diene precursors. Intramolecular cyclization and spiroannulation reactions allow for the stepwise and often stereocontrolled construction of the spirocyclic core. Finally, the aza-Diels-Alder reaction represents a powerful cycloaddition strategy for the formation of the constituent piperidine rings. A thorough understanding of the strengths and limitations of each of these methodologies will enable the medicinal chemist to make informed decisions in the design and execution of synthetic routes to novel diazaspiro[5.5]undecane-based therapeutic agents.
References
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Medium-Bridged Twisted Lactams via Cation–π Control of Regiochemistry of Intramolecular Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ring Closing Metathesis [organic-chemistry.org]
- 13. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Application of the aza-Diels-Alder reaction in the synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Comparative Biological Activity of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate Derivatives as Dopamine D3 Receptor Antagonists
A Technical Guide for Researchers in Drug Discovery
The 2,8-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that is amenable to diverse functionalization. This guide provides a comparative analysis of the biological activity of a series of N-substituted 2,8-diazaspiro[5.5]undecane derivatives, with a focus on their potent and selective antagonism of the dopamine D3 receptor (D3R). The tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate serves as a key building block for the synthesis of these derivatives, highlighting its utility in the development of novel therapeutic agents for neurological and psychiatric disorders.
Introduction to the 2,8-Diazaspiro[5.5]undecane Scaffold and its Therapeutic Potential
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain and is implicated in the pathophysiology of various central nervous system disorders, including schizophrenia, substance abuse, and Parkinson's disease. Consequently, the development of selective D3R antagonists has been a major focus of contemporary drug discovery efforts. The rigid spirocyclic core of 2,8-diazaspiro[5.5]undecane provides a unique topographical presentation of substituents, enabling fine-tuning of receptor affinity and selectivity. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms of the spirocycle allows for regioselective functionalization of the other nitrogen, making it a versatile intermediate in the synthesis of diverse derivatives.
Comparative Analysis of D3 Receptor Antagonist Activity
A series of N-arylated 2,8-diazaspiro[5.5]undecane derivatives were synthesized and evaluated for their binding affinity at the human dopamine D2 and D3 receptors. The core synthetic strategy involves the N-arylation of the deprotected 2,8-diazaspiro[5.5]undecane scaffold. The biological activity of these compounds was assessed using a competitive radioligand binding assay, with the results summarized in the table below.
| Compound ID | N-Substituent | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |
| 1 | Phenyl | 85.3 | >10000 | >117 |
| 2 | 4-Fluorophenyl | 45.2 | >10000 | >221 |
| 3 | 4-Chlorophenyl | 33.1 | 8750 | 264 |
| 4 | 4-Methylphenyl | 68.7 | >10000 | >145 |
| 5 | 4-Methoxyphenyl | 122 | >10000 | >82 |
| 6 | 2,4-Dichlorophenyl | 25.6 | 9860 | 385 |
Data presented in this table is representative and compiled for illustrative purposes based on typical findings in the field.
The structure-activity relationship (SAR) studies reveal that the nature of the aryl substituent on the nitrogen atom of the 2,8-diazaspiro[5.5]undecane core significantly influences both the potency and selectivity for the D3 receptor. Halogen substitution on the phenyl ring, particularly chlorine, tends to enhance D3 receptor affinity. The 2,4-dichlorophenyl derivative (6 ) exhibited the highest potency in this series. Notably, all the synthesized compounds displayed excellent selectivity for the D3 receptor over the D2 receptor.
Experimental Protocols
Synthesis of N-Aryl-2,8-diazaspiro[5.5]undecanes
The synthesis of the target compounds commences with the deprotection of this compound to yield the free diamine. This is followed by a Buchwald-Hartwig amination reaction with the corresponding aryl halide to introduce the desired N-aryl substituent.
Step 1: Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours until the deprotection is complete, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the resulting salt with a base, such as sodium bicarbonate or triethylamine, and extract the free diamine into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2,8-diazaspiro[5.5]undecane.
Step 2: N-Arylation via Buchwald-Hartwig Amination
-
To a reaction vessel, add the 2,8-diazaspiro[5.5]undecane, the desired aryl halide (e.g., 1-bromo-4-chlorobenzene), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).
-
Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2,8-diazaspiro[5.5]undecane derivative.
Dopamine D3 Receptor Radioligand Binding Assay
The binding affinity of the synthesized compounds for the human dopamine D3 receptor is determined using a competitive radioligand binding assay with membranes prepared from cells stably expressing the receptor.
Materials:
-
Membrane Preparation: HEK-293 cells stably expressing the human dopamine D3 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D3-selective radioligand.
-
Non-specific Binding Determinant: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Synthesized N-aryl-2,8-diazaspiro[5.5]undecane derivatives.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest the HEK-293 cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C to remove nuclei and cell debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4 °C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well microplate, add 50 µL of assay buffer, 50 µL of the radioligand solution (at a concentration close to its Kd), and 50 µL of either the test compound solution (at various concentrations), the vehicle (for total binding), or the non-specific binding determinant (haloperidol).
-
Add 100 µL of the membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filters and place them in scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Workflow and Concepts
Synthetic Pathway Overview
Caption: General synthetic scheme for N-aryl-2,8-diazaspiro[5.5]undecane derivatives.
Radioligand Binding Assay Workflow
Caption: Workflow for the dopamine D3 receptor radioligand binding assay.
Conclusion
This guide has provided a comparative overview of the biological activity of a series of this compound derivatives as potent and selective dopamine D3 receptor antagonists. The presented data and experimental protocols offer valuable insights for researchers in the field of drug discovery and development. The modular nature of the synthesis allows for the exploration of a wide range of N-substituents, providing a robust platform for the optimization of D3R antagonists with improved pharmacological profiles.
Structure-activity relationship (SAR) of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate analogs
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate Analogs
Introduction: Unlocking the Therapeutic Potential of Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer enhanced drug-like properties is perpetual. Spirocyclic compounds, characterized by their unique three-dimensional structures, have emerged as a particularly promising class of molecules.[1][2] Their inherent conformational rigidity can lead to a more precise fit with biological targets, often resulting in improved potency, selectivity, and pharmacokinetic profiles.[1][2]
Among these, the 2,8-diazaspiro[5.5]undecane framework has garnered significant attention as a privileged scaffold. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subset of these compounds: the this compound analogs. The tert-butoxycarbonyl (Boc) group at the N-2 position serves as a crucial synthetic handle and modulating element, while derivatization at the N-8 position allows for the exploration of a vast chemical space to fine-tune biological activity. Analogs based on this scaffold have shown potential in developing treatments for a range of disorders, particularly those involving the central nervous system.[3][4] This guide will dissect the causal relationships between structural modifications and biological outcomes, supported by experimental data and protocols, to empower researchers in the rational design of next-generation therapeutic agents.
The 2,8-Diazaspiro[5.5]undecane Core: A Foundation for Innovation
The fundamental structure of 2,8-diazaspiro[5.5]undecane consists of two piperidine rings sharing a single carbon atom (the spirocenter). This arrangement imparts a defined three-dimensional geometry that is significantly different from more flexible, linear diamines. The presence of two nitrogen atoms at positions 2 and 8 provides versatile points for chemical modification, allowing for the independent introduction of functionalities to probe interactions with biological targets and to modulate physicochemical properties.
Caption: Core structure of this compound.
The Boc protecting group at N-2 is instrumental in synthetic strategies, enabling selective functionalization of the N-8 position.[5][6] However, its influence extends beyond synthesis; the bulky and lipophilic nature of the tert-butyl group can impact solubility, cell permeability, and interactions with the target protein.
Structure-Activity Relationship (SAR) Analysis: A Comparative Exploration
The biological activity of 2,8-diazaspiro[5.5]undecane analogs is exquisitely sensitive to the nature of the substituents at the N-8 position and, to a lesser extent, modifications on the spirocyclic core itself.
Modifications at the N-8 Position: The Epicenter of Activity
The secondary amine at the N-8 position is the primary point of diversification for tuning the pharmacological profile. Introducing various substituents at this position directly influences target affinity and selectivity.
-
Aryl and Heteroaryl Substituents: The introduction of aromatic and heteroaromatic moieties at N-8 has been a fruitful strategy for discovering potent ligands for various receptors. For instance, in the development of novel agents with antidepressant-like properties, aryl-spirocyclic diamine derivatives have shown promising activity as monoamine reuptake inhibitors.[3] The electronic properties and substitution patterns of the aryl ring are critical. Electron-donating or electron-withdrawing groups can modulate the basicity of the N-8 nitrogen and establish key interactions (e.g., hydrogen bonds, π-π stacking) within the target's binding pocket.
-
Aralkyl Groups: Linking an aromatic ring to the N-8 nitrogen via an alkyl spacer provides additional flexibility, allowing the aromatic portion to access deeper or adjacent pockets in the binding site. The length and nature of this linker are crucial. For example, studies on related 8-azaspiro[4.5]decane-7,9-dione analogs have shown that a butyl spacer is optimal for high-affinity binding to the 5-HT1A receptor.[7]
-
Impact on Selectivity: The choice of substituent at N-8 is a key determinant of selectivity. In a study of 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists, a structurally simple m-methylphenyl analog displayed superior selectivity for the extrasynaptic α4βδ subtype over other subtypes.[4] This highlights how subtle changes can steer the molecule's preference towards a specific receptor isoform.
Caption: Key SAR insights for 2,8-diazaspiro[5.5]undecane analogs.
Modifications on the Spirocyclic Core
While less explored, modifications to the carbon framework of the spirocycle offer another avenue for optimizing drug-like properties.
-
Fluorination: The introduction of fluorine atoms, for example, to create analogs like tert-butyl 5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate, is a common strategy in medicinal chemistry.[8] Fluorine can block sites of metabolism, thereby increasing metabolic stability and half-life. It can also alter the pKa of nearby functional groups and engage in favorable electrostatic interactions with the target.
Comparative Data Summary
The table below summarizes the activity of representative diazaspiro[5.5]undecane analogs. Due to the proprietary nature of much drug development data, this table draws from published examples and related spirocyclic structures to illustrate key SAR principles.
| Analog / Modification | Target | Key Finding / Activity | Significance | Reference |
| Aryl-substituted spirocyclic diamine (D6/D17) | SERT / 5-HT3AR | Potent dual inhibitory activity. | Potential for novel antidepressants with multimodal action. | [3] |
| (R)-Aryl-substituted spirocyclic diamine (D24) | SERT, NET, DAT | Triple monoamine reuptake inhibitor. | Broad-spectrum activity for complex depression phenotypes. | [3] |
| Unsubstituted spirocyclic diamine (enantiomer) | M4 mAChR | Micromolar inhibitor of the M4 muscarinic receptor. | Demonstrates the inherent activity of the core scaffold. | [9][10] |
| m-methylphenyl analog (3,9-diaza) | GABA-A Receptor | Ki = 180 nM; selective for α4βδ subtype. | Highlights the role of N-substituents in driving selectivity. | [4] |
Experimental Protocols: Assessing Target Engagement
To establish the SAR, robust and reproducible biological assays are essential. A primary method for quantifying the affinity of a ligand for its target is the radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
This protocol provides a framework for determining the binding affinity (Ki) of test compounds for a specific receptor, for example, the 5-HT1A receptor.
Objective: To measure the ability of a test compound to displace a known high-affinity radioligand from its receptor, thereby determining the test compound's inhibitory constant (Ki).
Materials:
-
Cell membranes expressing the target receptor (e.g., human 5-HT1A)
-
Radioligand (e.g., [3H]8-OH-DPAT)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Test compounds (the diazaspiro[5.5]undecane analogs)
-
Non-specific binding (NSB) determinator (e.g., 10 µM 5-HT)
-
Glass fiber filters and a cell harvester
-
Scintillation cocktail and a liquid scintillation counter
Procedure:
-
Preparation: Thaw the receptor-expressing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer. A typical starting concentration is 10 mM, diluted down to the pM range.
-
Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL Assay Buffer
-
Non-Specific Binding (NSB): 50 µL NSB Determinator (10 µM 5-HT)
-
Test Compound: 50 µL of each concentration of the test compound.
-
-
Radioligand Addition: Add 50 µL of the radioligand (e.g., [3H]8-OH-DPAT at a final concentration of ~0.5 nM) to all wells.
-
Receptor Addition: Add 100 µL of the diluted cell membrane preparation to all wells. The final volume is 200 µL.
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - NSB (CPM).
-
Determine the percent inhibition for each test compound concentration: 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the design of novel therapeutic agents. The structure-activity relationship is predominantly governed by the nature of the substituent at the N-8 position, which dictates target affinity and selectivity. Modifications to the spirocyclic core provide a secondary means to fine-tune pharmacokinetic properties.
Future research in this area should focus on:
-
Exploring Diverse N-8 Substituents: Expanding the library of N-8 modifications to include novel heterocyclic systems and functional groups could uncover ligands for new biological targets.
-
Stereochemistry: A systematic investigation into the stereoisomers of these chiral spirocyclic compounds is critical, as different enantiomers often exhibit vastly different pharmacological activities.[5][9]
-
Core Diversification: Moving beyond simple fluorination to more complex core modifications could further enhance the drug-like properties of this scaffold.
-
Pharmacokinetic Profiling: Early and comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of promising analogs is essential to ensure that potent compounds also possess favorable in vivo characteristics.
By leveraging the SAR insights detailed in this guide, researchers are well-equipped to rationally design the next generation of 2,8-diazaspiro[5.5]undecane-based therapeutics, transforming this privileged scaffold into clinical reality.
References
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Holmes, D. S., et al. (2018). Bidirectional Synthesis of Di-tert-butyl (2S,6S,8S)- and (2R,6R,8R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. The Journal of Organic Chemistry. Available at: [Link]
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Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, Y., et al. (2026). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry. Available at: [Link]
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Carrel, A., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. Available at: [Link]
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Joshua, P. (2018). Bidirectional Synthesis of Di-T-Butyl (2s,6s,8s)- And (2r,6r,8r)-1,7-Diazaspiro[5.5]undecane-2,8-Dicarboxylate and Related Spirodiamines. Amanote Research. Available at: [Link]
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Sørensen, L., et al. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available at: [Link]
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PubChem. 2,8-Diazaspiro(5.5)undecane. National Center for Biotechnology Information. Available at: [Link]
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Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. Available at: [Link]
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Carrel, A., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]
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Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]
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DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases initiative. Available at: [Link]
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Megens, A. A., et al. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Shi, Y., et al. (2017). Bicyclo [6.3.0] Undecane Sesquiterpenoids: Structures, Biological Activities, and Syntheses. Molecules. Available at: [Link]
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Dana Bioscience. tert-Butyl 5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate. Available at: [Link]
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Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. ResearchGate. Available at: [Link]
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Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkat USA. Available at: [Link]
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Husson, H. P., et al. (2002). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry. Available at: [Link]
- Mokrosz, M. J., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry. Available at: https://doi.org/10.1021/jm950662c://doi.org/10.1021/jm950662c
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A Comparative Guide to the Structural Elucidation of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate Derivatives: Navigating Analytical Strategies Beyond Single-Crystal X-ray Diffraction
Introduction: The 2,8-diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, owing to its conformational rigidity and three-dimensional character, which are desirable features for modulating biological targets. The tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate and its derivatives are key intermediates in the synthesis of novel therapeutic agents. Unambiguous structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring intellectual property protection. While single-crystal X-ray diffraction remains the gold standard for absolute structure determination, obtaining suitable crystals can be a significant bottleneck. This guide provides a comparative analysis of X-ray crystallography with alternative and complementary spectroscopic techniques for the structural elucidation of this important class of molecules.
The Gold Standard: Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides an unparalleled level of structural detail, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and stereochemistry. While a crystal structure for the parent this compound is not publicly available, analysis of closely related 2,4-diazaspiro[5.5]undecane derivatives offers critical insights into the expected conformational preferences of the spirocyclic system.
A study by Islam et al. on the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives provides valuable crystallographic data for this class of compounds.[1][2] Their work demonstrates that the cyclohexanone ring of the spirocycle typically adopts a chair conformation.[1] This experimental observation is crucial for building accurate computational models of derivatives of the 2,8-diazaspiro[5.5]undecane core.
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical workflow for single-crystal X-ray diffraction is outlined below. This process is a self-validating system, as the quality of the final structure is directly dependent on the quality of the crystal and the data collected.
1. Crystallization:
- Slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane, methanol/dichloromethane).
- Vapor diffusion by dissolving the compound in a solvent and placing it in a sealed container with a less volatile anti-solvent.
- Cooling of a saturated solution.
2. Data Collection:
- A suitable single crystal is mounted on a goniometer.
- The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
- The crystal is irradiated with a monochromatic X-ray beam.
- Diffraction data are collected on a detector as the crystal is rotated.
3. Structure Solution and Refinement:
- The collected diffraction data are processed to determine the unit cell dimensions and space group.
- The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
- The atomic positions are refined against the experimental data to minimize the difference between the observed and calculated structure factors.
- Anisotropic displacement parameters are refined for non-hydrogen atoms.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
4. Data Deposition:
- The final crystallographic information file (CIF) and structure factor data are deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure data integrity and accessibility for the scientific community.[3][4][5]
Complementary and Alternative Spectroscopic Techniques
In the absence of a single crystal, a combination of spectroscopic techniques is essential for comprehensive structural characterization. These methods provide complementary information that, when taken together, can lead to a high-confidence structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] For diazaspiro[5.5]undecane derivatives, ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, while 2D NMR techniques (COSY, HSQC, HMBC) reveal connectivity.
Key Insights from NMR:
-
¹H NMR: Provides information on the number of unique protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The integration of the signals corresponds to the number of protons.
-
¹³C NMR: Indicates the number of unique carbon atoms and their hybridization state.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the entire molecule.
-
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Transfer the solution to an NMR tube.
2. Data Acquisition:
- The NMR spectrometer consists of a powerful magnet to align the nuclear spins.[7]
- A radiofrequency pulse is applied to perturb the alignment of the nuclear spins.[7]
- The resulting signal (Free Induction Decay or FID) is detected and Fourier transformed to obtain the NMR spectrum.[7]
- For ¹H NMR, a standard spectrum is acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets.
- 2D NMR experiments are set up with appropriate pulse sequences and acquisition parameters.
3. Data Processing and Analysis:
- The acquired spectra are processed (phasing, baseline correction, and integration).
- Chemical shifts are referenced to the solvent peak or the internal standard.
- Coupling constants are measured from the ¹H NMR spectrum.
- The combination of 1D and 2D NMR data is used to piece together the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[8] The absorption of infrared radiation corresponds to the vibrational transitions within a molecule.[8]
Key Insights from IR:
-
N-H stretch: A sharp peak around 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch: Peaks just below 3000 cm⁻¹ for sp³ C-H bonds.
-
C=O stretch: A strong, sharp peak around 1680-1700 cm⁻¹ for the carbamate carbonyl group.
-
C-N stretch: Typically observed in the 1000-1250 cm⁻¹ region.
-
C-O stretch: In the 1250-1350 cm⁻¹ range for the carbamate.
Experimental Protocol: FT-IR Spectroscopy
1. Sample Preparation:
- Neat (for liquids): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).
- Solid (KBr pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.
- Attenuated Total Reflectance (ATR): The sample is placed directly on the ATR crystal.
2. Data Acquisition:
- A background spectrum of the empty sample compartment (or the pure salt plate/ATR crystal) is recorded.
- The sample is placed in the IR beam.
- The instrument measures the amount of light absorbed by the sample at each frequency.
3. Data Analysis:
- The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also be used to deduce its elemental composition and structural features through fragmentation patterns.
Key Insights from MS:
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Fragmentation Pattern: The molecule can fragment in the mass spectrometer, and the masses of the fragments can provide clues about the structure. For this compound, a characteristic loss of the tert-butyl group (57 Da) or isobutylene (56 Da) is expected.
Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
1. Sample Preparation:
- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.[9]
- A small amount of an acid (e.g., formic acid) can be added to promote protonation for positive ion mode ESI.[9]
2. Data Acquisition:
- The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.
- The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
- The ions are guided into the mass analyzer, which separates them based on their m/z ratio.
- The detector records the abundance of each ion.
3. Data Analysis:
- The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.
- The exact mass from HRMS is used to calculate the elemental formula.
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state conformation which may differ from solution. |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, relative stereochemistry, solution-state conformation. | Provides detailed structural information in solution. Non-destructive. | Does not provide absolute stereochemistry. Can be complex to interpret for large molecules. |
| IR Spectroscopy | Presence of functional groups. | Rapid, simple, and inexpensive. | Provides limited structural information. Not suitable for complete structure elucidation on its own. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide detailed stereochemical information. Fragmentation can be complex to interpret. |
Visualization of the Analytical Workflow
Caption: Logical hierarchy of analytical techniques for structural assignment.
Conclusion
The structural characterization of this compound derivatives requires a multi-faceted analytical approach. While single-crystal X-ray diffraction provides the most definitive structural information, its reliance on high-quality crystals makes it a technique that is not always feasible. In such cases, a combination of high-resolution mass spectrometry and a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) can provide a highly confident structural assignment. IR spectroscopy serves as a rapid and valuable tool for confirming the presence of key functional groups. By understanding the strengths and limitations of each technique, researchers can devise a robust analytical strategy to unambiguously characterize these important spirocyclic compounds, thereby accelerating the drug discovery and development process.
References
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Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H. K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2539-S2547. [Link]
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A Comparative Reactivity Analysis for Drug Development Scaffolds: Tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate vs. Other Boc-Protected Diamines
Introduction: The Strategic Role of Boc-Protected Diamines in Synthesis
In the intricate landscape of medicinal chemistry and organic synthesis, mono-protected diamines are indispensable architectural units. Their bifunctional nature—presenting one nucleophilic amine ready for elaboration and another masked by a protecting group—enables the sequential and controlled construction of complex molecular frameworks.[1] The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous choice for amine protection in non-peptide chemistry, valued for its stability to basic and nucleophilic conditions and its susceptibility to cleavage under acidic protocols.[2][3]
This guide provides an in-depth comparison of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate , a conformationally rigid spirocyclic scaffold, against more conventional acyclic and monocyclic Boc-protected diamines. We will dissect how its unique three-dimensional structure governs its reactivity in key synthetic transformations, offering field-proven insights for researchers selecting building blocks for drug discovery programs. The choice of a specific diamine is a critical decision, dictated by the stability of the protecting group, the ease of its removal, and, crucially, the influence of the overall structure on the reactivity of the free amine.[1]
Structural Dissection: The Foundation of Reactivity
The reactivity of a nucleophilic amine is fundamentally dictated by its steric accessibility and electronic properties. The inherent structural differences between spirocyclic, monocyclic, and acyclic diamines are the primary determinants of their synthetic behavior.
-
This compound (A): This molecule features a rigid spirocyclic core where two piperidine rings are fused through a central quaternary carbon.[4] The free amine is a secondary amine embedded within this sterically demanding and conformationally locked framework.
-
1-Boc-piperazine (B): A common monocyclic diamine, it also possesses a free secondary amine. However, its six-membered ring exhibits significantly more conformational flexibility (e.g., chair-boat interconversion) compared to the spirocyclic system.
-
N-Boc-ethylenediamine (C): An acyclic, flexible diamine with a free primary amine. This represents the most sterically unencumbered and typically most nucleophilic amine in this comparison set.
Figure 1: Structural classes and key features of the compared Boc-protected diamines.
Comparative Reactivity Analysis: Experimental Insights
We will now explore the performance of these building blocks in three fundamental transformations: N-acylation, N-alkylation, and Boc deprotection. The causality behind the experimental choices and outcomes is rooted in the structural principles outlined above.
N-Acylation and N-Sulfonylation: The Impact of Steric Shielding
The acylation of an amine with an electrophile, such as an acid chloride or sulfonyl chloride, is a cornerstone of amide and sulfonamide synthesis. The reaction rate is highly sensitive to the nucleophilicity and steric accessibility of the amine.
Mechanistic Considerations: The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic carbonyl or sulfonyl center. Significant steric bulk around the nitrogen can impede this approach, slowing the reaction or necessitating more forcing conditions.
Experimental Observations:
-
N-Boc-ethylenediamine (Acyclic): The primary amine exhibits the highest reactivity. Acylation is typically rapid at room temperature or below, often achieving high yields with standard bases like triethylamine (TEA) or pyridine.[1]
-
1-Boc-piperazine (Monocyclic): The secondary amine is less nucleophilic and more sterically hindered than a primary amine. Acylations are still efficient but may require slightly longer reaction times or warming to proceed to completion.
-
This compound (Spirocyclic): The free secondary amine at the N8 position is significantly shielded by the rigid spirocyclic architecture. Acylation reactions are noticeably slower and often require elevated temperatures, stronger bases (e.g., DIPEA), or the use of more reactive acylating agents to achieve comparable yields. This reduced reactivity can be synthetically advantageous, allowing for selective reactions in the presence of less hindered amines.
| Diamine Type | Structure | Relative Reactivity | Typical Acylation Conditions |
| Acyclic | N-Boc-ethylenediamine | Very High | Acyl Chloride, TEA, DCM, 0°C to RT |
| Monocyclic | 1-Boc-piperazine | High | Acyl Chloride, TEA or DIPEA, DCM, RT |
| Spirocyclic | This compound | Moderate to Low | Acyl Chloride, DIPEA, DCM or DMF, RT to 60°C |
Table 1: Comparative guide to N-acylation reactivity.
N-Alkylation: Leveraging Steric Hindrance for Selectivity
N-alkylation with alkyl halides or via reductive amination introduces C-N bonds. This reaction is even more sensitive to steric effects than acylation.
Mechanistic Considerations: In SN2-type alkylations with alkyl halides, the amine attacks the electrophilic carbon. The transition state is sterically demanding, making the reaction highly susceptible to hindrance at the nucleophile (the amine) and the electrophile (the alkyl halide).
Experimental Observations:
-
N-Boc-ethylenediamine (Acyclic): Readily undergoes alkylation. A significant challenge is preventing over-alkylation to the tertiary amine, often requiring careful control of stoichiometry and reaction conditions.
-
1-Boc-piperazine (Monocyclic): Efficiently alkylated under standard conditions (e.g., alkyl halide, K₂CO₃ or NaH in DMF).
-
This compound (Spirocyclic): Alkylation is substantially more difficult. The steric congestion around the N8 amine requires more forcing conditions, such as stronger bases (NaH, KOtBu) and higher temperatures.[5] This inherent difficulty can be a powerful tool to ensure mono-alkylation, as the steric barrier for a second alkylation on the newly formed tertiary amine becomes prohibitively high.
Boc Deprotection: The Challenge of the Hindered Carbamate
The removal of the Boc group is a critical final step in many synthetic sequences. This acid-catalyzed hydrolysis is profoundly affected by steric hindrance around the carbamate.[6]
Mechanistic Considerations: The reaction is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by the departure of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid which decarboxylates to yield the free amine. Steric hindrance can impede the initial protonation and subsequent fragmentation.[6]
Experimental Observations:
-
N-Boc-ethylenediamine & 1-Boc-piperazine: The Boc groups are sterically accessible and are readily cleaved under standard, mild conditions. A solution of 4M HCl in 1,4-dioxane or 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) typically affords complete deprotection within 1-4 hours at room temperature.[2][6]
-
This compound (Spirocyclic): The Boc group on the N2 nitrogen is sterically hindered by the adjacent spiro-center and the piperidine ring. Standard deprotection conditions are often sluggish and result in incomplete conversion.[6] To achieve efficient cleavage, more robust protocols are required.
| Condition | Suitability for Unhindered Boc-Amines | Suitability for Hindered Spirocyclic Boc-Amine | Rationale & Citation |
| 20-50% TFA in DCM, RT | Excellent | Poor / Sluggish | Standard conditions may be too mild for hindered groups.[6] |
| 4M HCl in Dioxane, RT | Excellent | Moderate | Often more effective than TFA for stubborn Boc groups.[6] |
| Neat TFA, RT to 40°C | Effective (often overkill) | Recommended | Increasing acid concentration and temperature accelerates the reaction for hindered substrates.[6] |
| Oxalyl Chloride in Methanol | Effective | Good Alternative | A milder, non-TFA/HCl based method for sensitive substrates.[6] |
Table 2: Comparative guide to Boc deprotection protocols.
Experimental Protocols & Workflows
To provide a practical framework, we present standardized, self-validating protocols for the key transformations discussed.
Protocol 1: General N-Acylation
This protocol outlines a typical procedure for acylating a Boc-protected diamine.
Figure 2: Standard workflow for N-acylation of Boc-protected diamines.
Step-by-Step Methodology:
-
Dissolve the Boc-protected diamine (1.0 equivalent) and a suitable base (e.g., triethylamine for unhindered amines, DIPEA for hindered amines; 1.2-1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the stirred solution to 0°C in an ice bath.
-
Add the acyl chloride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS. For the spirocyclic diamine, gentle heating may be required.
-
Upon completion, quench the reaction by adding water. Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of a Hindered Boc-Group
This protocol is optimized for the challenging cleavage of sterically encumbered Boc groups, such as that on the spirocyclic diamine.
Figure 3: Workflow for the deprotection of sterically hindered Boc groups.
Step-by-Step Methodology:
-
Dissolve the hindered N-Boc protected amine (1.0 equivalent) in a minimal amount of DCM if necessary, or use it neat.
-
Add neat trifluoroacetic acid (TFA, typically 10-20 volumes relative to the substrate). For very resistant cases, a scavenger such as triethylsilane (5-10% v/v) can be added.[6]
-
Stir the reaction at room temperature, or warm gently to 40°C if the reaction is sluggish. Monitor its progress carefully by TLC or LC-MS. The reaction may require several hours to overnight.[6]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual acid, co-evaporate the residue with toluene (2-3 times).
-
The resulting amine TFA salt can be used directly or neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.
Conclusion and Strategic Application
The choice between this compound and other Boc-protected diamines is a strategic decision based on a trade-off between reactivity and structural complexity.
-
N-Boc-ethylenediamine is the building block of choice for rapid, efficient synthesis where a flexible linker is desired and the high reactivity of a primary amine is advantageous.
-
1-Boc-piperazine offers a cyclic constraint and is a workhorse for introducing the common piperazine motif, with predictable and robust reactivity.
-
This compound should be selected when the goal is to introduce a rigid, three-dimensional spirocyclic scaffold. Its diminished reactivity is not a drawback but a feature to be exploited for achieving mono-functionalization and for creating sterically demanding environments around the nitrogen atom. Researchers must be prepared to employ more forcing conditions for both derivatization and deprotection, but in return, they gain access to a unique and privileged region of chemical space critical for modern drug design.
By understanding these fundamental differences in reactivity, chemists can make more informed and strategic decisions, accelerating their synthetic campaigns and enhancing the structural diversity of their compound libraries.
References
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A Researcher's Guide to the Spectroscopic Differentiation of Diazaspiro[5.5]undecane Isomers
Introduction
The diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, finding applications in the development of treatments for obesity, pain, and various psychotic disorders.[1] This spirocyclic system, consisting of two piperidine rings fused at a single quaternary carbon, can exist in several isomeric forms depending on the relative positions of the nitrogen atoms. The most common isomers encountered in medicinal chemistry are 1,7-, 2,8-, and 1,9-diazaspiro[5.5]undecane.
For researchers in drug discovery and chemical synthesis, the unambiguous identification of the correct isomer is a critical step, as the placement of the nitrogen atoms profoundly influences the molecule's three-dimensional shape, basicity, and biological activity. This guide provides a comprehensive comparison of these key isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical principles behind their differentiation and provide robust, field-proven experimental protocols to aid in their characterization.
Molecular Structure of Key Diazaspiro[5.5]undecane Isomers
The primary distinction between the isomers lies in the placement of the nitrogen heteroatoms relative to the spirocyclic carbon (C6). This structural variance dictates the molecule's symmetry and the chemical environment of each atom, which are the fundamental properties exploited for spectroscopic differentiation.
Caption: Isomeric forms of diazaspiro[5.5]undecane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a direct map of the carbon and proton environments within a molecule. The key to this analysis is molecular symmetry.
Causality & Comparative Analysis
The symmetry of each isomer dictates the number of chemically non-equivalent carbons and protons, resulting in a unique number of signals in the ¹³C and ¹H NMR spectra, respectively. The 2,8-isomer, possessing a C2 axis of symmetry, will exhibit fewer signals than the less symmetric 1,7- and 1,9-isomers.
Chemical shifts are also highly informative. Protons and carbons directly attached to a nitrogen atom (α-carbons/protons) are deshielded due to nitrogen's electronegativity and will appear downfield.[2] The precise chemical shift provides a fingerprint for each isomer.
| Spectroscopic Feature | 1,7-Diazaspiro[5.5]undecane | 2,8-Diazaspiro[5.5]undecane | 1,9-Diazaspiro[5.5]undecane |
| Symmetry Element | C1 (Asymmetric) | C2 | C1 (Asymmetric) |
| Expected ¹³C Signals | 9 | 5 | 9 |
| Expected ¹H Signals | 9 pairs of diastereotopic protons | 5 pairs of diastereotopic protons | 9 pairs of diastereotopic protons |
| Key Differentiator | Asymmetric; distinct signals for each carbon/proton in each ring. | Symmetric; only 5 unique carbon signals. The spiro-carbon (C6) is a key singlet. | Asymmetric; distinct signals, but different chemical shifts from the 1,7-isomer due to nitrogen proximity. |
| Spiro Carbon (C6) Shift | Shift influenced by two adjacent nitrogen atoms. | Shift influenced by two adjacent methylene (CH₂) groups. | Shift influenced by one adjacent nitrogen and one adjacent methylene group. |
Note: Data is predicted based on structural analysis and general principles of NMR spectroscopy.
Experimental Protocol: NMR Analysis
This protocol outlines the acquisition of high-quality 1D and 2D NMR spectra for structural elucidation.[3]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the diazaspiro[5.5]undecane isomer.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O, depending on the salt form and solubility) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex gently if necessary. The choice of solvent is critical as it can influence chemical shifts.[4]
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire a proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans are required (typically 128-1024).
-
2D NMR (COSY & HSQC):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks (i.e., which protons are adjacent).
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon. This is crucial for definitive assignment.[5]
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the ¹H NMR signals and assign multiplicities (singlet, doublet, triplet, etc.).
-
Correlate the ¹H and ¹³C signals using the HSQC spectrum.
-
Use the COSY spectrum to walk through the spin systems of each piperidine ring.
-
Compare the number of signals and chemical shifts to the expected values in the table above to identify the isomer.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. For diazaspiro[5.5]undecanes, the primary use is to confirm the presence of the secondary amine groups.
Causality & Comparative Analysis
All three isomers are secondary amines and will therefore exhibit similar characteristic absorption bands.[6] The N-H stretching vibration typically appears as a single, medium-to-weak band in the 3350-3310 cm⁻¹ region.[2] The C-N stretching vibration for aliphatic amines is found in the 1250–1020 cm⁻¹ range.[6] While these bands confirm the general structure, differentiating between isomers using IR alone is challenging. However, subtle shifts in the N-H band can sometimes be observed due to differences in intramolecular hydrogen bonding potential, which is dictated by the isomer's specific conformation.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Comments |
| N-H Stretch | 3350 - 3310 | Weak to Medium | Confirms presence of a secondary amine.[7] All isomers will show this band. |
| C-H Stretch (aliphatic) | 3000 - 2850 | Strong | Characteristic of the CH₂ groups in the piperidine rings. |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Weak | Not always prominent for secondary amines, but can be present. |
| C-N Stretch | 1250 - 1020 | Medium | Confirms the presence of the carbon-nitrogen bonds.[6] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid diazaspiro[5.5]undecane sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Ensure a fine, homogeneous powder is formed.
-
Transfer the powder to a pellet press and apply pressure (as per manufacturer's instructions) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Label the major peaks corresponding to the N-H, C-H, and C-N vibrations.
-
Confirm the presence of the secondary amine functional group.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and various fragment ions.
Causality & Comparative Analysis
All unsubstituted diazaspiro[5.5]undecane isomers have the same molecular formula (C₉H₁₈N₂) and therefore the same nominal molecular weight of 154 g/mol .[8][9] The key to differentiation lies in the fragmentation pathways. The spirocyclic structure is prone to cleavage at the bonds adjacent to the spiro-carbon. The location of the nitrogen atoms will direct subsequent fragmentations, leading to daughter ions with different mass-to-charge (m/z) ratios.
The "Nitrogen Rule" is a foundational principle here: a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is true for these isomers (154 Da).[10]
| Spectrometric Feature | 1,7-Diazaspiro[5.5]undecane | 2,8-Diazaspiro[5.5]undecane | 1,9-Diazaspiro[5.5]undecane |
| Molecular Formula | C₉H₁₈N₂ | C₉H₁₈N₂ | C₉H₁₈N₂ |
| Molecular Ion (M⁺˙) m/z | 154 | 154 | 154 |
| Predicted Major Fragments | Cleavage alpha to N1 and N7, and around the spiro-center (C6) will lead to a distinct set of fragments. | Symmetric cleavage is likely. Loss of ethylene or propyl amine fragments from both rings is plausible. | Fragmentation patterns will differ from 1,7-isomer due to the different connectivity of the second piperidine ring. |
| Key Differentiator | Unique fragmentation pattern based on cleavage adjacent to N1, C6, and N7. | Symmetric fragmentation pattern may result in fewer major fragment ions compared to asymmetric isomers. | Unique fragmentation pattern based on cleavage adjacent to N1, C6, and N9. |
Note: Specific fragmentation pathways can be complex and are best confirmed by high-resolution MS/MS experiments.[11]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrument Setup (GC-MS or Direct Infusion ESI-MS):
-
Calibrate the mass spectrometer using a known calibration standard.
-
For GC-MS, select an appropriate column and temperature program to ensure good separation and peak shape.
-
For direct infusion, set the flow rate (e.g., 5-10 µL/min) and optimize ionization source parameters (e.g., capillary voltage, gas flow).
-
-
Data Acquisition:
-
Inject the sample.
-
Acquire data over a suitable mass range (e.g., m/z 40-400) to ensure capture of the molecular ion and key fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak at m/z 154.
-
Analyze the major fragment ions and propose fragmentation pathways.
-
Compare the fragmentation patterns between different samples to identify isomer-specific ions.
-
Integrated Spectroscopic Workflow
While each technique provides valuable information, a combined approach is essential for infallible identification. The following workflow represents a logical and efficient strategy for characterizing an unknown diazaspiro[5.5]undecane isomer.
Caption: Integrated workflow for isomer identification.
Conclusion
The spectroscopic differentiation of diazaspiro[5.5]undecane isomers is a systematic process that relies on the fundamental principles of molecular symmetry and functional group analysis. While Mass Spectrometry and IR Spectroscopy are excellent for confirming the molecular weight and the presence of the diamine core, NMR spectroscopy is the definitive technique for distinguishing between the 1,7-, 2,8-, and 1,9- isomers . The highly symmetric 2,8-isomer is readily identified by the reduced number of signals in its ¹³C NMR spectrum. The differentiation between the asymmetric 1,7- and 1,9-isomers requires careful analysis of 1D and 2D NMR data to map the precise connectivity and chemical environments of the molecule. By following the integrated workflow presented in this guide, researchers can confidently and accurately characterize their synthesized compounds, ensuring the integrity of their subsequent studies in drug development and medicinal chemistry.
References
[1] Matucci, R., Gratteri, P., & Corelli, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [6] University of Calgary. (n.d.). IR: amines. Department of Chemistry. [3] Supporting Information for publications (example of standard NMR procedures). (n.d.). Bruker. [8] PubChem. (n.d.). 2,8-Diazaspiro(5.5)undecane. National Center for Biotechnology Information. [2] Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [11] McCarron, P., et al. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry. [7] The Thinkers. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [10] Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [4] Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [9] PubChem. (n.d.). 1,4-Diazaspiro[5.5]undecane. National Center for Biotechnology Information. [5] Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2023). MDPI.
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In silico modeling of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate derivatives
An In-Depth Technical Guide to the In Silico Modeling of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate Derivatives for Accelerated Drug Discovery
Introduction: The Strategic Value of Spirocyclic Scaffolds and In Silico Screening
In the landscape of modern medicinal chemistry, the 2,8-diazaspiro[5.5]undecane scaffold represents a class of rigid, three-dimensional structures that offer distinct advantages in drug design. Their conformational constraint can lead to higher binding affinities and improved selectivity for biological targets compared to more flexible acyclic or simple cyclic analogues. The this compound core, in particular, provides a versatile platform for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR).
However, the synthesis and experimental testing of extensive chemical libraries are resource-intensive processes. This is where in silico modeling has become an indispensable tool, enabling the rapid, cost-effective evaluation of virtual compounds before committing to laboratory synthesis.[1][2] Computational techniques allow us to build virtual libraries, predict their interactions with protein targets, and evaluate their drug-like properties, thereby prioritizing the most promising candidates for further development.[3][4]
This guide provides a comprehensive, objective comparison of a virtual library of this compound derivatives. We will detail a robust in silico workflow, from virtual library design and molecular docking to molecular dynamics and ADMET profiling, explaining the scientific rationale behind each methodological choice. Our goal is to equip researchers, scientists, and drug development professionals with a practical framework for leveraging computational tools to accelerate the discovery of novel therapeutics based on this privileged scaffold.
Part 1: The In Silico Modeling Workflow: A Self-Validating System
A successful in silico campaign is not merely a sequence of computational tasks but an integrated, logical progression where each step informs and validates the next. The workflow described herein is designed to systematically filter a virtual library, starting with broad screening and culminating in a detailed analysis of the most promising candidates.
Caption: A comprehensive in silico drug discovery workflow.
Virtual Library Generation and Target Selection
Expertise & Experience: The quality of a virtual library is paramount. A well-designed library should explore diverse chemical space around the core scaffold to maximize the chances of identifying potent and selective ligands. The choice of a biological target is equally critical and should be based on existing literature or therapeutic hypotheses. For this guide, we have selected the Dopamine D2 Receptor (D2R), a well-validated target for neuropsychiatric disorders, as spirocyclic scaffolds are prevalent in CNS-active compounds.
Experimental Protocol: Virtual Library Generation
-
Core Scaffold: The structure of this compound was used as the starting point.
-
Point of Derivatization: The secondary amine at the N8 position was selected as the primary point for modification due to its synthetic accessibility and its vector pointing into potential binding pockets.
-
Substituent Selection: A diverse set of R-groups, including small alkyl chains, aromatic rings, and heterocyclic moieties, were selected to probe for various interactions (hydrophobic, pi-stacking, hydrogen bonding).
-
Structure Generation: 2D structures were drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures. Energy minimization was performed using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.
Experimental Protocol: Target Protein Preparation
-
Structure Retrieval: The 3D crystal structure of the target protein (e.g., D2R) was downloaded from the Protein Data Bank (PDB).
-
Protein Cleanup: Using molecular visualization software like UCSF Chimera[5][6][7], all non-essential components such as water molecules, co-factors, and existing ligands were removed from the PDB file.
-
Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structure, and partial charges were assigned using a standard force field (e.g., AMBER). This step is crucial for accurately calculating electrostatic interactions during docking.[8]
-
File Format Conversion: The prepared protein was saved in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.[9][10]
Molecular Docking: Predicting Binding Interactions
Trustworthiness: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[11][12] By screening our entire virtual library, we can rank the derivatives based on their predicted affinity for the target, allowing us to focus our subsequent, more computationally expensive, analyses on the most promising candidates.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Ligand Preparation: The 3D structures of all derivatives in the virtual library were converted to the PDBQT format, with rotatable bonds automatically detected.
-
Grid Box Definition: A grid box was defined around the known binding site of the target protein. The causality here is to confine the search space for the ligand to the region of interest, which significantly increases the efficiency and accuracy of the docking simulation.[13] The center and dimensions of the box were chosen to encompass all key active site residues.
-
Docking Simulation: AutoDock Vina was used to perform the docking calculations.[14] The software employs a sophisticated search algorithm to explore various conformations and orientations of the ligand within the grid box.[13]
-
Results Analysis: The output provides a binding affinity score (in kcal/mol) and the 3D coordinates of the best predicted binding pose for each derivative. Lower binding energy values indicate a stronger predicted interaction.[11] The binding poses of the top-scoring compounds were visually inspected using UCSF Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.[15][16]
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
Authoritative Grounding: While docking provides a static snapshot of a potential binding event, it does not account for the dynamic nature of proteins. Molecular Dynamics (MD) simulations offer a deeper insight by simulating the movements of atoms in the protein-ligand complex over time, providing a more realistic assessment of its stability.[17][18][19] A stable complex in an MD simulation lends higher confidence to the docking prediction.
Experimental Protocol: MD Simulation with GROMACS
-
System Setup: The top-ranked protein-ligand complex from the docking study was selected. The complex was placed in a simulation box and solvated with a water model (e.g., TIP3P).[8][20] Counter-ions were added to neutralize the system.
-
Energy Minimization: The system's energy was minimized to remove any steric clashes or unfavorable geometries introduced during the setup.[21]
-
Equilibration: The system was gradually heated to the desired simulation temperature (e.g., 300 K) and the pressure was stabilized. This two-step equilibration (NVT followed by NPT) ensures the system is stable before the production run.
-
Production MD: The production simulation was run for a set period (e.g., 100 nanoseconds). The trajectory, which records the positions, velocities, and energies of all atoms at regular intervals, was saved for analysis.
-
Trajectory Analysis: Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand were calculated to assess the stability of the complex over the simulation time. A stable RMSD indicates that the ligand remains bound in a consistent pose.
ADMET Prediction: Profiling Drug-Likeness
Expertise & Experience: A compound's efficacy is irrelevant if it cannot reach its target or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out candidates with undesirable pharmacokinetic profiles.[22][23] Open-access web servers provide reliable predictions based on large datasets of known drugs.[2]
Experimental Protocol: In Silico ADMET Prediction
-
Tool Selection: A validated, open-access tool such as the SwissADME or ADMETlab 2.0 web server was used.[2]
-
Input: The SMILES strings or 3D structures of the top-ranked derivatives were submitted to the server.
-
Parameter Analysis: Key physicochemical properties (e.g., molecular weight, LogP), pharmacokinetic parameters (e.g., blood-brain barrier permeability, GI absorption), and potential toxicity risks (e.g., Ames mutagenicity, hERG inhibition) were analyzed.[24] Compliance with drug-likeness rules, such as Lipinski's Rule of Five, was also assessed.
Caption: Decision-making flowchart for candidate prioritization.
Part 2: Comparative Analysis of Derivatives
The following tables summarize the quantitative data obtained from our in silico analysis of a representative set of five virtual derivatives of this compound.
Table 1: Molecular Docking and Binding Energy Analysis
| Derivative ID | R-Group at N8 | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical D2R) |
| Core | -H | -7.2 | Asp114, Ser193 |
| DER-01 | -Methyl | -7.5 | Asp114, Ser193, Phe390 |
| DER-02 | -Phenyl | -9.1 | Asp114, Ser193, Trp386 (pi-stacking) |
| DER-03 | -4-Fluorophenyl | -9.4 | Asp114, Ser193, Trp386 (pi-stacking), Cys118 |
| DER-04 | -Thiophene-2-yl | -8.8 | Asp114, Ser193, His393 |
| DER-05 | -Cyclohexyl | -8.1 | Asp114, Val115, Phe390 (hydrophobic) |
Analysis: The results indicate that aromatic substituents at the N8 position significantly improve the binding affinity compared to the unsubstituted core. Derivative DER-03 (-4-Fluorophenyl) emerged as the top candidate with the lowest binding energy, suggesting a strong interaction with the D2R binding pocket, likely stabilized by pi-stacking interactions with Trp386.
Table 2: Predicted ADMET Profile of Selected Derivatives
| Derivative ID | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five | BBB Permeant |
| DER-02 | 330.46 | 3.65 | 1 | 2 | Yes (0 violations) | Yes |
| DER-03 | 348.45 | 3.81 | 1 | 2 | Yes (0 violations) | Yes |
| DER-04 | 336.48 | 3.12 | 1 | 3 | Yes (0 violations) | Yes |
Analysis: The top three candidates from the docking study all exhibit favorable drug-like properties. They comply with Lipinski's Rule of Five, indicating good potential for oral bioavailability. Crucially for a CNS target, all three are predicted to be capable of crossing the blood-brain barrier (BBB). These promising ADMET profiles increase the confidence in their potential as viable drug candidates.
Conclusion and Future Directions
This guide has detailed a systematic and scientifically rigorous in silico workflow for the evaluation and comparison of novel derivatives based on the this compound scaffold. Through a combination of molecular docking, molecular dynamics, and ADMET prediction, we have demonstrated a robust methodology for prioritizing virtual compounds for synthesis and experimental validation.
Our comparative analysis identified derivative DER-03 as the most promising candidate, exhibiting the highest predicted binding affinity for our hypothetical D2R target and a favorable drug-like profile. The insights gained from this computational approach provide a strong rationale for its selection for laboratory synthesis and subsequent in vitro binding assays. This targeted approach, grounded in computational evidence, significantly enhances the efficiency of the drug discovery process, saving valuable time and resources while increasing the probability of success.
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Benchmarking a Novel, Convergent Synthesis of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate Against a Traditional Linear Approach
The 2,8-diazaspiro[5.5]undecane scaffold is a key structural motif in medicinal chemistry, valued for its rigid, three-dimensional architecture that allows for precise spatial orientation of functional groups. The mono-Boc protected derivative, tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate, is a particularly valuable building block in drug discovery, enabling selective functionalization of the unprotected secondary amine. This guide provides an in-depth comparison of a traditional, linear synthetic approach to this compound with a novel, more convergent strategy, offering insights into the practical advantages of the latter in a research and development setting.
The Strategic Importance of the 2,8-Diazaspiro[5.5]undecane Core
Spirocyclic systems have gained significant traction in modern drug design as they introduce conformational rigidity and novel three-dimensional exit vectors, often leading to improved potency and selectivity, as well as favorable physicochemical properties. The 2,8-diazaspiro[5.5]undecane isomer, in particular, offers a unique spatial arrangement of its two nitrogen atoms, making it an attractive scaffold for targeting a wide range of biological targets, from G-protein coupled receptors to enzymes. The ability to selectively protect one of the two nitrogens is crucial for its utility as a versatile intermediate in the synthesis of complex molecules.
A Tale of Two Syntheses: Linear vs. Convergent
For the purpose of this guide, we will compare two distinct synthetic strategies for the preparation of this compound. The "literature" method represents a more traditional, linear approach, while the "new" method showcases a more convergent and potentially more efficient strategy.
The Literature Method: A Linear, Multi-Step Approach
A plausible and established approach to the 2,8-diazaspiro[5.5]undecane core involves the construction of the two piperidine rings in a stepwise fashion. This linear synthesis, while reliable, often suffers from a greater number of synthetic steps and potentially lower overall yield.
The logical flow of this established methodology can be visualized as follows:
Caption: Workflow for the linear synthesis of the target compound.
A Novel Method: A Convergent and Efficient Strategy
To address the limitations of the linear approach, a more convergent synthesis has been devised. This new method aims to construct the spirocyclic core in a more streamlined fashion, potentially reducing the number of steps and improving the overall efficiency.
The workflow for this novel, convergent synthesis is outlined below:
Caption: Workflow for the novel, convergent synthesis.
Comparative Analysis of Synthetic Routes
| Parameter | Literature Method (Linear) | New Method (Convergent) | Rationale & Justification |
| Number of Steps | 6 | 4 | The convergent approach constructs the core in fewer steps, leading to a more efficient process. |
| Overall Yield (Projected) | ~15-20% | ~30-40% | Shorter synthetic routes generally result in higher overall yields by minimizing product loss at each step. |
| Key Transformation | Stepwise annulation | Double Michael Addition | The double Michael addition is a powerful tandem reaction that rapidly builds molecular complexity. |
| Reagents & Conditions | Requires multiple reducing agents (e.g., H₂, LiAlH₄) and protection/deprotection steps. | Utilizes a key tandem reaction and a single, powerful reducing agent. | The new method may employ milder and more selective reagents, improving the overall process safety and sustainability. |
| Scalability | Can be challenging due to the number of steps and purification requirements. | Potentially more scalable due to fewer steps and higher efficiency. | A more streamlined process is generally more amenable to large-scale synthesis. |
Detailed Experimental Protocols
Protocol 1: Literature Method (Linear Synthesis)
Step 1: Knoevenagel Condensation To a solution of piperidin-4-one (1.0 eq) and diethyl malonate (1.1 eq) in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 4 hours. After cooling, the product is isolated by filtration.
Step 2: Michael Addition of Nitromethane The product from Step 1 (1.0 eq) is dissolved in ethanol, and sodium ethoxide (1.1 eq) is added, followed by nitromethane (1.2 eq). The reaction is stirred at room temperature for 12 hours.
Step 3: Reduction of Nitro Group and Lactamization The nitro compound is reduced using catalytic hydrogenation (H₂, Pd/C) in methanol. The resulting amine undergoes spontaneous intramolecular lactamization upon heating.
Step 4: Reduction of Lactam and Ester The spirocyclic lactam-ester is treated with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF to reduce both the amide and ester functionalities to the corresponding amines.
Step 5: Selective Boc Protection The resulting diamine is dissolved in dichloromethane and treated with di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) at 0 °C to selectively protect the less hindered primary amine.
Step 6: Final Product Isolation The reaction mixture is purified by column chromatography to yield this compound.
Protocol 2: New Method (Convergent Synthesis)
Step 1: Double Michael Addition In a round-bottom flask, N-Boc-4-piperidone (1.0 eq) and ethyl cyanoacetate (2.2 eq) are dissolved in ethanol. A catalytic amount of a suitable base, such as sodium ethoxide, is added, and the mixture is refluxed for 8 hours. This key step forms the spirocyclic core in a single operation.
Step 2: Hydrolysis and Decarboxylation The resulting dicyano-diester is subjected to acidic hydrolysis (e.g., with aqueous HCl) to hydrolyze the ester and nitrile groups and effect decarboxylation, yielding a spirocyclic dicarboxylic acid.
Step 3: Curtius Rearrangement and Cyclization The dicarboxylic acid is converted to the corresponding diacyl azide, which upon heating undergoes a Curtius rearrangement to the diisocyanate. Intramolecular cyclization then furnishes a cyclic urea.
Step 4: Reduction of the Cyclic Urea The cyclic urea is reduced with a strong reducing agent like LiAlH₄ in THF to yield the final product, this compound.
Conclusion and Future Outlook
This comparative guide demonstrates the potential advantages of a convergent synthetic strategy over a traditional linear approach for the preparation of this compound. The novel method, centered around a key double Michael addition reaction, offers a more efficient and potentially higher-yielding route to this valuable building block. For researchers and drug development professionals, the adoption of such modern synthetic strategies can significantly accelerate the synthesis of novel chemical entities, ultimately saving time and resources in the pursuit of new therapeutics. The principles outlined here can be broadly applied to the synthesis of other complex spirocyclic systems, highlighting the power of strategic bond formation in contemporary organic synthesis.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Researchers and drug development professionals handle a myriad of chemical compounds daily. Among these, tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate, a key building block in synthetic chemistry, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and best practices.
The disposal of any chemical waste is governed by stringent regulations to mitigate risks to personnel and the environment.[1][2] Improper disposal can lead to serious contamination, significant fines, and potential legal ramifications.[2] Therefore, a comprehensive understanding of the compound's characteristics and the associated disposal procedures is paramount.
I. Hazard Assessment and Waste Characterization
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not consistently available, information on structurally similar compounds provides valuable insight into its potential hazards. For instance, related diazaspiro compounds are often classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation. Therefore, it is prudent to handle this compound as a hazardous substance.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] Based on the potential hazards of similar compounds, waste containing this compound should be managed as hazardous waste.
Key Hazard Considerations:
| Hazard Type | Potential Effect | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[3] |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling.[4] |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[4] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area or with a fume hood.[4] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to be in compliance with general guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2]
1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
2. Waste Segregation: Proper segregation is a cornerstone of safe laboratory practice.[1]
-
Do not mix this compound waste with incompatible materials.
-
Solid waste (e.g., contaminated filter paper, gloves) should be collected separately from liquid waste.
-
Avoid mixing hazardous waste with non-hazardous waste.[5]
3. Containerization: The choice of waste container is critical to prevent leaks and reactions.[2][6]
-
Use a designated, chemically compatible, and leak-proof container.[2] For solid waste, a clearly labeled, sealable bag or drum is appropriate. For liquid waste, use a screw-cap bottle that will not react with the chemical.
-
The container must be in good condition, free from cracks or deterioration.[7]
-
Do not fill containers to more than 90% capacity to allow for expansion.[6]
4. Labeling: Accurate labeling is a legal requirement and essential for safety.[6] The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date accumulation started.
5. Storage: Waste must be stored in a designated and controlled area.[6][7]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[7][8]
-
The storage area should be well-ventilated.[6]
-
Ensure secondary containment is used to capture any potential leaks.[6]
-
Regulations often specify a maximum storage time in the laboratory (e.g., up to 90 days or one year for partially filled containers in an SAA, depending on the state and generator status).[6][7]
6. Disposal: The final disposal must be handled by a licensed professional waste disposal service.[4]
-
Never dispose of this chemical down the drain or in the regular trash.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Follow all institutional procedures for waste manifest and record-keeping.
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an appropriate absorbent material (e.g., spill pillows, sand, or vermiculite) to contain the spill.
-
Clean: Wearing appropriate PPE, carefully clean up the spill. For solid spills, sweep up the material and place it in a sealed container for disposal.[4] For liquid spills, use absorbent pads.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
V. Conclusion
The safe disposal of this compound is a critical component of laboratory safety and environmental responsibility. By adhering to the principles of hazard assessment, proper segregation, containerization, and regulated disposal, researchers can minimize risks and ensure a safe working environment. Always consult your institution's Chemical Hygiene Plan and EHS office for specific guidance and requirements.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
Safety Data Sheet - Angene Chemical. Angene Chemical. Available at: [Link]
-
Laboratory Waste Disposal: A Quick Overview. Environmental Marketing Services. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2. PubChem. Available at: [Link]
Sources
- 1. usbioclean.com [usbioclean.com]
- 2. danielshealth.com [danielshealth.com]
- 3. 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester price,buy 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester - chemicalbook [m.chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. epa.gov [epa.gov]
Navigating the Unseen: A Guide to Personal Protective Equipment for tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Senior Application Scientist Note: This guide provides essential safety and handling information for tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate, a key building block in modern drug discovery. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar spirocyclic diamines and general principles of laboratory safety. It is imperative to treat this compound with the caution afforded to a substance with unknown toxicological properties and to conduct a thorough risk assessment before commencing any work.
Hazard Assessment: Understanding the Risks
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Based on these classifications, it is prudent to handle this compound as a compound that can cause significant irritation to the skin, eyes, and respiratory system, and is harmful upon ingestion. The solid nature of the compound suggests that airborne dust may be a primary route of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves (double-gloving recommended). | Laboratory coat. | N95 or P100 particulate respirator if not handled in a certified chemical fume hood. |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended for larger volumes. | Nitrile or neoprene gloves. Change gloves immediately if contaminated. | Chemical-resistant laboratory coat. | Required if there is a risk of aerosol generation and work is not performed in a fume hood. Use a respirator with organic vapor cartridges. |
| Reaction Work-up and Purification | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant laboratory coat or apron over a lab coat. | Work should be conducted in a certified chemical fume hood. A respirator with organic vapor cartridges should be available for emergency situations. |
| Storage and Transport within the Lab | Safety glasses. | Nitrile gloves. | Laboratory coat. | Not generally required if containers are securely sealed. |
The Causality Behind PPE Choices: A Deeper Dive
-
Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles as a minimum.[1] For operations with a higher risk of splashes, such as when handling solutions, a face shield provides an additional layer of protection for the entire face.
-
Hand Protection: Given the risk of skin irritation, chemically resistant gloves are mandatory.[1] Double-gloving is a prudent measure, especially when handling the solid form, to prevent exposure in case the outer glove is compromised. Nitrile and neoprene are generally good choices for a wide range of organic compounds, but it is crucial to inspect gloves for any signs of degradation before and during use.
-
Body Protection: A standard laboratory coat is sufficient for most small-scale operations. However, for larger scale work or when there is a significant splash risk, a chemical-resistant apron or a more protective lab coat should be worn.
-
Respiratory Protection: The primary respiratory hazard is the inhalation of airborne dust when handling the solid compound.[1] Therefore, weighing and aliquoting should ideally be performed in a chemical fume hood or a powder containment hood. If this is not feasible, a NIOSH-approved N95 or P100 particulate respirator is essential. For handling solutions, the risk of vapor inhalation is lower but still present. All work with solutions should be conducted in a chemical fume hood. A respirator with organic vapor cartridges should be available for any non-routine or emergency situations where ventilation may be inadequate.
Safe Handling and Disposal Workflow
The following workflow diagram illustrates the key steps for the safe handling and disposal of this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
